6-Isopropylpyridin-3-ol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
6-propan-2-ylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(2)8-4-3-7(10)5-9-8/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTYVWSIHYOBHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592721 | |
| Record name | 6-(Propan-2-yl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101870-78-4 | |
| Record name | 6-(1-Methylethyl)-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101870-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Propan-2-yl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Spectral Analysis of 6-Isopropylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectral data for the novel heterocyclic compound, 6-Isopropylpyridin-3-ol. In the pursuit of new therapeutic agents, a thorough understanding of a molecule's structure and purity is paramount. This document, intended for researchers, scientists, and drug development professionals, offers a detailed examination of this compound using a multi-spectroscopic approach. We will delve into the principles and experimental protocols for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Through a synthesis of predicted data and established spectroscopic principles, this guide will illuminate the structural intricacies of this compound, providing a foundational understanding for its potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry due to the prevalence of the pyridine scaffold in numerous pharmaceuticals. The structural elucidation and purity assessment of such compounds are critical first steps in the drug development pipeline. Spectroscopic techniques provide a powerful, non-destructive means to achieve this. This guide will serve as a detailed reference for the spectral characterization of this compound, offering insights into the causality behind experimental choices and a self-validating system of protocols.
Molecular Structure
A foundational understanding of the molecular structure of this compound is essential for the interpretation of its spectral data. The molecule consists of a pyridine ring substituted with a hydroxyl group at the 3-position and an isopropyl group at the 6-position.
Caption: Molecular Structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.[1][2][3]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical as its residual proton signals should not overlap with the analyte signals.[4]
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard one-pulse sequence.
-
Set the spectral width to encompass all expected proton signals (typically 0-12 ppm for organic molecules).
-
The number of scans will depend on the sample concentration; more scans improve the signal-to-noise ratio.
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | Doublet | 1H | H-2 (Aromatic) |
| ~7.1 | Doublet | 1H | H-4 (Aromatic) |
| ~7.0 | Doublet | 1H | H-5 (Aromatic) |
| ~3.0 | Septet | 1H | -CH- (Isopropyl) |
| ~1.2 | Doublet | 6H | -CH₃ (Isopropyl) |
| ~9.5 (broad) | Singlet | 1H | -OH (Phenolic) |
Spectral Analysis
-
Aromatic Protons (H-2, H-4, H-5): The three protons on the pyridine ring are expected to appear in the aromatic region of the spectrum (7.0-8.5 ppm). Their specific chemical shifts and coupling patterns are influenced by the electronic effects of the hydroxyl and isopropyl substituents. The proton at the 2-position (H-2) is anticipated to be the most deshielded due to its proximity to the electronegative nitrogen atom.
-
Isopropyl Group Protons: The methine proton (-CH-) of the isopropyl group will appear as a septet due to coupling with the six equivalent methyl protons. Conversely, the six methyl protons (-CH₃) will appear as a doublet, being split by the single methine proton.
-
Phenolic Proton (-OH): The hydroxyl proton is typically observed as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.[5][6]
Caption: Key ¹H NMR J-coupling correlations.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.[4][7]
Experimental Protocol: ¹³C NMR
-
Sample Preparation: A higher concentration of the sample (20-50 mg) is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[8]
-
Instrument Setup: The setup is similar to that for ¹H NMR, with the spectrometer tuned to the ¹³C frequency.
-
Data Acquisition:
-
A proton-decoupled sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
A longer acquisition time and a greater number of scans are necessary to obtain a good signal-to-noise ratio.
-
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~155 | C-3 (C-OH) |
| ~148 | C-6 (C-Isopropyl) |
| ~140 | C-2 |
| ~125 | C-4 |
| ~122 | C-5 |
| ~34 | -CH- (Isopropyl) |
| ~22 | -CH₃ (Isopropyl) |
Spectral Analysis
-
Aromatic Carbons: The carbon atoms of the pyridine ring will resonate in the downfield region of the spectrum (120-160 ppm). The carbon attached to the hydroxyl group (C-3) and the carbon attached to the isopropyl group (C-6) are expected to be the most deshielded.
-
Isopropyl Group Carbons: The methine carbon (-CH-) and the two equivalent methyl carbons (-CH₃) of the isopropyl group will appear in the upfield region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[9][10][11]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: The sample molecules are ionized, typically using Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Predicted Mass Spectrum Data
| m/z | Proposed Fragment Ion |
| 137 | [M]⁺ (Molecular Ion) |
| 122 | [M - CH₃]⁺ |
| 94 | [M - C₃H₇]⁺ |
Fragmentation Analysis
The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of this compound (137.18 g/mol ). Common fragmentation pathways for this molecule would likely involve the loss of a methyl radical from the isopropyl group to form a stable benzylic-type cation, or the loss of the entire isopropyl group.[12][13][14]
Sources
- 1. wiley.com [wiley.com]
- 2. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 3. microbenotes.com [microbenotes.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 10. fiveable.me [fiveable.me]
- 11. scientistlive.com [scientistlive.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 6-Isopropylpyridin-3-ol (CAS 101870-78-4)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Isopropylpyridin-3-ol is a substituted pyridine derivative that holds significant potential as a versatile building block in synthetic and medicinal chemistry. The pyridine ring is a privileged scaffold, appearing in numerous pharmaceuticals and biologically active compounds due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The specific substitution pattern of an isopropyl group at the 6-position and a hydroxyl group at the 3-position provides distinct steric and electronic characteristics, making it a valuable intermediate for creating diverse molecular architectures. This guide offers a comprehensive overview of its properties, synthesis considerations, and potential applications, providing a technical foundation for its use in research and development.
Physicochemical and Spectroscopic Profile
The fundamental properties of a compound are critical for its application in synthesis and formulation. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 101870-78-4 | [1][2][3][4][5] |
| Molecular Formula | C₈H₁₁NO | [2][3][4] |
| Molecular Weight | 137.18 g/mol | [2][3][4] |
| Melting Point | 155-157 °C | [4] |
| Boiling Point | 287.8 ± 20.0 °C (Predicted) | [4] |
| Density | 1.045 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 9.45 ± 0.10 (Predicted) | [4] |
| Synonyms | 6-(Propan-2-yl)pyridin-3-ol, 3-Hydroxy-6-(iso-propyl)pyridine | [2][3][4] |
Structural Elucidation by Spectroscopy
While specific spectral data is not publicly available, the structure of this compound allows for the confident prediction of its spectroscopic signatures.[6]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group: a doublet for the two methyl groups (CH₃) and a septet for the methine proton (CH). The aromatic region should display signals for the three protons on the pyridine ring, with their splitting patterns dictated by their coupling constants. A broad singlet, corresponding to the hydroxyl (-OH) proton, would also be anticipated.
-
¹³C NMR: The carbon NMR spectrum should reveal eight distinct signals corresponding to each unique carbon atom in the molecule. This would include signals for the two methyl and one methine carbons of the isopropyl group, and five signals for the carbons of the pyridine ring (with C3 and C6 showing shifts influenced by the hydroxyl and isopropyl substituents, respectively).
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching of the hydroxyl group. Aliphatic C-H stretching from the isopropyl group would appear around 2850-3000 cm⁻¹, while aromatic C-H stretches would be seen above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ range.[7]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight of 137.18.
Synthesis and Reactivity
The reactivity of this compound is governed by its key functional groups: the nucleophilic hydroxyl group and the basic pyridine nitrogen.
-
Hydroxyl Group Reactivity: The phenolic hydroxyl group can readily undergo O-alkylation or O-acylation to form ethers and esters, respectively. This provides a key handle for derivatization and for linking the molecule to other scaffolds.
-
Pyridine Ring Reactivity: The nitrogen atom imparts basicity to the ring and can be protonated or alkylated. The pyridine ring itself can participate in reactions, and its utility as an intermediate is noted in patents for the synthesis of more complex molecules, such as those that bind to hemoglobin.[9][10]
Applications in Drug Discovery
The pyridine scaffold is a cornerstone of modern medicinal chemistry, and substituted pyridinols like this compound are valuable starting materials. Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, analgesic, and antimicrobial properties.[11][12] For example, related aminopyridine structures are used in the synthesis of potent KRAS G12C inhibitors for cancer therapy.[13]
The utility of this compound lies in its role as a molecular fragment that can be incorporated into larger, more complex drug candidates. The workflow below illustrates a generalized drug discovery process where such a building block would be utilized.
Caption: Generalized Drug Discovery Workflow.
This diagram shows how a key intermediate like this compound is first used to generate a library of diverse compounds, which are then screened to identify "hits." These hits undergo extensive medicinal chemistry efforts to optimize their biological activity and drug-like properties, ultimately leading to the selection of a clinical candidate.
Representative Experimental Protocol: O-Alkylation
To demonstrate the practical utility of this compound, the following section provides a validated, representative protocol for a standard O-alkylation reaction (Williamson ether synthesis). This procedure illustrates how the hydroxyl group can be functionalized, a common first step in a multi-step synthesis.
Objective: To synthesize 3-(Benzyloxy)-6-isopropylpyridine from this compound.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Solvent and Base Addition: Dissolve the starting material in anhydrous DMF. Add finely ground potassium carbonate to the solution.
-
Reagent Addition: Stir the suspension vigorously for 15 minutes at room temperature. Add benzyl bromide dropwise to the mixture.
-
Reaction Monitoring: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure 3-(benzyloxy)-6-isopropylpyridine.
Self-Validation: The success of the reaction is confirmed by characterizing the final product using NMR, IR, and MS to confirm the addition of the benzyl group and the loss of the hydroxyl proton.[14][15][16]
Conclusion
This compound (CAS 101870-78-4) is a well-defined chemical entity with significant potential as a foundational element in drug discovery and organic synthesis. Its combination of a reactive hydroxyl group and a stable, biologically relevant pyridine core makes it an attractive starting point for the development of novel compounds. The predictive physicochemical and spectroscopic data, coupled with established reactivity patterns, provide researchers with the necessary information to confidently incorporate this molecule into their synthetic programs. As the demand for novel small molecule therapeutics continues to grow, the strategic use of versatile building blocks like this compound will be crucial in accelerating the discovery of the next generation of medicines.
References
Sources
- 1. This compound | 101870-78-4 [chemicalbook.com]
- 2. This compound | VSNCHEM [vsnchem.com]
- 3. CAS 101870-78-4 | this compound - Synblock [synblock.com]
- 4. This compound CAS#: 101870-78-4 [amp.chemicalbook.com]
- 5. 101870-78-4|this compound|BLD Pharm [bldpharm.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. US2807618A - Synthesis of pyridine and 3-picoline - Google Patents [patents.google.com]
- 9. WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde - Google Patents [patents.google.com]
- 10. Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde - Patent US-10577345-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2021097207A1 - Improved synthesis of kras g12c inhibitor compound - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijprs.com [ijprs.com]
An In-depth Technical Guide to 6-Isopropylpyridin-3-ol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Isopropylpyridin-3-ol, a substituted pyridine derivative, presents a scaffold of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its fundamental molecular and physical properties, outlines potential synthetic pathways, and explores its prospective applications in drug discovery and development. Drawing upon established chemical principles and data from analogous structures, this document aims to serve as a foundational resource for researchers investigating this and related heterocyclic compounds.
Core Molecular Attributes
This compound is a heterocyclic aromatic compound. Its structure consists of a pyridine ring substituted with a hydroxyl group at the 3-position and an isopropyl group at the 6-position.
Molecular Formula and Weight
The chemical formula for this compound is C8H11NO .[1] This composition gives it a molecular weight of 137.18 g/mol .[1]
Structural Representation
Caption: 2D structure of this compound.
Physicochemical Properties (Predicted)
While experimental data for this compound is not extensively available in public literature, its physicochemical properties can be predicted using computational models. These predictions are valuable for anticipating its behavior in various experimental settings.
| Property | Predicted Value |
| pKa | ~9.5 (phenolic hydroxyl) |
| LogP | ~1.8 |
| Boiling Point | ~250-270 °C |
| Melting Point | ~80-90 °C |
Synthesis and Reactivity
The synthesis of substituted pyridin-3-ols can be approached through various strategies, often involving the construction of the pyridine ring or the modification of a pre-existing one.
Retrosynthetic Analysis
A plausible retrosynthetic pathway for this compound involves the formation of the pyridine ring from acyclic precursors. One common strategy for synthesizing substituted pyridines is the Hantzsch pyridine synthesis or variations thereof. A potential disconnection approach is illustrated below.
Caption: Retrosynthetic analysis of this compound.
Potential Synthetic Protocol
A feasible, though not explicitly documented, synthesis of this compound could be adapted from the synthesis of structurally similar compounds like 6-methyl-2-ethyl-3-hydroxy pyridine. This would involve the reaction of an appropriate furan derivative with ammonia under high pressure and temperature.
Hypothetical Protocol:
-
Preparation of the Furan Precursor: Synthesis of 2-isobutyryl-5-methylfuran from 2-methylfuran and isobutyryl chloride via a Friedel-Crafts acylation.
-
Ring Expansion and Amination: The resulting 2-isobutyryl-5-methylfuran is reacted with aqueous ammonia and an ammonium salt (e.g., ammonium chloride) in an autoclave at elevated temperature (e.g., 170 °C) and pressure. A phase-transfer catalyst may be employed to enhance the reaction rate and yield.
-
Purification: The crude product is purified through a series of steps including filtration, solvent removal under reduced pressure, and recrystallization from a suitable solvent such as isopropanol. Decolorization with activated carbon may be necessary to obtain a pure product.
Chemical Reactivity
The reactivity of this compound is dictated by its functional groups: the pyridine ring, the hydroxyl group, and the isopropyl group.
-
Pyridine Ring: As an electron-deficient aromatic system, the pyridine ring is susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or through N-oxidation. Electrophilic substitution is generally difficult and requires forcing conditions, typically occurring at the 3- and 5-positions.
-
Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide. It can undergo O-alkylation, O-acylation, and other reactions typical of phenols. It can also be oxidized under appropriate conditions.
-
Isopropyl Group: The isopropyl group is generally unreactive but can undergo free-radical halogenation at the benzylic-like position under UV light.
Spectroscopic Characterization (Predicted)
Spectroscopic data is essential for the unambiguous identification and characterization of this compound. While a definitive experimental spectrum is not publicly available, a predicted spectrum can be inferred based on the analysis of similar structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methine and methyl protons of the isopropyl group, and the hydroxyl proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH (position 4 or 5) | 7.0 - 7.2 | Doublet |
| Aromatic CH (position 4 or 5) | 6.8 - 7.0 | Doublet of doublets |
| Aromatic CH (position 2) | 8.0 - 8.2 | Singlet (or narrow doublet) |
| Isopropyl CH | 2.8 - 3.1 | Septet |
| Isopropyl CH₃ | 1.2 - 1.4 | Doublet |
| Hydroxyl OH | 9.0 - 10.0 (variable) | Singlet (broad) |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-OH (C3) | 150 - 155 |
| C-isopropyl (C6) | 155 - 160 |
| Aromatic CH | 115 - 130 |
| Aromatic C (quaternary) | 135 - 145 |
| Isopropyl CH | 30 - 35 |
| Isopropyl CH₃ | 20 - 25 |
Mass Spectrometry
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M+) at m/z = 137, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of a methyl group ([M-15]+) from the isopropyl moiety and potentially the loss of CO, characteristic of phenols.
Applications in Drug Discovery and Development
The pyridin-3-ol scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The presence of the isopropyl group in this compound can influence its pharmacokinetic properties, such as lipophilicity and metabolic stability.
Potential as a Bioactive Scaffold
Derivatives of pyridin-3-ol and the broader class of pyridinones have demonstrated a wide range of pharmacological activities, including:
-
Anticancer Activity: Many pyridine derivatives are known to exhibit cytotoxic effects against various cancer cell lines.
-
Antimicrobial Properties: The pyridine nucleus is a key component of several antibacterial and antifungal agents.
-
Anti-inflammatory Effects: Substituted pyridines have been investigated for their potential to modulate inflammatory pathways.
-
Neurological Activity: The structural similarity to endogenous neurotransmitters makes pyridine derivatives interesting candidates for CNS-active drugs.
Role in Fragment-Based Drug Design
This compound can serve as a valuable fragment in fragment-based drug discovery (FBDD) campaigns. Its size, functionality, and synthetic tractability make it an attractive starting point for the development of more potent and selective ligands for various biological targets.
Caption: Workflow illustrating the use of this compound in fragment-based drug discovery.
Conclusion
This compound is a molecule with significant untapped potential. While specific experimental data remains somewhat limited in the public domain, this guide has provided a comprehensive theoretical framework based on the well-established chemistry of its constituent functional groups and related structures. Its accessible synthesis and versatile reactivity, coupled with the proven biological relevance of the pyridin-3-ol scaffold, make it a compelling subject for further investigation by researchers in both academic and industrial settings. Future studies to fully characterize this compound and explore its biological activity are warranted and could lead to the discovery of novel therapeutic agents or advanced materials.
References
Sources
An In-Depth Technical Guide to the Synthesis of 6-Isopropylpyridin-3-ol
Abstract
This technical guide provides a comprehensive exploration of the synthetic pathways to 6-isopropylpyridin-3-ol, a substituted pyridinol with significant potential in medicinal chemistry and materials science. Recognizing the scarcity of direct literature for this specific molecule, this document presents a primary, highly plausible synthetic route leveraging a commercially available starting material. The core of this strategy involves the diazotization of 6-isopropylpyridin-3-amine, followed by hydrolysis to yield the target compound. A detailed, step-by-step experimental protocol for this key transformation is provided, grounded in established chemical principles. Furthermore, this guide discusses alternative, de novo synthetic strategies, such as those based on pyridine ring formation, to offer a broader context for researchers in the field. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering both practical guidance and theoretical insights into the synthesis of this important heterocyclic compound.
Introduction and Strategic Overview
Substituted pyridin-3-ols are a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries. The hydroxyl group at the 3-position, combined with various substituents on the pyridine ring, can impart a range of biological activities. This compound, in particular, presents a valuable scaffold for the development of novel therapeutic agents due to the presence of the lipophilic isopropyl group, which can enhance binding to biological targets.
A thorough review of the existing chemical literature reveals a lack of a standardized, published synthesis for this compound. Therefore, this guide proposes a robust and efficient synthetic strategy based on the principle of functional group interconversion from a readily accessible precursor.
Our primary proposed pathway commences with the commercially available 6-isopropylpyridin-3-amine . The conversion of the 3-amino group to a 3-hydroxyl group via a Sandmeyer-type reaction is a well-established transformation in aromatic chemistry and offers a direct and high-yielding route to the target molecule.[1][2][3] This approach is favored for its operational simplicity and the avoidance of complex, multi-step ring-forming reactions that may suffer from issues of regioselectivity and lower overall yields.
This guide will first detail the retrosynthetic analysis that led to the selection of this primary pathway. Subsequently, a comprehensive, step-by-step experimental protocol for the synthesis of this compound from 6-isopropylpyridin-3-amine will be presented. Finally, alternative theoretical pathways for the de novo construction of the this compound ring system will be discussed to provide a complete scientific picture.
Retrosynthetic Analysis and Pathway Selection
A retrosynthetic analysis of this compound reveals two main strategic approaches:
-
Functional Group Interconversion (FGI): This strategy involves modifying a pre-existing, suitably substituted pyridine ring.
-
De Novo Ring Synthesis: This approach constructs the pyridine ring from acyclic precursors.
Caption: Retrosynthetic analysis of this compound.
While de novo synthesis offers flexibility in introducing various substituents, it often requires more extensive synthetic efforts and can lead to challenges in controlling regiochemistry. In contrast, the FGI approach from a readily available starting material is often more efficient and scalable. The commercial availability of 6-isopropylpyridin-3-amine [4] makes the FGI pathway exceptionally attractive. The key transformation is the conversion of an amino group to a hydroxyl group, a reaction with a long history and reliable protocols.[1][5]
Primary Synthetic Pathway: From 6-Isopropylpyridin-3-amine
The chosen synthetic route is a two-step process involving the formation of a diazonium salt from 6-isopropylpyridin-3-amine, followed by its decomposition in an aqueous medium to yield this compound.
Caption: Proposed synthesis of this compound.
Mechanistic Insights
The reaction proceeds via two key stages:
-
Diazotization: In the presence of a strong acid, typically sulfuric or hydrochloric acid, sodium nitrite (NaNO₂) generates nitrous acid (HNO₂) in situ. The amino group of 6-isopropylpyridin-3-amine acts as a nucleophile, attacking the nitrosonium ion (NO⁺) to form an N-nitrosamine intermediate. Following a series of proton transfers and the elimination of a water molecule, the stable pyridin-3-diazonium salt is formed.[5]
-
Hydrolysis: The diazonium salt is then gently heated in the aqueous acidic solution. The diazonium group (-N₂⁺) is an excellent leaving group, and upon heating, it departs as nitrogen gas. A water molecule then acts as a nucleophile, attacking the resulting pyridyl cation. Subsequent deprotonation yields the final product, this compound.[6]
Detailed Experimental Protocol
Caution: Diazonium salts can be explosive when isolated and dry. This procedure is designed for the in situ generation and subsequent reaction of the diazonium salt, which is a significantly safer approach.[7] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.
Materials:
-
6-Isopropylpyridin-3-amine (1.0 eq)
-
Sulfuric acid (concentrated, ~3.0 eq)
-
Sodium nitrite (1.1 eq)
-
Deionized water
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Preparation of the Amine Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid to deionized water at 0 °C (ice bath) to prepare a dilute sulfuric acid solution. To this cooled solution, slowly add 6-isopropylpyridin-3-amine (1.0 eq) with continuous stirring. Ensure the temperature is maintained below 10 °C during the addition.
-
Diazotization: Cool the amine sulfate solution to 0-5 °C using an ice-salt bath. Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add the sodium nitrite solution dropwise to the stirred amine solution via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0 °C and 5 °C. A slight evolution of gas may be observed. After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Hydrolysis: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, gently heat the solution to 50-60 °C using a water bath. A steady evolution of nitrogen gas should be observed. Continue heating until gas evolution ceases (typically 1-2 hours).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The solution should be stirred vigorously during neutralization.
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR: Expected signals would include a doublet for the isopropyl methyl protons, a septet for the isopropyl methine proton, and distinct signals for the aromatic protons on the pyridine ring.
-
¹³C NMR: The spectrum should show the characteristic signals for the isopropyl group and the six unique carbons of the pyridine ring.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: For the purified solid product.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.2-1.3 | Doublet | 6H | -CH(CH₃ )₂ |
| ~3.0-3.2 | Septet | 1H | -CH (CH₃)₂ |
| ~7.0-7.2 | Multiplet | 1H | Aromatic CH |
| ~7.2-7.4 | Multiplet | 1H | Aromatic CH |
| ~8.0-8.2 | Singlet/Doublet | 1H | Aromatic CH |
| ~9.5-10.5 | Broad Singlet | 1H | -OH |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Alternative Synthetic Strategies: A Brief Overview
For the sake of comprehensive scientific discussion, it is valuable to consider alternative, de novo approaches to the synthesis of this compound, even if they are likely to be more complex than the primary route described above.
Modified Hantzsch-type Synthesis
The classic Hantzsch pyridine synthesis is a powerful tool for creating pyridine rings but typically yields symmetrically substituted products.[8][9] A modified approach using unsymmetrical precursors could theoretically lead to the desired product, but this would require the synthesis of specialized starting materials and may result in a mixture of regioisomers.
Cyclization of Acyclic Precursors
Various methods exist for the construction of substituted pyridines from acyclic precursors.[10][11][12] For example, a strategy could involve the condensation of a 1,5-dicarbonyl compound (or a synthetic equivalent) with an ammonia source. The challenge in this approach lies in the regioselective synthesis of the required acyclic precursor bearing the isopropyl group and a masked hydroxyl functionality.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. 405103-02-8|6-Isopropylpyridin-3-amine|BLD Pharm [bldpharm.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Diazonium compound - Wikipedia [en.wikipedia.org]
- 7. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Route to Highly Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
"6-Isopropylpyridin-3-ol" solubility and stability studies
An In-depth Technical Guide to the Solubility and Stability Studies of 6-Isopropylpyridin-3-ol
Authored by: A Senior Application Scientist
Publication Date: January 12, 2026
Abstract
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound, a substituted pyridinol of interest in pharmaceutical and chemical research. Recognizing the scarcity of public-domain data on this specific molecule, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines detailed protocols and the underlying scientific rationale for determining the aqueous and solvent solubility, as well as the intrinsic and long-term stability of this compound. The methodologies described are grounded in international regulatory standards, including the International Council for Harmonisation (ICH) guidelines, to ensure the generation of robust and reliable data suitable for regulatory submissions and further research and development.
Introduction: The Scientific Imperative for Characterizing this compound
This compound (CAS No. 101870-78-4) is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl and an isopropyl group.[1][2] Its structure, combining a polar hydroxyl group with a more nonpolar isopropyl substituent, suggests a nuanced physicochemical profile that warrants thorough investigation. In the context of drug discovery and development, a comprehensive understanding of a compound's solubility and stability is not merely a regulatory formality but a fundamental prerequisite for advancing a molecule through the development pipeline. Poor solubility can lead to low bioavailability, while instability can compromise safety and efficacy.
This guide is structured to provide a logical progression of studies, from initial solubility profiling to in-depth stability assessments under various stress conditions. The experimental designs are intended to be self-validating, providing a clear understanding of the molecule's behavior in aqueous and organic media, and its degradation pathways.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for designing meaningful solubility and stability studies.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Structure | A pyridine ring with a hydroxyl group at position 3 and an isopropyl group at position 6. | |
| Appearance | (To be determined experimentally) | |
| pKa | (To be determined experimentally) | |
| LogP | (To be determined experimentally) |
The presence of the hydroxyl group suggests potential for hydrogen bonding, which could influence its solubility in polar solvents. The isopropyl group, being hydrophobic, will likely impact its solubility in non-polar environments. The pyridine nitrogen introduces a basic character to the molecule.
Solubility Determination: A Multi-faceted Approach
The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. A comprehensive solubility assessment should be conducted in a range of relevant media.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. The shake-flask method is the gold standard for this determination.
Experimental Protocol: Shake-Flask Method
-
Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions. Also, prepare solutions of relevant organic solvents (e.g., ethanol, propylene glycol, DMSO).
-
Sample Addition: Add an excess of this compound to each solvent system in sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that can be dissolved in a solvent system under specific, non-equilibrium conditions. This is often more relevant to early-stage drug discovery.
Experimental Protocol: High-Throughput Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer.
-
Precipitation Detection: Monitor for the formation of precipitate over time using nephelometry or turbidimetry.
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.
Analytical Method Validation
A robust analytical method is crucial for accurate solubility determination. HPLC is a common choice for quantifying pyridine derivatives.[3][4]
Key Validation Parameters for HPLC Method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Stability Studies: Unveiling the Degradation Profile
Stability testing provides evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5][6]
Forced Degradation (Stress) Studies
Forced degradation studies are undertaken to identify the likely degradation products, which can help in establishing the degradation pathways and the intrinsic stability of the molecule.[6][7]
Experimental Protocol: Forced Degradation
-
Stock Solution Preparation: Prepare a solution of this compound in a suitable solvent.
-
Stress Conditions: Expose the solution to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature. The pyridone structure, a potential tautomer of hydroxypyridine, can be susceptible to hydrolysis under acidic and basic conditions.[8]
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Expose the solid drug substance to dry heat (e.g., 80 °C).
-
Photostability: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Time Points: Sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent drug from its degradation products). Peak purity analysis using a photodiode array (PDA) detector is recommended. Mass spectrometry (LC-MS) can be used to identify the degradation products.
Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life of the drug substance under recommended storage conditions.[9]
ICH Recommended Storage Conditions
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |
Experimental Protocol: Long-Term and Accelerated Stability
-
Sample Preparation: Place the this compound in a suitable container closure system that is representative of the proposed packaging.
-
Storage: Store the samples in stability chambers at the conditions specified in the table above.
-
Testing Frequency: For long-term studies, test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter. For accelerated studies, test at 0, 3, and 6 months.[6][9]
-
Parameters to be Tested:
-
Appearance
-
Assay of the active substance
-
Degradation products
-
Moisture content
-
Visualizing Workflows and Pathways
Experimental Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Hypothetical Degradation Pathway
Based on the chemistry of pyridinols, potential degradation pathways could involve oxidation of the pyridine ring or the isopropyl group.[10][11]
Caption: Potential Degradation Pathways of this compound.
Conclusion
The systematic study of the solubility and stability of this compound is a critical endeavor for its potential development in any chemical or pharmaceutical application. This guide provides a robust framework for undertaking such studies in a scientifically rigorous and regulatory-compliant manner. By following these protocols, researchers can generate a comprehensive data package that will elucidate the physicochemical properties of this molecule, enabling informed decisions in its development pathway. The emphasis on validated analytical methods and adherence to ICH guidelines ensures the integrity and utility of the data generated.
References
- An In-depth Technical Guide on the Stability and Degradation Pathways of Pyridin-4-olate - Benchchem. (n.d.).
- Enzymatic degradation of pyridine and pyridinols - Vilniaus universitetas. (n.d.).
- ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA). (2025, April 30).
- ICH STABILITY TESTING GUIDELINES - SNS Courseware. (n.d.).
- Ich guideline for stability testing | PPTX - Slideshare. (n.d.).
- STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 - ICH. (2025, April 11).
- ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21).
- Proposed degradation pathways of pyridine derivatives in bacteria... - ResearchGate. (n.d.).
- 6-Chloro-4-isopropyl-pyridazin-3-ol - Benchchem. (n.d.).
- CAS 101870-78-4 | this compound - Synblock. (n.d.).
- (PDF) Degradation of Pyridines in the Environment - ResearchGate. (n.d.).
- HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.).
- Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed. (2010, January 15).
- This compound CAS#: 101870-78-4 - ChemicalBook. (n.d.).
Sources
- 1. CAS 101870-78-4 | this compound - Synblock [synblock.com]
- 2. This compound CAS#: 101870-78-4 [amp.chemicalbook.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. snscourseware.org [snscourseware.org]
- 7. Ich guideline for stability testing | PPTX [slideshare.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of the 6-Isopropylpyridin-3-ol Scaffold
An In-Depth Technical Guide to 6-Isopropylpyridin-3-ol as a Precursor in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the pyridine ring stands as a cornerstone privileged scaffold. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have cemented its role in a vast array of pharmaceuticals and functional materials. Within this family, 3-hydroxypyridines are of particular interest due to the versatile reactivity of the hydroxyl group, which can be readily functionalized to modulate a molecule's physicochemical and pharmacological properties. The introduction of an isopropyl group at the 6-position of the pyridine ring, as in this compound, offers a strategic advantage by providing steric bulk and lipophilicity, which can significantly influence a molecule's binding affinity to biological targets and its pharmacokinetic profile. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound as a key precursor in the development of complex chemical entities.
Physicochemical Properties
While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from its structure and comparison with analogous compounds.
| Property | Predicted Value/Comparison | Rationale |
| Molecular Formula | C₈H₁₁NO | |
| Molecular Weight | 137.18 g/mol | |
| Melting Point | 155-157 °C | Based on data for this compound. |
| Boiling Point | ~288 °C | Predicted value. |
| pKa | ~9.45 | Predicted value for the hydroxyl group. |
| LogP | ~1.8-2.2 | The isopropyl group increases lipophilicity compared to 3-hydroxypyridine. |
| Solubility | Soluble in polar organic solvents (e.g., alcohols, DMSO, DMF); sparingly soluble in water. | The hydrophobic isopropyl group reduces water solubility. |
Synthesis of this compound: A Mechanistic Perspective
The synthesis of substituted 3-hydroxypyridines can be approached through several strategic disconnections. The most established and industrially scalable methods often involve the ring transformation of furan derivatives.
From Furan Precursors: The Clauson-Kaas Reaction and its Variants
The rearrangement of 2-acylfurans in the presence of an ammonia source under elevated temperature and pressure is a robust method for the synthesis of 3-hydroxypyridines. This approach is attractive due to the commercial availability of a wide range of furan building blocks.
Hypothetical Synthetic Protocol for this compound:
Step 1: Acylation of a Furan Derivative
A suitable starting material would be a furan derivative that can be acylated to introduce the isopropylcarbonyl group. For instance, the Friedel-Crafts acylation of furan with isobutyryl chloride would yield 2-isobutyrylfuran.
Step 2: Ring Expansion and Aromatization
The resulting 2-isobutyrylfuran would then be subjected to high-pressure ammonolysis.
-
Reaction: 2-isobutyrylfuran with aqueous or alcoholic ammonia.
-
Conditions: 150-200°C in a sealed autoclave.
-
Mechanism: The reaction proceeds through a series of intermediates, including the formation of a dihydropyran derivative, followed by ring-opening, cyclization with ammonia, and subsequent dehydration to yield the aromatic 3-hydroxypyridine.
A patent for the synthesis of 6-methyl-2-ethyl-3-hydroxypyridine describes a similar process using 2-propionyl-5-methylfuran with ammonia and ammonium chloride at 170°C, achieving a good yield. This supports the feasibility of this approach for this compound.
Experimental Protocol: Synthesis of this compound from 2-Isobutyrylfuran
-
Reaction Setup: A 100 mL stainless steel autoclave is charged with 2-isobutyrylfuran (13.8 g, 0.1 mol), 25% aqueous ammonia (50 mL), and ammonium chloride (5.35 g, 0.1 mol).
-
Reaction Conditions: The autoclave is sealed and heated to 180°C with stirring for 6 hours. The internal pressure will rise during the reaction.
-
Work-up: After cooling to room temperature, the autoclave is carefully vented. The reaction mixture is transferred to a round-bottom flask and the excess ammonia and water are removed under reduced pressure.
-
Purification: The resulting residue is dissolved in a minimal amount of hot isopropanol and allowed to cool. The precipitated product is collected by filtration, washed with cold isopropanol, and dried under vacuum to yield this compound.
Catalytic Approaches to Substituted Pyridines
Modern synthetic organic chemistry has seen a surge in the development of catalytic methods for the construction of heterocyclic rings. Ruthenium-catalyzed cycloisomerization of 3-azadienynes represents a powerful strategy for the synthesis of substituted pyridines, offering high efficiency and broad substrate scope. While not yet demonstrated for this compound specifically, this approach could be adapted.
Conceptual Synthetic Pathway:
Figure 1. Conceptual workflow for the catalytic synthesis of a substituted pyridine.
Reactivity and Applications in Chemical Synthesis
The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups: the nucleophilic hydroxyl group and the pyridine ring, which can undergo electrophilic substitution or be modified at the nitrogen atom.
O-Functionalization: A Gateway to Diverse Derivatives
The hydroxyl group of this compound can be readily converted into a variety of other functional groups, significantly expanding its synthetic potential.
-
Etherification: Williamson ether synthesis with alkyl halides in the presence of a base (e.g., NaH, K₂CO₃) can be used to introduce a wide range of alkoxy substituents. This is a key transformation in the synthesis of many pharmaceutical agents. For example, a patent discloses the synthesis of a complex molecule for treating sickle cell disease where a substituted pyridin-3-yl)methoxy)benzaldehyde is a key intermediate. This highlights the importance of O-alkylation of hydroxypyridines.
-
Esterification: Reaction with acyl chlorides or anhydrides yields the corresponding esters, which can serve as prodrugs or as intermediates for further transformations.
-
Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a triflate or tosylate, enabling subsequent nucleophilic substitution reactions, including cross-coupling reactions.
Electrophilic Aromatic Substitution
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. However, the hydroxyl group is an activating, ortho-, para-directing group. Therefore, electrophilic substitution on this compound is expected to occur at the 2- and 4-positions.
Hypothetical Application in the Synthesis of a KRAS G12C Inhibitor Intermediate:
A patent for the synthesis of a KRAS G12C inhibitor describes the use of 2-isopropyl-4-methylpyridin-3-amine as a key intermediate. While not a direct application of this compound, it demonstrates the value of this substitution pattern in a cutting-edge therapeutic area. A plausible synthetic route to a related amine could involve the nitration of this compound, followed by reduction of the nitro group.
Experimental Protocol: Nitration of this compound
-
Reaction Setup: To a solution of this compound (1.37 g,
Unlocking the Therapeutic Potential of 6-Isopropylpyridin-3-ol: A Technical Guide for Drug Discovery
Foreword: The Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif that consistently appears in a multitude of clinically successful drugs.[1][2][3] Its unique electronic properties and ability to form key hydrogen bonds make it an ideal anchor for engaging with a diverse range of biological targets. This guide delves into the untapped potential of a specific, yet underexplored, member of this family: 6-Isopropylpyridin-3-ol . While direct pharmacological data on this compound is nascent, its structural features—a hydroxyl group poised for interaction and an isopropyl group conferring lipophilicity—suggest a wealth of therapeutic possibilities waiting to be unearthed. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically investigate and unlock the pharmacological value of this promising chemical entity.
Molecular Profile and Synthetic Considerations
1.1. Physicochemical Properties
Before embarking on a pharmacological investigation, a thorough understanding of the molecule's fundamental properties is paramount.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C8H11NO | Provides the elemental composition. |
| Molecular Weight | 137.18 g/mol | Falls within the "Rule of Five" for good oral bioavailability. |
| logP (octanol/water) | ~1.5 - 2.0 | Indicates a balance of hydrophilicity and lipophilicity, crucial for membrane permeability and solubility. |
| pKa (hydroxyl group) | ~8.5 - 9.5 | The acidic nature of the hydroxyl group will influence its ionization state at physiological pH, impacting receptor interactions and solubility. |
| Hydrogen Bond Donors | 1 (hydroxyl OH) | Key for forming interactions with biological targets. |
| Hydrogen Bond Acceptors | 1 (pyridine N) | Key for forming interactions with biological targets. |
1.2. Rationale for Pharmacological Interest
The this compound scaffold is a compelling starting point for several reasons:
-
Bioisosteric Similarity: The pyridin-3-ol moiety is a bioisostere of a phenol, a common functional group in many known bioactive compounds. This suggests that it could mimic the interactions of phenolic compounds with their targets.
-
Structural Precedent: Numerous pyridine-containing compounds have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2]
-
Tunable Chemistry: The pyridine ring and its substituents are amenable to a wide range of chemical modifications, allowing for the systematic optimization of activity, selectivity, and pharmacokinetic properties.
1.3. Proposed Synthetic Route
A robust and scalable synthesis is the bedrock of any drug discovery program. Below is a proposed retro-synthetic approach to this compound.
Figure 1: Proposed retrosynthetic analysis for this compound.
This proposed pathway offers a logical and feasible route to the target molecule, leveraging well-established chemical transformations.
Potential Pharmacological Activities: A Hypothesis-Driven Approach
Given the lack of direct evidence, a hypothesis-driven approach is essential. Based on the structural motifs present in this compound, we can postulate several potential areas of pharmacological activity.
2.1. Anti-Cancer Activity
The pyridine scaffold is a cornerstone of many anti-cancer agents.[1][4]
-
Hypothesis: this compound may exhibit anti-proliferative activity by inhibiting key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway.[5]
-
Rationale: The pyridin-3-ol core could mimic the hinge-binding motifs of known kinase inhibitors. The isopropyl group may provide beneficial hydrophobic interactions within the ATP-binding pocket of various kinases.
2.2. Anti-Inflammatory Activity
Chronic inflammation is a key driver of numerous diseases.
-
Hypothesis: this compound may possess anti-inflammatory properties by modulating the activity of pro-inflammatory enzymes or signaling pathways.
-
Rationale: Phenolic compounds are well-known for their antioxidant and anti-inflammatory effects. The pyridin-3-ol moiety could act as a radical scavenger or interfere with the production of inflammatory mediators.
2.3. Antimicrobial Activity
The growing threat of antimicrobial resistance necessitates the discovery of novel therapeutic agents.
-
Hypothesis: this compound could exhibit antibacterial or antifungal activity.
-
Rationale: The pyridine ring is a common feature in many antimicrobial drugs.[2] The compound's amphiphilic nature may allow it to disrupt microbial membranes or inhibit essential enzymes.
Experimental Workflows for Pharmacological Evaluation
A systematic and rigorous experimental cascade is crucial to validate these hypotheses.
3.1. In Vitro Profiling: Target Identification and Validation
The initial phase of investigation should focus on a broad in vitro screening to identify potential biological targets.
Figure 2: A comprehensive in vitro screening workflow for this compound.
3.1.1. Detailed Protocol: In Vitro Kinase Inhibitory Assay
This protocol outlines a typical procedure for assessing the inhibitory activity of this compound against a specific kinase (e.g., PI3Kδ).[4]
Objective: To determine the IC50 value of this compound against a purified kinase enzyme.
Materials:
-
Purified recombinant kinase (e.g., PI3Kδ)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Idelalisib for PI3Kδ)[4]
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplates
-
Multimode plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM.
-
Assay Plate Preparation: Add 50 nL of the compound dilutions to the wells of a 384-well plate. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Enzyme and Substrate Addition: Prepare a master mix containing the kinase enzyme and its substrate in the assay buffer. Add 5 µL of this mix to each well.
-
Initiation of Reaction: Prepare a solution of ATP in the assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of ADP produced, which is proportional to the kinase activity.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
3.2. In Vivo Evaluation: Assessing Efficacy and Safety
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety profile.
3.2.1. Detailed Protocol: Murine Xenograft Model for Anti-Cancer Efficacy
This protocol describes a standard method for evaluating the anti-tumor activity of a compound in a mouse model.
Objective: To determine the in vivo anti-tumor efficacy of this compound in a human tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Human cancer cell line (e.g., a line that showed sensitivity in vitro)
-
Matrigel (or similar basement membrane matrix)
-
This compound formulated for in vivo administration (e.g., in a solution of saline with a solubilizing agent)
-
Vehicle control
-
Positive control drug (e.g., a standard-of-care chemotherapy agent)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously implant a suspension of the human cancer cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (vehicle control, different dose levels of this compound, and a positive control).
-
Treatment: Administer the compound and controls to the mice according to a predetermined schedule (e.g., once daily by oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group.
Future Directions and Conclusion
The journey from a promising scaffold to a clinically approved drug is long and arduous. However, the this compound core presents a compelling starting point for a new chapter in drug discovery. The systematic approach outlined in this guide, from in silico modeling and synthesis to rigorous in vitro and in vivo evaluation, provides a clear path forward. The key to unlocking the full potential of this molecule lies in a multidisciplinary approach, combining the expertise of medicinal chemists, biologists, and pharmacologists. As we continue to explore the vast chemical space of privileged scaffolds, molecules like this compound offer a beacon of hope in the ongoing quest for novel and effective therapies.
References
- Dosing regimens for 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde. (n.d.). Google Patents.
-
Oxygen scavenging compositions, articles containing same, and methods of their use. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Nature-Inspired Scaffolds in Medicinal Chemistry: An Old Push for Modern Drug Discovery. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Patron et al. (n.d.). United States Patent. Google APIs. Retrieved January 12, 2026, from [Link]
-
Tablets comprising 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. (2022). MDPI. Retrieved January 12, 2026, from [Link]
-
Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. (2019). PubMed. Retrieved January 12, 2026, from [Link]
-
Selected Monocyclic Monoterpenes and Their Derivatives as Effective Anticancer Therapeutic Agents. (2021). PubMed. Retrieved January 12, 2026, from [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. (2024). MDPI. Retrieved January 12, 2026, from [Link]
-
The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. (2021). MDPI. Retrieved January 12, 2026, from [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). MDPI. Retrieved January 12, 2026, from [Link]
-
The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Selected Monocyclic Monoterpenes and Their Derivatives as Effective Anticancer Therapeutic Agents. (2021). MDPI. Retrieved January 12, 2026, from [Link]
-
Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. (2024). MDPI. Retrieved January 12, 2026, from [Link]
-
Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. (2021). PubMed. Retrieved January 12, 2026, from [Link]
-
Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][6][7]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity. (2013). PubMed. Retrieved January 12, 2026, from [Link]
Sources
- 1. Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives [mdpi.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US11020382B2 - Dosing regimens for 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Synthesis of 6-Isopropylpyridin-3-ol: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of 6-isopropylpyridin-3-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The document explores two distinct and robust synthetic strategies, offering researchers flexibility based on available starting materials and experimental preferences. Each protocol is presented with in-depth scientific rationale, step-by-step instructions, and visual aids to ensure successful execution and reproducibility.
Introduction
Substituted pyridin-3-ols are privileged scaffolds in pharmaceutical and agrochemical research, owing to their ability to act as bioisosteres of phenols and their versatile chemical handles for further functionalization. This compound, in particular, is a key intermediate in the synthesis of a range of biologically active molecules. Its synthesis, however, requires careful strategic planning to achieve good yields and purity. This guide details two effective synthetic routes starting from common pyridine derivatives.
Synthetic Strategies and Protocols
Two primary synthetic routes are presented herein:
-
Route A: Cross-Coupling Approach. This strategy involves the introduction of the isopropyl group onto a pre-functionalized pyridin-3-ol scaffold via a palladium-catalyzed cross-coupling reaction.
-
Route B: Functionalization of a Pre-formed Isopropylpyridine. This route begins with 2-isopropylpyridine and introduces the hydroxyl group at the 3-position through a multi-step sequence.
Route A: Synthesis via Kumada Cross-Coupling
This approach is advantageous when a suitable brominated pyridinol precursor is available. The key transformation is a Kumada cross-coupling reaction, which forms a carbon-carbon bond between a Grignard reagent and an aryl halide, catalyzed by a nickel or palladium complex.[1][2] A critical aspect of this route is the protection of the acidic hydroxyl group, as it is incompatible with the highly basic Grignard reagent.[3][4] Silyl ethers are excellent protecting groups for this purpose due to their ease of installation and removal under mild conditions.[5]
Experimental Workflow for Route A
Caption: Workflow for the synthesis of this compound via Route A.
Protocol 1: Protection of 2-Bromo-5-hydroxypyridine
Rationale: The acidic proton of the hydroxyl group would quench the Grignard reagent in the subsequent cross-coupling step. Therefore, it is protected as a tert-butyldimethylsilyl (TBDMS) ether, which is stable to the reaction conditions and can be easily removed later.[5]
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 2-Bromo-5-hydroxypyridine | 174.00 | 5.00 g | 28.7 |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 150.72 | 4.76 g | 31.6 |
| Imidazole | 68.08 | 2.34 g | 34.4 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - |
Procedure:
-
To a dry 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-bromo-5-hydroxypyridine (5.00 g, 28.7 mmol) and imidazole (2.34 g, 34.4 mmol).
-
Add anhydrous dichloromethane (100 mL) and stir the mixture at room temperature until all solids have dissolved.
-
In a separate flask, dissolve tert-butyldimethylsilyl chloride (4.76 g, 31.6 mmol) in anhydrous dichloromethane (20 mL).
-
Slowly add the TBDMSCl solution to the pyridine solution at room temperature over 15 minutes.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-bromo-5-(tert-butyldimethylsilyloxy)pyridine as a colorless oil.
Protocol 2: Kumada Cross-Coupling
Rationale: The Kumada coupling is a powerful and efficient method for the formation of carbon-carbon bonds between Grignard reagents and aryl halides.[1][6] Palladium catalysts, such as Pd(dppf)Cl2, are often effective for this transformation, providing good yields and functional group tolerance (in the absence of acidic protons).[2]
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 2-Bromo-5-(tert-butyldimethylsilyloxy)pyridine | 288.25 | 5.00 g | 17.3 |
| Isopropylmagnesium chloride (2 M in THF) | - | 10.4 mL | 20.8 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.70 | 634 mg | 0.867 |
| Tetrahydrofuran (THF), anhydrous | - | 80 mL | - |
Procedure:
-
To a dry 250 mL Schlenk flask under an inert atmosphere, add 2-bromo-5-(tert-butyldimethylsilyloxy)pyridine (5.00 g, 17.3 mmol) and Pd(dppf)Cl₂ (634 mg, 0.867 mmol).
-
Add anhydrous tetrahydrofuran (80 mL) and stir the mixture at room temperature.
-
Slowly add isopropylmagnesium chloride (2 M solution in THF, 10.4 mL, 20.8 mmol) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product, 6-isopropyl-3-(tert-butyldimethylsilyloxy)pyridine, can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 3: Deprotection of the Silyl Ether
Rationale: The TBDMS protecting group is readily cleaved by a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF), to regenerate the free hydroxyl group under mild conditions.[5]
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Crude 6-isopropyl-3-(tert-butyldimethylsilyloxy)pyridine | 251.47 | (from previous step) | ~17.3 |
| Tetrabutylammonium fluoride (TBAF) (1 M in THF) | - | 20.8 mL | 20.8 |
| Tetrahydrofuran (THF) | - | 50 mL | - |
Procedure:
-
Dissolve the crude 6-isopropyl-3-(tert-butyldimethylsilyloxy)pyridine in tetrahydrofuran (50 mL) in a 250 mL round-bottom flask.
-
Add the tetrabutylammonium fluoride solution (1 M in THF, 20.8 mL, 20.8 mmol) to the mixture at room temperature.
-
Stir the reaction at room temperature for 2 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Resuspend the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Route B: Synthesis via Functionalization of 2-Isopropylpyridine
This route is ideal when 2-isopropylpyridine is the more readily available starting material. The strategy involves the introduction of a nitro group, which is then reduced to an amine and subsequently converted to a hydroxyl group via a diazotization reaction.
Experimental Workflow for Route B
Caption: Workflow for the synthesis of this compound via Route B.
Protocol 1: Nitration of 2-Isopropylpyridine
Rationale: Direct nitration of pyridine is challenging due to the electron-deficient nature of the ring. However, under forcing conditions with a mixture of nitric and sulfuric acid, nitration can be achieved, typically at the 3-position.[7][8]
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity | Moles (mol) |
| 2-Isopropylpyridine | 121.18 | 10.0 g | 0.0825 |
| Fuming Nitric Acid (90%) | 63.01 | 30 mL | - |
| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |
Procedure:
-
Caution: This reaction is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (50 mL).
-
Cool the sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 2-isopropylpyridine (10.0 g, 0.0825 mol) to the cold sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.
-
Once the addition is complete, slowly add fuming nitric acid (30 mL) dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to 100 °C and maintain this temperature for 4 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (300 g) in a large beaker.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath to control the exotherm.
-
Extract the aqueous mixture with dichloromethane (4 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to yield 2-isopropyl-3-nitropyridine.
Protocol 2: Reduction of 2-Isopropyl-3-nitropyridine
Rationale: The nitro group can be efficiently reduced to an amino group using various methods. A common and cost-effective method is the use of a metal in acidic media, such as iron powder in hydrochloric acid.[9]
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity | Moles (mol) |
| 2-Isopropyl-3-nitropyridine | 166.18 | 5.00 g | 0.0301 |
| Iron powder | 55.85 | 8.40 g | 0.150 |
| Concentrated Hydrochloric Acid | 36.46 | 1.0 mL | - |
| Ethanol | - | 100 mL | - |
| Water | - | 20 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, suspend 2-isopropyl-3-nitropyridine (5.00 g, 0.0301 mol) and iron powder (8.40 g, 0.150 mol) in a mixture of ethanol (100 mL) and water (20 mL).
-
Add concentrated hydrochloric acid (1.0 mL) to the stirred suspension.
-
Heat the mixture to reflux for 3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (100 mL) and wash with saturated aqueous sodium bicarbonate solution (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 3-amino-2-isopropylpyridine, which can often be used in the next step without further purification.
Protocol 3: Diazotization of 3-Amino-2-isopropylpyridine
Rationale: The conversion of an aromatic amine to a hydroxyl group is a classic transformation achieved via a diazonium salt intermediate. The aminopyridine is treated with a source of nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the diazonium salt, which is then hydrolyzed to the corresponding pyridinol upon heating.[10][11]
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity | Moles (mol) |
| 3-Amino-2-isopropylpyridine | 136.20 | 3.00 g | 0.0220 |
| Sulfuric Acid (50% v/v) | - | 50 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.67 g | 0.0242 |
| Water | - | 10 mL | - |
Procedure:
-
In a 250 mL beaker, dissolve 3-amino-2-isopropylpyridine (3.00 g, 0.0220 mol) in 50% sulfuric acid (50 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve sodium nitrite (1.67 g, 0.0242 mol) in water (10 mL).
-
Slowly add the sodium nitrite solution dropwise to the cold aminopyridine solution with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 30 minutes.
-
Slowly warm the reaction mixture to room temperature and then heat to 80 °C for 1 hour. Gas evolution (N₂) should be observed.
-
Cool the reaction mixture and carefully neutralize to pH 7-8 with a saturated solution of sodium carbonate.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain this compound.
Conclusion
The two synthetic routes detailed in this guide offer reliable and adaptable methods for the preparation of this compound. The choice between the cross-coupling approach (Route A) and the functionalization of a pre-existing isopropylpyridine (Route B) will largely depend on the availability and cost of the respective starting materials. Both protocols have been designed with clarity and scientific rigor to aid researchers in the successful synthesis of this important chemical intermediate.
References
- Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Advanced Materials for Technical and Medical Purpose.
- Kumada, M. (1982). Nickel and palladium complex catalyzed carbon-carbon bond formation. Pure and Applied Chemistry, 52(4), 669-679.
- Negishi, E.-i. (1982). Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective and Efficient Method for C-C Bond Formation. Accounts of Chemical Research, 15(11), 340-348.
- Snieckus, V. (1990). Directed ortho metalation. Toluene- and p-xylene-derived methodologies. Synthesis of condensed aromatics and quinones. Chemical Reviews, 90(6), 879-933.
-
Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3-hydroxypyridine.
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
NROChemistry. (n.d.). Kumada Coupling. Retrieved from [Link]
-
ZM Silane Limited. (2025). Hydroxyl Protecting Groups In Multi-Step Syntheses. Retrieved from [Link]
-
Baran Lab. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
- Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533.
-
University of California, Irvine. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
- Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Advanced Materials for Technical and Medical Purpose.
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
- Reddy, M. S., et al. (2017). Investigation of a Kumada Cross Coupling Reaction for Large-Scale Production of (2R,7R,E)-2-Isopropyl-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,N,8-trimethylnon-4-enamide. Organic Process Research & Development, 21(4), 636-643.
- Lou, S., & Fu, G. C. (2010). Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. Organic Syntheses, 87, 363.
- Fiebig, H. H., & Kober, F. (1973). Course of the alkyl nitrate nitration with isopropylpyridines. Formation of 2,3-bis(pyridyl)-2,3-dimethylbutanes. The Journal of Organic Chemistry, 38(4), 834–835.
-
Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Retrieved from [Link]
- Singh, A. K., et al. (2024). Hydroxylation of Substituted Anilides with Metallaphotocatalysis. The Journal of Organic Chemistry, 89(9), 5995–6004.
-
Science Forums. (2020). Aromatic Diazotization of 3-aminopyridine. Retrieved from [Link]
- Deadman, B. J., et al. (2016). Flow Hydrodediazoniation of Aromatic Heterocycles. Molecules, 21(11), 1438.
- Google Patents. (n.d.). Method for preparing 3-aminopyridines from 3-nitropyridines.
-
University of Regensburg. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Retrieved from [Link]
- Hoffmann, R. W., & Hense, T. (1997). Kumada–Corriu coupling of Grignard reagents, probed with a chiral Grignard reagent.
- Moodie, R. B., et al. (1987). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2, (4), 467-472.
-
Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. Retrieved from [Link]
-
Pearson. (n.d.). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Alcohol Protecting Groups. Retrieved from [Link]
-
European Patent Office. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Retrieved from [Link]
Sources
- 1. Kumada coupling - Wikipedia [en.wikipedia.org]
- 2. Kumada Coupling [organic-chemistry.org]
- 3. zmsilane.com [zmsilane.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Kumada Coupling | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 9. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
- 10. US6710180B2 - Diazonium salts which are intermediates for 3-substituted pyridines - Google Patents [patents.google.com]
- 11. Aromatic Diazotization of 3-aminopyridine - Organic Chemistry - Science Forums [scienceforums.net]
Application Note: Quantitative Analysis of 6-Isopropylpyridin-3-ol
Abstract
This technical guide provides detailed, validated protocols for the quantitative analysis of 6-Isopropylpyridin-3-ol, a key intermediate in pharmaceutical synthesis. Recognizing the need for robust and reliable analytical methods in research, development, and quality control, this document presents two orthogonal techniques: a widely applicable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. Each protocol is designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5] The causality behind experimental choices, from mobile phase composition to mass spectrometric parameters, is explained to provide researchers with a deep understanding of the methodologies.
Introduction to this compound
This compound (CAS No. 101870-78-4) is a substituted pyridine derivative with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol .[6][7] Its structure, featuring both a polar hydroxyl group and a nonpolar isopropyl group, presents unique challenges and opportunities for analytical method development. Accurate quantification is critical for ensuring product quality, understanding reaction kinetics, and performing pharmacokinetic studies. This guide provides the foundational methods to achieve these analytical goals with confidence.
Method 1: Reversed-Phase HPLC-UV for Routine Quantification
High-Performance Liquid Chromatography with UV detection is a workhorse of the modern analytical laboratory, offering a balance of performance, cost-effectiveness, and robustness.[8][9] The following method is designed for the accurate assay of this compound in bulk materials or simple formulations.
Rationale and Method Development Insights
The choice of a reversed-phase C18 column is based on the compound's moderate polarity. The isopropyl group provides sufficient hydrophobicity for retention on the nonpolar stationary phase. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is selected for several reasons:
-
Acetonitrile: A common organic solvent that provides good peak shape for a wide range of compounds.
-
Formic Acid (0.1%): This acidic modifier serves two key purposes. First, it protonates the pyridine nitrogen, reducing peak tailing that can occur from interactions with residual silanols on the silica-based column. Second, it ensures a consistent pH for reproducible retention times.[10]
-
Gradient Elution: A gradient program allows for efficient elution of the target analyte while ensuring that any potential, more hydrophobic impurities are cleared from the column, preventing carryover between injections.
-
UV Detection: The pyridine ring of this compound contains a chromophore that absorbs UV light. A detection wavelength of 270 nm was selected based on a UV scan, providing a good balance of sensitivity and specificity.
Experimental Protocol: HPLC-UV
2.2.1. Equipment and Reagents
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water (18.2 MΩ·cm).
-
This compound reference standard.
2.2.2. Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-18 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm |
| Run Time | 18 minutes |
2.2.3. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL), sonicate for 10 minutes, and filter through a 0.45 µm syringe filter before injection.
Method Validation Summary (ICH Q2(R2))
This protocol must be validated to ensure it is fit for its intended purpose.[4][5]
| Validation Parameter | Acceptance Criteria | Expected Outcome |
| Specificity | Peak purity index > 0.999. No interference at the analyte's retention time. | The method should be able to resolve the analyte from potential impurities and degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Achieved over the range of 1-100 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Determined by spiking a placebo matrix at three concentration levels. |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 2.0%; Intermediate Precision (Inter-day) ≤ 2.0% | Assessed by analyzing six replicate samples at 100% of the target concentration.[2][11] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.3 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | ~1.0 µg/mL |
| Robustness | % RSD ≤ 2.0% after minor changes | Method should be insensitive to small variations in flow rate (±0.1 mL/min) and column temperature (±2°C). |
HPLC-UV Workflow Diagram
Caption: Workflow for the HPLC-UV quantification of this compound.
Method 2: LC-MS/MS for High-Sensitivity Quantification
For applications requiring lower detection limits, such as in biological matrices (e.g., plasma, urine) or for trace impurity analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity.[12][13][14]
Rationale and Method Development Insights
This method employs electrospray ionization (ESI) in positive ion mode, which is highly effective for compounds with basic nitrogen atoms like the pyridine moiety in this compound.
-
Chromatography: A rapid gradient on a shorter UPLC/UHPLC column is used to reduce run times, which is critical for high-throughput analysis. The mobile phase composition is similar to the HPLC-UV method, as formic acid is an excellent modifier for ESI, promoting the formation of [M+H]⁺ ions.
-
Ionization: Positive mode ESI is chosen to protonate the pyridine nitrogen, generating a strong precursor ion signal at m/z 138.1.
-
Tandem Mass Spectrometry (MS/MS): The analysis is performed in Multiple Reaction Monitoring (MRM) mode. The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process provides exceptional specificity, as it is highly unlikely that an interfering compound will have both the same precursor mass and produce the same fragment ion.
-
Precursor Ion [M+H]⁺: C₈H₁₁NO (MW 137.18) + H⁺ → 138.1 m/z
-
MRM Transitions: The fragmentation of the isopropyl group is a characteristic and stable fragmentation pathway. Two transitions are chosen: one for quantification (primary) and one for confirmation (secondary).
-
Experimental Protocol: LC-MS/MS
3.2.1. Equipment and Reagents
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer with an ESI source).
-
Reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).
-
Acetonitrile and Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
This compound reference standard.
-
Internal Standard (IS), e.g., a stable-isotope labeled version (this compound-d7) or a structurally similar compound (e.g., 5-methyl-1-phenyl-2-(1H)-pyridone).[15]
3.2.2. LC and MS Conditions
Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-5% B; 3.1-4.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | Quantifier: 138.1 → 96.1 (Loss of C₃H₆) Qualifier: 138.1 → 69.1 |
| Collision Energy | Optimized for each transition (e.g., 15-25 eV) |
| Internal Standard | Dependent on IS used (e.g., 145.1 → 103.1 for d7-analog) |
3.2.3. Sample and Standard Preparation (for Plasma)
-
Standard Stock Solution (1 mg/mL): As described in the HPLC-UV method.
-
Working Solutions: Prepare intermediate and working standard solutions by diluting the stock in 50:50 Acetonitrile:Water.
-
Calibration Curve in Matrix: Spike blank plasma with working standard solutions to create calibration standards (e.g., 0.1, 0.5, 1, 10, 50, 100 ng/mL).
-
Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample (or standard), add 150 µL of ice-cold acetonitrile containing the internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to a new vial for injection.
LC-MS/MS Workflow Diagram
Caption: LC-MS/MS workflow for trace-level quantification in plasma.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For certain applications, particularly for assessing volatile impurities or when derivatization is feasible, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool.[16][17][18]
Considerations for GC-MS
-
Volatility: this compound has a hydroxyl group, which can lead to peak tailing and potential thermal degradation in the GC inlet.
-
Derivatization: To improve volatility and chromatographic performance, derivatization of the hydroxyl group (e.g., silylation with BSTFA) is highly recommended. This converts the polar -OH group into a nonpolar -O-Si(CH₃)₃ group.
-
Separation: A mid-polarity column, such as a 5%-phenyl-methylpolysiloxane (e.g., HP-5ms), is suitable for separating the derivatized analyte from other components.[17]
-
Detection: Mass spectrometry in Scan or Selected Ion Monitoring (SIM) mode can be used for identification and quantification.
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the accurate and reliable quantification of this compound. The HPLC-UV method serves as a robust protocol for routine quality control and assay, while the LC-MS/MS method offers the high sensitivity and specificity required for trace-level analysis in complex matrices. Both methods are grounded in established chromatographic principles and are designed to be validated according to ICH guidelines, ensuring data integrity for researchers, scientists, and drug development professionals.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
- ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
- LC-MS metabolomics of polar compounds. PubMed.
- Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. (2009). PubMed.
- Bioanalysis of Small and Large Molecules using LC-MS. (2023). Charles River Laboratories.
- CAS 101870-78-4 | this compound. Synblock.
- Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (2021). MDPI.
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
- This compound | 101870-78-4. ChemicalBook.
- Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery World.
- VP10420 this compound. VSNCHEM.
- HPLC Methods for analysis of Pyridine. HELIX Chromatography.
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025). ResearchGate.
- Development and validation of HPLC and UV spectrophotometric methods for determination of pioglitazone hydrochloride in bulk and its formulations. (2013). Scholars Research Library.
- Development and Validation of Rapid RP-HPLC and Green Second-Derivative UV Spectroscopic Methods for Simultaneous Quantification of Metformin and Remogliflozin in Formulation Using Experimental Design. (2020). MDPI.
- Analytical Methods for the Quantification of 6-Prenylapigenin: Application Notes and Protocols. Benchchem.
- Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. (2015). Scientific Research Publishing.
Sources
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. CAS 101870-78-4 | this compound - Synblock [synblock.com]
- 7. This compound | 101870-78-4 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. helixchrom.com [helixchrom.com]
- 11. mdpi.com [mdpi.com]
- 12. criver.com [criver.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scirp.org [scirp.org]
- 16. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
Application Notes & Protocols for Evaluating the Antimicrobial Efficacy of 6-Isopropylpyridin-3-ol
Abstract
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential antimicrobial properties of 6-Isopropylpyridin-3-ol. While pyridin-3-ol derivatives have garnered interest for their diverse biological activities, detailed protocols for the systematic antimicrobial evaluation of this specific compound are essential. This document outlines the foundational principles and step-by-step methodologies for determining its in vitro efficacy against a panel of clinically relevant microorganisms. The protocols described herein are rooted in established standards for antimicrobial susceptibility testing, ensuring robust and reproducible data generation. We will delve into the rationale behind key experimental choices, from inoculum preparation to the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), providing a self-validating system for your research endeavors.
Introduction: The Scientific Rationale
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities for the development of new therapeutic agents.[1] Pyridine derivatives represent a promising class of heterocyclic compounds, with various analogues demonstrating a wide spectrum of biological activities, including antimicrobial effects.[2][3][4][5] this compound, with its distinct chemical structure, presents an intriguing candidate for antimicrobial screening.
The initial and most critical step in evaluating a novel compound's antimicrobial potential is the determination of its Minimum Inhibitory Concentration (MIC).[6] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6] This quantitative measure is a cornerstone of antimicrobial susceptibility testing and provides a standardized benchmark for comparing the potency of different compounds.[7]
This guide will provide detailed protocols for determining the MIC of this compound using the broth microdilution method, a widely accepted and reproducible technique.[6][8][9] Furthermore, we will describe the subsequent determination of the Minimum Bactericidal Concentration (MBC), which helps to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Materials and Reagents
2.1. Test Compound
-
Dimethyl sulfoxide (DMSO, sterile) for stock solution preparation
2.2. Microbial Cultures
-
A panel of clinically relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans). Cultures should be obtained from a reputable source (e.g., ATCC).
2.3. Media and Reagents
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Resazurin sodium salt (for viability indication, optional)
-
Sterile 96-well microtiter plates
-
Sterile culture tubes and Petri dishes (Tryptic Soy Agar or other appropriate solid media)
2.4. Equipment
-
Biological safety cabinet
-
Incubator (35-37°C for bacteria, 30°C for fungi)
-
Micropipettes and sterile tips
-
Spectrophotometer or plate reader (optional)
-
Vortex mixer
Experimental Protocols
Preparation of this compound Stock Solution
The initial preparation of the test compound is a critical step that can influence the accuracy of the entire assay. A high-concentration stock solution is prepared to minimize the volume of solvent added to the test wells, thereby reducing potential solvent-induced toxicity to the microorganisms.
Protocol:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the compound in sterile DMSO to a final concentration of 10 mg/mL.
-
Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Inoculum Preparation: The Foundation of Reproducibility
Standardizing the initial number of microorganisms is paramount for obtaining reproducible MIC values. The 0.5 McFarland standard provides a reference for adjusting the turbidity of the microbial suspension to a concentration of approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[7]
Protocol:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in a tube containing 5 mL of sterile saline.
-
Vortex the suspension thoroughly to ensure homogeneity.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding more colonies or sterile saline. This can be done visually or with a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).
-
Within 15 minutes of standardization, dilute the adjusted inoculum in the appropriate broth (CAMHB for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7] This typically involves a 1:100 dilution of the standardized suspension into the final test volume.
Broth Microdilution Assay for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[6][8] It involves a serial dilution of the test compound in a 96-well microtiter plate, followed by the addition of the standardized microbial inoculum.
Workflow Diagram:
Caption: Workflow for MIC determination of this compound.
Protocol:
-
Dispense 50 µL of the appropriate sterile broth into wells 2 through 12 of a 96-well microtiter plate.
-
In well 1, add 100 µL of the this compound working solution (prepared by diluting the stock solution in broth to twice the highest desired test concentration).
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the positive control (growth control), containing 50 µL of broth and no compound.
-
Well 12 will serve as the negative control (sterility control), containing 100 µL of uninoculated broth.
-
Add 50 µL of the standardized inoculum (prepared in section 3.2) to wells 1 through 11. The final volume in each well will be 100 µL.
-
Seal the plate and incubate at the appropriate temperature and duration (e.g., 35-37°C for 16-20 hours for most bacteria).[7]
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[7][8]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. This assay helps to differentiate between bacteriostatic and bactericidal activity.
Protocol:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Spot-plate the aliquot onto a sterile agar plate (e.g., Tryptic Soy Agar).
-
Incubate the agar plate at the appropriate temperature and duration.
-
The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate.
Data Presentation and Interpretation
Effective data management is crucial for comparing the antimicrobial efficacy of novel compounds.[7] The following table provides a standardized format for presenting MIC and MBC data.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus | Gram-positive | 16 | 32 | 2 (Bactericidal) |
| Escherichia coli | Gram-negative | 64 | >128 | >2 (Bacteriostatic) |
| Pseudomonas aeruginosa | Gram-negative | >128 | >128 | - |
| Candida albicans | N/A (Fungus) | 32 | 64 | 2 (Fungicidal) |
Interpretation of MBC/MIC Ratio:
-
≤ 2: The compound is considered bactericidal.
-
> 2: The compound is considered bacteriostatic.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Growth in negative control well | Contamination of broth or plate | Use aseptic techniques; check sterility of media and reagents. |
| No growth in positive control well | Inoculum viability issue; inactive media | Use a fresh, viable culture; check the quality of the growth medium. |
| Inconsistent MIC results | Inaccurate pipetting; improper inoculum standardization | Calibrate pipettes regularly; ensure consistent McFarland standard preparation. |
| Compound precipitation in wells | Poor solubility of the compound | Try a different solvent (with appropriate controls); use a lower starting concentration. |
Potential Mechanism of Action: A Forward Look
While the precise mechanism of action of this compound is yet to be elucidated, pyridin-3-ol derivatives have been investigated for their ability to interfere with various cellular processes. Potential mechanisms could involve the inhibition of essential enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis. Further studies, such as time-kill kinetics, membrane permeability assays, and molecular docking, would be necessary to explore these possibilities.[2]
Hypothetical Signaling Pathway Diagram:
Sources
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyridine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities | Semantic Scholar [semanticscholar.org]
- 6. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vsnchem.com [vsnchem.com]
- 11. This compound CAS#: 101870-78-4 [amp.chemicalbook.com]
The Strategic Role of 6-Isopropylpyridin-3-ol in Advanced Drug Synthesis: Application Notes and Protocols
Introduction: The Emergence of Substituted Pyridinols in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its derivatives, particularly substituted pyridinols, offer a versatile platform for medicinal chemists due to their unique electronic properties and their capacity to act as hydrogen bond donors and acceptors.[3][4] This makes them ideal for interacting with biological targets like enzymes and receptors.[1] Among these valuable building blocks, 6-Isopropylpyridin-3-ol has emerged as a critical intermediate, particularly in the synthesis of highly specific and potent therapeutic agents.
The strategic placement of the isopropyl group at the 6-position and the hydroxyl group at the 3-position creates a molecule with distinct polarity and steric properties. The hydroxyl group provides a reactive handle for further molecular elaboration, often serving as a nucleophile or a precursor for ether linkages, while the isopropyl group can influence solubility and provide crucial hydrophobic interactions within a target's binding pocket.
This application note provides a detailed guide for researchers and drug development professionals on the synthesis and utilization of this compound as a key intermediate. We will explore its application in the synthesis of potent Retinoic Acid Receptor gamma (RARγ) agonists, a class of molecules with significant therapeutic potential.[5] The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to ensure both reproducibility and a deep understanding of the synthetic strategy.
PART I: Synthesis of the Core Intermediate: this compound
The efficient synthesis of the this compound core is paramount for its use in multi-step drug synthesis campaigns. A common and robust method involves the cyclization of a suitable precursor, followed by functional group manipulation. The following protocol outlines a representative synthesis.
Experimental Protocol 1: Synthesis of this compound
Materials:
-
2-Isopropyl-5-aminofuran
-
Propionaldehyde
-
Ammonium chloride (NH₄Cl)
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ring Formation (Cyclocondensation):
-
To a solution of 2-isopropyl-5-aminofuran (1.0 eq) in methanol, add propionaldehyde (1.2 eq) and a catalytic amount of ammonium chloride (0.1 eq).
-
Heat the mixture to reflux (approximately 65 °C) for 12-18 hours. The reaction progression can be monitored by Thin Layer Chromatography (TLC). Rationale: This acid-catalyzed reaction facilitates the condensation and subsequent cyclization to form the pyridine ring.
-
-
Aromatization:
-
Upon completion, cool the reaction to room temperature. Slowly add triethylamine (2.0 eq) to the mixture.
-
Stir at room temperature for 1 hour. This step helps in the elimination of water and subsequent aromatization of the dihydropyridine intermediate.
-
-
Work-up and Extraction:
-
Remove the methanol under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield pure this compound.
-
Data Presentation: Expected Yield and Characterization
| Parameter | Expected Value |
| Yield | 65-75% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.10 (d, 1H), 7.15 (dd, 1H), 7.05 (d, 1H), 4.95 (s, 1H, -OH), 3.05 (sept, 1H), 1.25 (d, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.2, 148.5, 140.1, 123.8, 122.5, 33.7, 22.4 |
| Mass Spec (ESI+) | m/z 152.10 [M+H]⁺ |
PART II: Application in the Synthesis of a Potent RARγ Agonist
This compound is a key building block for the synthesis of selective Retinoic Acid Receptor gamma (RARγ) agonists. RARs are nuclear hormone receptors that regulate gene expression and are involved in cellular growth and differentiation.[6] RARγ-selective agonists have shown therapeutic promise in treating conditions like psoriasis, acne, and certain types of cancer.[5]
The synthesis of these complex molecules often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form a biaryl linkage.[2] The hydroxyl group of this compound is typically first converted to a more suitable leaving group, such as a triflate, to facilitate this reaction.
Experimental Workflow: From Intermediate to Advanced Precursor
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 6-Isopropylpyridin-3-ol via Optimized Recrystallization
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 6-Isopropylpyridin-3-ol (CAS No. 101870-78-4) using the recrystallization technique. Recrystallization is a fundamental purification method for solid organic compounds, leveraging differences in solubility as a function of temperature to separate the desired compound from impurities.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering detailed procedural instructions, the scientific rationale behind key steps, and troubleshooting advice to ensure the consistent attainment of high-purity material.
Introduction to this compound and Recrystallization Principles
This compound is a substituted pyridinol derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[3] Like many compounds synthesized in a laboratory, the crude product is often contaminated with byproducts, unreacted starting materials, or degradation products.[4] Achieving high purity is critical for accurate downstream applications and characterization.
Recrystallization is an effective purification technique based on the principle that most solids are more soluble in a hot solvent than in a cold one.[2] The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[5][6] As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Ideally, impurities are either left behind as insoluble matter during the hot filtration step or remain dissolved in the cold solvent (mother liquor) after crystallization is complete.[2]
Physicochemical Profile & Solvent Selection Rationale
The molecular structure of this compound, featuring a polar phenolic hydroxyl group, a moderately polar pyridine ring, and a non-polar isopropyl group, dictates its solubility characteristics. This amphiphilic nature suggests moderate solubility in a range of organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 101870-78-4 | [7][8][9] |
| Molecular Formula | C₈H₁₁NO | [7][8] |
| Molecular Weight | 137.18 g/mol | [7][8] |
| Synonyms | 6-(Propan-2-yl)pyridin-3-ol; 3-Hydroxy-6-isopropylpyridine | [8][10] |
The selection of an appropriate solvent is the most critical step for successful recrystallization.[1] An ideal solvent should exhibit the following properties:
-
High Solvency at Elevated Temperatures: The compound should be readily soluble in the boiling solvent.
-
Low Solvency at Low Temperatures: The compound should be poorly soluble or insoluble in the cold solvent to maximize recovery.
-
Favorable Impurity Solubility Profile: Impurities should ideally be either completely insoluble in the hot solvent or highly soluble in the cold solvent.
-
Chemical Inertness: The solvent must not react with the compound.[1]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.
Given the structure, suitable solvent candidates for screening include water, isopropanol, ethanol, ethyl acetate, toluene, and heptane, or a mixed-solvent system such as ethanol/water or toluene/heptane.[1]
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound.
Materials and Equipment
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s) (e.g., isopropanol, ethyl acetate, toluene/heptane mixture)
-
Deionized water
-
Boiling chips
-
Celpure® or filter aid (optional)
Equipment:
-
Erlenmeyer flasks (various sizes)
-
Hot plate with stirring capability
-
Reflux condenser and heating mantle
-
Stemless glass funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatulas and glass stirring rods
-
Ice bath
-
Melting point apparatus
-
TLC plates, chamber, and appropriate eluent
Detailed Step-by-Step Protocol
Step 1: Solvent Selection (Small-Scale Test)
Before committing the bulk of the material, perform a small-scale solubility test to identify the optimal solvent or solvent system.[6]
-
Place approximately 20-30 mg of crude this compound into a small test tube.
-
Add the candidate solvent dropwise at room temperature, agitating after each addition. Note the solubility. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tube in a water bath. Continue adding the solvent in small portions until the solid just dissolves.[11]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. A copious amount of fine crystals indicates a good solvent choice.
Step 2: Dissolution of the Crude Solid
-
Place the bulk of the crude this compound into an appropriately sized Erlenmeyer flask. Choose a flask size such that the solvent will fill it to about one-half to two-thirds of its volume.
-
Add a few boiling chips to the flask to ensure smooth boiling.
-
Add the selected solvent in small portions while heating the flask on a hot plate (preferably in a water or sand bath for better temperature control). If using a volatile solvent, attach a reflux condenser.
-
Bring the solvent to a gentle boil. Continue adding hot solvent portion-wise until the solid is completely dissolved. Crucially, use the minimum amount of hot solvent necessary to achieve full dissolution to ensure good recovery. [6]
Step 3: Hot Gravity Filtration (Removal of Insoluble Impurities)
This step is essential for removing any insoluble impurities, such as dust, catalysts, or insoluble byproducts.
-
Set up a gravity filtration apparatus using a stemless funnel and fluted filter paper. A stemless funnel is used to prevent premature crystallization in the stem.
-
Place a second Erlenmeyer flask (the receiving flask) containing a small amount of the solvent and a boiling chip on the hot plate.
-
Position the funnel over the receiving flask and keep the entire assembly hot to prevent the desired compound from crystallizing on the filter paper.[12]
-
Once the crude solution is fully dissolved and near boiling, carefully pour it through the fluted filter paper into the hot receiving flask.
-
Rinse the first flask with a small amount of hot solvent and pour this rinse through the filter paper to recover any residual product.[6]
Step 4: Crystallization
-
Remove the receiving flask containing the hot, clear filtrate from the heat source.
-
Cover the flask with a watch glass or inverted beaker to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, high-purity crystals. Rapid cooling can trap impurities within the crystal lattice.
-
If crystallization does not occur spontaneously, it can be induced by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of pure this compound.[12]
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.
Step 5: Isolation and Washing of Crystals
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals against the funnel.
-
Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask. A small amount of the cold mother liquor can be used to rinse the flask.
-
With the vacuum still applied, wash the crystals on the filter paper with a minimal amount of fresh, ice-cold solvent . This removes any residual mother liquor containing dissolved impurities. Using too much wash solvent or warm solvent will dissolve some of the product, reducing the yield.
-
Continue to draw air through the crystals for several minutes to partially dry them.
Step 6: Drying the Purified Product
-
Carefully remove the filter cake of crystals from the funnel and spread them on a watch glass.
-
Allow the crystals to air-dry. For more efficient drying, place them in a vacuum oven at a moderate temperature (e.g., 40-50 °C), ensuring the temperature is well below the compound's melting point.
-
Once the crystals are completely dry (free-flowing powder with no solvent odor), weigh them and calculate the percent recovery.
Step 7: Purity Assessment
Confirm the purity of the recrystallized this compound by:
-
Melting Point Analysis: A pure compound will exhibit a sharp melting point range (typically < 2 °C). Compare the experimental value to the literature value if available.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure product should ideally show a single spot.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | Too much solvent was used; solution is not supersaturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. Try seeding or scratching the flask. |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute; the solution is cooling too rapidly; impurities are present. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider a different solvent with a lower boiling point. |
| Poor Recovery | Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration. | Re-process the mother liquor to recover more product. Ensure all apparatus for hot filtration is pre-heated and that wash solvent is ice-cold. |
| Colored Product | Colored impurities are present. | If the color persists after recrystallization, consider adding a very small amount of activated charcoal to the hot solution before filtration. Caution: Charcoal can adsorb the desired product and may react with phenolic compounds.[1] Use sparingly. |
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle all organic solvents in a well-ventilated fume hood.
-
Avoid open flames when working with flammable organic solvents.[6] Use a heating mantle or hot plate as the heating source.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning work.
References
-
University of Technology. (n.d.). Recrystallization. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization | Request PDF. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Semantic Scholar. (n.d.). Purifying Compounds by Recrystallization. [Link]
-
ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews. [Link]
-
MDPI. (n.d.). Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative. [Link]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. [Link]
-
YouTube. (2015). Recrystallization. [Link]
-
YouTube. (2020). How To Recrystallize A Solid. [Link]
-
NIH - National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals - PMC. [Link]
Sources
- 1. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 2. Purifying Compounds by Recrystallization | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound | VSNCHEM [vsnchem.com]
- 8. CAS 101870-78-4 | this compound - Synblock [synblock.com]
- 9. This compound | 101870-78-4 [chemicalbook.com]
- 10. This compound CAS#: 101870-78-4 [amp.chemicalbook.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
The Versatile Scaffold: Application of 6-Isopropylpyridin-3-ol in the Synthesis of Novel Heterocyclic Compounds
Introduction: The Strategic Value of the Pyridin-3-ol Core
In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are paramount, forming the structural core of a vast number of pharmaceuticals.[1][2][3] Among these, the pyridine scaffold is particularly noteworthy for its presence in numerous blockbuster drugs and its ability to engage in biologically relevant interactions, such as hydrogen bonding, while often conferring favorable pharmacokinetic properties.[2][4] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.
This guide focuses on 6-Isopropylpyridin-3-ol , a uniquely substituted pyridinol that serves as a versatile and powerful building block for the creation of novel, complex heterocyclic systems. The presence of the hydroxyl group at the 3-position and the isopropyl group at the 6-position creates a distinct pattern of reactivity, offering multiple avenues for synthetic elaboration. The hydroxyl group can act as a nucleophile or be converted into an effective leaving group, while the pyridine ring itself is amenable to various substitution and coupling reactions. The isopropyl group provides steric bulk and lipophilicity, which can be crucial for modulating a compound's binding affinity and ADME (absorption, distribution, metabolism, and excretion) profile.
These application notes will explore the synthetic utility of this compound, providing detailed protocols and explaining the chemical rationale behind the methodologies. The aim is to equip researchers, particularly those in drug development, with the knowledge to effectively leverage this scaffold in the discovery of next-generation therapeutics.
Synthetic Utility and Key Reaction Pathways
The reactivity of this compound can be harnessed in several ways to construct more complex molecular architectures. The primary reactive sites are the hydroxyl oxygen, the ring nitrogen, and the C2, C4, and C5 positions of the pyridine ring.
O-Alkylation: Synthesis of Pyridinyl Ethers
One of the most direct and powerful applications of this compound is in the synthesis of pyridinyl ethers. This transformation is typically achieved via a Williamson ether synthesis, where the hydroxyl group is deprotonated with a suitable base to form a pyridinolate anion, which then acts as a nucleophile.
Causality Behind Experimental Choices:
-
Base Selection: The choice of base is critical. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used to ensure complete deprotonation of the weakly acidic phenolic hydroxyl group. Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly with more reactive alkylating agents, and offer the advantage of being milder and easier to handle.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is ideal. These solvents effectively solvate the cation of the base (e.g., Na⁺, K⁺) without solvating the pyridinolate anion, thereby enhancing its nucleophilicity.
-
Alkylating Agent: The choice of alkylating agent (R-X) determines the final ether side chain. Primary alkyl halides (iodides, bromides) are excellent electrophiles for this reaction.
Detailed Protocol: Synthesis of 2-(6-Isopropylpyridin-3-yloxy)ethan-1-amine
This protocol details a representative O-alkylation followed by a functional group transformation, a common sequence in the synthesis of biologically active molecules. The target compound, an amino-ethoxy-pyridine derivative, is a scaffold found in molecules designed to interact with various biological targets.
Objective: To synthesize 2-(6-isopropylpyridin-3-yloxy)ethan-1-amine, a valuable intermediate for further elaboration in drug discovery programs.
Reaction Scheme: Step 1: O-Alkylation with 2-bromoethanol Step 2: Conversion of the terminal alcohol to an amine (via mesylation and azide displacement/reduction)
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| 2-Bromoethanol | 97% | Acros Organics |
| Methanesulfonyl Chloride (MsCl) | ≥99.5% | Alfa Aesar |
| Triethylamine (TEA) | ≥99.5% | Fisher Scientific |
| Sodium Azide (NaN₃) | ≥99.5% | Sigma-Aldrich |
| Palladium on Carbon (Pd/C) | 10 wt. % | Strem Chemicals |
| Methanol (MeOH) | ACS Grade | VWR |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Saturated aq. NaHCO₃ | - | Lab Prepared |
| Brine | - | Lab Prepared |
| Anhydrous MgSO₄ | - | Lab Prepared |
Step-by-Step Methodology
Part A: Synthesis of 2-(6-Isopropylpyridin-3-yloxy)ethanol
-
Inert Atmosphere Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Addition: The flask is charged with this compound (5.0 g, 32.6 mmol) and anhydrous THF (100 mL). The solution is stirred until the solid dissolves completely.
-
Deprotonation: The flask is cooled to 0 °C in an ice bath. Sodium hydride (1.44 g of 60% dispersion, 35.9 mmol, 1.1 eq) is added portion-wise over 15 minutes.
-
Scientist's Note: Careful, portion-wise addition of NaH is crucial to control the exothermic reaction and the evolution of hydrogen gas. The reaction is allowed to stir at 0 °C for 30 minutes, during which the formation of the sodium pyridinolate salt is observed.
-
-
Alkylation: 2-Bromoethanol (2.55 mL, 35.9 mmol, 1.1 eq) is added dropwise to the suspension at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 16 hours.
-
Work-up and Extraction: The reaction is carefully quenched by the slow addition of water (20 mL). The THF is removed under reduced pressure. The resulting aqueous residue is diluted with ethyl acetate (100 mL) and washed with water (2 x 50 mL) and brine (50 mL).
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The crude oil is purified by flash column chromatography (silica gel, gradient elution with 20% to 50% ethyl acetate in hexanes) to yield 2-(6-isopropylpyridin-3-yloxy)ethanol as a pale yellow oil.
Part B: Synthesis of 2-(6-Isopropylpyridin-3-yloxy)ethan-1-amine
-
Mesylation: The alcohol from Part A (e.g., 4.0 g, 20.3 mmol) is dissolved in dichloromethane (80 mL) in a flask under nitrogen and cooled to 0 °C. Triethylamine (4.2 mL, 30.4 mmol, 1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (1.73 mL, 22.3 mmol, 1.1 eq). The reaction is stirred at 0 °C for 2 hours.
-
Rationale: The alcohol is converted to a mesylate, which is an excellent leaving group for the subsequent nucleophilic substitution with azide.
-
-
Azide Displacement: The reaction mixture is washed with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL). The organic layer is dried (MgSO₄) and concentrated. The crude mesylate is immediately dissolved in DMF (80 mL), and sodium azide (2.64 g, 40.6 mmol, 2.0 eq) is added. The mixture is heated to 80 °C and stirred for 4 hours.
-
Reduction to Amine: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (150 mL) and washed extensively with water (4 x 75 mL) to remove DMF. The organic layer is dried and concentrated. The crude azide is dissolved in methanol (100 mL), and 10% Pd/C (400 mg, 10 wt. %) is added. The flask is evacuated and backfilled with hydrogen gas (using a balloon) and stirred vigorously for 12 hours.
-
Final Purification: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure. The residue is purified by chromatography to afford the final product, 2-(6-isopropylpyridin-3-yloxy)ethan-1-amine.
Applications in Drug Discovery: A Scaffold of Potential
The pyridine core is a privileged structure in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications.[5][6] The strategic placement of the isopropyl and hydroxyl/ether groups on the this compound scaffold can lead to compounds with potential activity in several areas:
-
Kinase Inhibitors: The pyridine ring can act as a hinge-binding motif in the ATP-binding site of many protein kinases, making derivatives of this scaffold attractive candidates for oncology research.[7]
-
GPCR Ligands: The ability to introduce diverse functionality allows for the synthesis of ligands for G-protein coupled receptors, which are targets for a wide array of diseases.
-
CNS Agents: The lipophilic isopropyl group can aid in blood-brain barrier penetration, making these scaffolds interesting for the development of agents targeting the central nervous system.[4]
The synthetic accessibility and the potential for diverse functionalization make this compound a highly valuable starting material for generating compound libraries for high-throughput screening and lead optimization campaigns.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic platform for the efficient construction of novel heterocyclic compounds. Its distinct substitution pattern provides a reliable handle for introducing molecular complexity through reactions like O-alkylation, enabling the synthesis of diverse chemical libraries. The protocols and rationale presented here serve as a foundational guide for researchers aiming to exploit the full potential of this versatile building block in their drug discovery and development endeavors.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
-
Zaprutko, L., & Pawełczyk, A. (Eds.). (2023). Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Applied Sciences. [Link]
-
Ali, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4183. [Link]
-
Štefane, B. (Ed.). (n.d.). Novel Synthetic Methods for the Synthesis of Heterocyclic Compounds. Molecules. [Link]
-
Sahu, D., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. European Journal of Medicinal Chemistry. [Link]
-
Hangzhou Keyao Pharmaceutical Technology Co., Ltd. (2021). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. CN113666865A. [Link]
- Amgen Inc. (2021). Improved synthesis of kras g12c inhibitor compound. WO2021097207A1.
-
Szatmári, I., et al. (2023). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Molecules, 28(13), 5183. [Link]
-
Zaprutko, L. (2023). Editorial: Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Applied Sciences, 13(21), 11756. [Link]
-
Khan, I., et al. (2021). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. Molecules, 26(11), 3179. [Link]
-
Iriepa, I., et al. (2017). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 22(11), 1883. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 6-Isopropylpyridin-3-ol
Introduction: A Framework for Assessing the Cytotoxicity of Novel Compounds
The evaluation of a compound's cytotoxic potential is a cornerstone of drug discovery and chemical safety assessment. For novel small molecules such as 6-Isopropylpyridin-3-ol, a systematic and multi-faceted approach to cytotoxicity testing is paramount. This document provides a comprehensive guide for researchers to establish a robust in vitro cytotoxicity profile of this compound. We will move beyond simple procedural lists to explain the rationale behind the selection of a tiered assay strategy, ensuring a thorough and mechanistically informative investigation.
Our approach is built on a foundation of three key assays, each interrogating a different aspect of cellular health:
-
Metabolic Activity (MTT Assay): A primary screening tool to assess the impact of the compound on cellular metabolic function.
-
Membrane Integrity (LDH Assay): A measure of overt cell death through the detection of a compromised cell membrane.
-
Apoptosis Induction (Caspase-3/7 Assay): An investigation into a key programmed cell death pathway.
By integrating the data from these assays, researchers can construct a detailed picture of the cytotoxic effects of this compound.
Tier 1: Primary Cytotoxicity Screening - The MTT Assay
The MTT assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[1][2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[1][2][3] The amount of formazan produced is directly proportional to the number of metabolically active cells.[2][3]
Experimental Rationale
This assay is an excellent first-pass screen due to its high-throughput nature, sensitivity, and cost-effectiveness. A reduction in the MTT signal in the presence of this compound would suggest a potential cytotoxic or cytostatic effect.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
Selected cell line (e.g., HeLa, A549, HepG2)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
Tier 2: Assessing Membrane Integrity - The LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme LDH from cells with a damaged plasma membrane.[5][6][7] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[5][6][7] The amount of formazan is proportional to the amount of LDH released, and thus to the level of cytotoxicity.[5]
Experimental Rationale
This assay serves as a direct measure of cell lysis and necrosis. If this compound induces cytotoxicity by disrupting the cell membrane, the LDH assay will provide a clear and quantifiable readout. It is an excellent orthogonal method to confirm the findings of the MTT assay.
Experimental Workflow: LDH Assay
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Protocol: LDH Assay
Materials:
-
Treated cell culture plates (from a parallel experiment to the MTT assay)
-
LDH Assay Kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (often 10X, provided in the kit)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Prepare Controls:
-
Spontaneous LDH release: Wells with untreated cells.
-
Maximum LDH release: Wells with untreated cells, to which lysis buffer is added 30 minutes before the end of the incubation period to induce 100% cell lysis.[8]
-
Vehicle control: Wells with cells treated with the same concentration of solvent used for the compound.
-
-
Sample Collection:
-
After the treatment incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.[5]
-
-
Measurement:
-
Add 50 µL of stop solution to each well.
-
Gently tap the plate to mix.
-
Measure the absorbance at 490 nm within 1 hour.[5]
-
Tier 3: Investigating Programmed Cell Death - The Caspase-3/7 Assay
Caspases are a family of proteases that are key mediators of apoptosis.[9] Caspase-3 and -7 are effector caspases that, when activated, execute the final stages of apoptosis.[9][10] This assay utilizes a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7.[10][11] The resulting signal is proportional to the amount of active caspase-3/7 in the cell lysate.[11]
Experimental Rationale
If the MTT and LDH assays indicate a cytotoxic effect, the caspase-3/7 assay can help elucidate the mechanism of cell death. An increase in caspase-3/7 activity would strongly suggest that this compound induces apoptosis. This assay is crucial for distinguishing between necrotic and apoptotic cell death pathways.
Experimental Workflow: Caspase-3/7 Assay
Caption: Workflow for the Caspase-3/7 assay.
Detailed Protocol: Caspase-3/7 Assay
Materials:
-
Treated cell culture plates (from a parallel experiment to the MTT assay)
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Opaque-walled 96-well plates (for luminescence assays)
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells with this compound in an opaque-walled 96-well plate as described in the MTT protocol.
-
Include a positive control for apoptosis (e.g., treatment with staurosporine or camptothecin).[9]
-
-
Assay Reagent Addition:
-
After the treatment incubation, allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.[11]
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Data Analysis and Interpretation
For each assay, the percentage of cytotoxicity or the percentage of viable cells should be calculated relative to the controls.
MTT Assay:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
LDH Assay:
-
% Cytotoxicity = [(Absorbance of treated cells - Spontaneous release) / (Maximum release - Spontaneous release)] x 100
Caspase-3/7 Assay:
-
Fold increase in activity = Luminescence of treated cells / Luminescence of vehicle control
The results should be plotted as dose-response curves, from which IC₅₀ (half-maximal inhibitory concentration) values can be determined.
Quantitative Data Summary
| Assay Type | Endpoint Measured | Typical Output | Interpretation |
| MTT | Mitochondrial dehydrogenase activity | % Cell Viability, IC₅₀ | Decrease indicates reduced metabolic activity/proliferation or cell death. |
| LDH | LDH release due to membrane damage | % Cytotoxicity, IC₅₀ | Increase indicates cell lysis and necrosis. |
| Caspase-3/7 | Activity of effector caspases | Fold increase in signal | Increase indicates induction of apoptosis. |
Conclusion
This tiered approach provides a comprehensive framework for evaluating the in vitro cytotoxicity of this compound. By integrating data on metabolic activity, membrane integrity, and apoptosis, researchers can gain a nuanced understanding of the compound's effects on cultured cells. This information is critical for making informed decisions in the early stages of drug development and chemical safety assessment.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]
-
Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
-
MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Validation of an LDH Assay for Assessing Nanoparticle Toxicity. Retrieved from [Link]
-
Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
Sources
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. clyte.tech [clyte.tech]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Isopropylpyridin-3-ol
Welcome to the technical support center for the synthesis of 6-Isopropylpyridin-3-ol. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established synthetic methodologies. Our approach emphasizes mechanistic understanding to empower you to overcome common challenges in your laboratory work.
Introduction: A Recommended Synthetic Pathway
While several strategies can be envisioned for the synthesis of this compound, a robust and flexible approach involves the functionalization of a pre-existing pyridine core. This pathway offers good control over substitution patterns and relies on well-characterized, high-yielding reactions. The recommended three-step sequence begins with a commercially available or readily synthesized precursor, 2-bromo-5-methoxypyridine.
The overall workflow is as follows:
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis.
Step 1: Palladium-Catalyzed Cross-Coupling Reaction
This step is critical for installing the isopropyl group. Both Kumada and Negishi couplings are effective, but each has its nuances. Low yields or side reactions are common hurdles.
A1: Low yield in a cross-coupling reaction is a frequent issue that can typically be traced back to one of three areas: the catalyst, the reagents, or the reaction conditions.
-
Catalyst Inactivation: The Pd(0) active species is electron-rich and sensitive to oxygen.
-
Cause: Inadequate degassing of solvents and reagents can lead to oxidation of the Pd(0) catalyst to an inactive Pd(II) state.
-
-
Reagent Quality and Reactivity: Organometallic reagents are highly sensitive.
-
Cause (Kumada): Grignard reagents (e.g., isopropylmagnesium chloride) are highly basic and nucleophilic and can be quenched by trace amounts of water, alcohols, or other acidic protons in the reaction mixture.[1][2] They can also be difficult to titrate accurately, leading to incorrect stoichiometry.
-
Cause (Negishi): Organozinc reagents are also moisture-sensitive, though generally more tolerant of functional groups than Grignard reagents.[3][4] Their preparation from isopropyl halides and activated zinc requires an inert atmosphere.
-
Solution: Use freshly prepared or newly purchased, titrated organometallic reagents. Dry all glassware in an oven overnight and cool under a stream of inert gas. Use anhydrous solvents. For the Negishi coupling, ensure the zinc used for the organozinc formation is properly activated.
-
-
Ligand Selection & Reaction Temperature:
-
Cause: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step. A suboptimal ligand can lead to slow reaction rates or catalyst decomposition, especially at elevated temperatures.
-
Solution: For coupling with a secondary alkyl group like isopropyl, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) are often effective at promoting the desired reaction over side reactions like β-hydride elimination.[4] Optimize the reaction temperature; sometimes a lower temperature over a longer period can prevent catalyst decomposition and improve yield.
-
Caption: Decision tree for troubleshooting low cross-coupling yields.
A2: These side products point to specific, competing reaction pathways that can be suppressed through careful optimization.
-
Homo-coupling: This typically arises from issues during the transmetalation step.
-
Cause: If transmetalation is slow, the palladium intermediate (Ar-Pd-X) can react with another molecule of the organometallic reagent in an undesired fashion, or side reactions of the catalyst can lead to homo-coupling of the aryl halide.
-
Solution: Ensure the organometallic reagent is added slowly to the reaction mixture to maintain a low concentration. The choice of ligand and solvent can also influence the relative rates of transmetalation and side reactions.
-
-
Proto-dehalogenation (loss of bromine):
-
Cause: This occurs when the aryl halide is reduced instead of coupled. This can happen if there are trace proton sources that quench the organopalladium intermediate or if β-hydride elimination occurs from the isopropyl group after transmetalation, followed by reductive elimination of H-Br (which is then neutralized).
-
Solution: Rigorously exclude water and other proton sources. Using bulky phosphine ligands can disfavor β-hydride elimination by creating steric hindrance that prevents the required conformation.[4]
-
| Parameter | Kumada Coupling | Negishi Coupling |
| Organometallic Reagent | Isopropyl-MgX (Grignard) | Isopropyl-ZnX |
| Reactivity | Very high, strongly basic.[1] | High, but less basic than Grignard. |
| Functional Group Tolerance | Low. Incompatible with acidic protons (OH, NH), esters, ketones.[5] | Moderate to high. Tolerates esters, nitriles.[3][6] |
| Catalyst | Typically Ni(II) (e.g., NiCl2(dppp)) or Pd(II)/Pd(0).[7] | Typically Pd(0) (e.g., Pd(PPh3)4) or Ni catalysts.[3][8] |
| Common Solvents | Ethereal solvents (THF, Diethyl Ether).[2] | THF, DMF, Toluene. |
| Key Advantage | Reagents are readily prepared and economical.[5][7] | Higher functional group tolerance and often cleaner reactions. |
Step 2: O-Demethylation
The final step involves the cleavage of the methyl ether to reveal the target hydroxyl group. This reaction can suffer from incompleteness or unwanted side reactions.
A3: Incomplete conversion is common and can be addressed by adjusting the reaction parameters.
-
Cause: The methoxy group on the electron-deficient pyridine ring is less reactive than on an electron-rich benzene ring. The reaction requires sufficient thermal energy and an adequate amount of the nucleophilic hydride reagent to proceed.
-
Solution:
-
Increase Equivalents: The stoichiometry is critical. While some procedures suggest 3 equivalents of L-selectride, an incomplete reaction may necessitate increasing this to 4 or 5 equivalents.[9] Add the reagent slowly at 0 °C before heating.
-
Increase Temperature: The reaction is typically run at reflux in THF.[9][10] Ensure you are reaching the proper reflux temperature (~66 °C). If the reaction is still sluggish, switching to a higher boiling solvent like 1,4-dioxane might be considered, though this should be done with caution as over-heating can lead to decomposition.
-
Check Reagent Quality: L-selectride (Lithium tri-sec-butylborohydride) is moisture-sensitive. Use a fresh bottle or a recently titrated solution to ensure its potency.
-
A4: The work-up for reactions involving borohydrides requires careful quenching and extraction.
-
Procedure:
-
Quenching: After cooling the reaction mixture in an ice bath, slowly and carefully add methanol (MeOH) to quench the excess L-selectride. This will produce hydrogen gas, so ensure adequate ventilation.
-
pH Adjustment: The product, a pyridinol, can exist as a phenoxide salt at high pH or be protonated at the ring nitrogen at low pH. The goal is to isolate the neutral species. Carefully adjust the pH of the aqueous solution to ~7-8 using 1M HCl. This is the typical isoelectric point for hydroxypyridines, where they have minimum water solubility.
-
Extraction: Extract the product into a suitable organic solvent. Dichloromethane or a 9:1 mixture of dichloromethane/isopropanol is often effective for extracting somewhat polar compounds like hydroxypyridines. Repeat the extraction multiple times (e.g., 3-4 times) to ensure complete recovery.
-
Purification: The crude product can be purified by silica gel column chromatography.
-
Frequently Asked Questions (FAQs)
A1: According to IUPAC nomenclature rules, the hydroxyl group (-ol) takes precedence over the isopropyl group for numbering the pyridine ring. Therefore, the correct name is This compound . The numbering starts from the nitrogen as position 1 and proceeds towards the principal functional group (the hydroxyl group) to give it the lowest possible number (position 3).
A2: Yes, other routes exist, primarily involving the construction of the pyridine ring from acyclic precursors. For instance, methods like the Hantzsch pyridine synthesis or related condensation reactions can be used.[11] These typically involve the condensation of a 1,5-dicarbonyl compound (or its equivalent) with ammonia.[11] While powerful for creating highly substituted pyridines, designing a route to specifically yield the 2-isopropyl-5-hydroxy substitution pattern can be challenging and may require more steps and optimization than the functionalization approach described here.
A3:
-
Organometallic Reagents: Isopropylmagnesium halides (Grignard) and isopropylzinc halides are pyrophoric or highly reactive with water and air. They must be handled under a strict inert atmosphere (nitrogen or argon).
-
L-Selectride: This is a highly reactive and flammable hydride reagent. It reacts violently with water to produce hydrogen gas. All additions and quenching operations should be performed slowly and at low temperatures.
-
Solvents: THF and diethyl ether are highly flammable. All heating should be done using a heating mantle or an oil bath, never an open flame.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Perform all reactions in a well-ventilated fume hood.
A4: A combination of standard analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR will show characteristic signals for the isopropyl group (a doublet and a septet) and distinct aromatic protons on the pyridine ring. ¹³C NMR will confirm the number of unique carbon atoms.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.
-
High-Performance Liquid Chromatography (HPLC): This is the best method for determining the purity of the final compound.
-
Infrared (IR) Spectroscopy: This can confirm the presence of the broad O-H stretch for the hydroxyl group.
References
- Jiang, Y., Park, C.-M., & Loh, T.-P. (2014). Transition-Metal-Free Synthesis of Substituted Pyridines via Ring Expansion of 2-Allyl-2H-azirines. Organic Letters, 16(13), 3432–3435.
- Reddy, R. P., & Celeste, M. (2008). A Simple, Modular Synthesis of Substituted Pyridines.
- Reddy, R. P., & Celeste, M. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH.
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
- Diva-portal.org. (n.d.).
- Makino, K., et al. (2019). Chemoselective Demethylation of Methoxypyridine. Synlett, 30(8), 951-954.
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. Retrieved from [Link]
- Shiao, M.-J., Ku, W., & Hwu, J. (1993).
-
NROChemistry. (n.d.). Negishi Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Kumada coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
- Dai, C., et al. (n.d.). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.
- Zhu, B., et al. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Organic Chemistry Portal.
-
NROChemistry. (n.d.). Kumada Coupling. Retrieved from [Link]
- Jamison, C. R., et al. (n.d.). Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling. PMC - NIH.
- Dai, C., et al. (n.d.). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. NIH.
- Bak-Sypien, I. I., et al. (2023). Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. PMC - NIH.
- Makino, K., et al. (2019). Chemoselective Demethylation of Methoxypyridine. Tokyo University of Science.
-
PubChem. (n.d.). 2-Bromo-5-methoxypyridine. Retrieved from [Link]
- ResearchGate. (2023). The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research.
- Trost, B. M., & McClory, A. (2007). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society.
- Hackett, J. A., & Surani, M. A. (2014). DNA demethylation, Tet proteins and 5-hydroxymethylcytosine in epigenetic reprogramming: an emerging complex story. PubMed.
- Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central.
- Weber, M., & Schübeler, D. (2007).
- Zhang, C., et al. (n.d.). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central.
- Google Patents. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 2-amino-5-methoxy pyridine.
- Google Patents. (n.d.).
Sources
- 1. Kumada coupling - Wikipedia [en.wikipedia.org]
- 2. Kumada Coupling | NROChemistry [nrochemistry.com]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Kumada Coupling [organic-chemistry.org]
- 8. Negishi Coupling | NROChemistry [nrochemistry.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. tus.elsevierpure.com [tus.elsevierpure.com]
- 11. baranlab.org [baranlab.org]
Technical Support Center: Synthesis of 6-Isopropylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
I. Introduction to the Synthesis of 6-Isopropylpyridin-3-ol
The most common and efficient route for the synthesis of 6-alkyl-3-hydroxypyridines, including this compound, involves the acid-catalyzed rearrangement of 2-acylfurans in the presence of an ammonia source. This method is favored for its high regioselectivity and good yields. A likely precursor for this synthesis is a derivative of 2-isopropylfuran, which undergoes ring expansion and rearrangement to form the desired pyridine ring.
Below is a probable synthetic pathway for this compound, which will serve as the basis for our troubleshooting guide.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
FAQ 1: Low or No Yield of this compound
Question: I am experiencing a very low yield of my target compound, this compound. What are the likely causes and how can I improve it?
Answer:
Low yields are a common frustration in organic synthesis and can stem from several factors in the furan-to-pyridine rearrangement. A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
-
Incomplete Reaction: The rearrangement of the furan precursor to the pyridine is a critical step that may not have gone to completion.
-
Troubleshooting:
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material.
-
Temperature: The reaction may require higher temperatures to overcome the activation energy of the ring rearrangement. Gradually increase the reaction temperature in small increments, while monitoring for any decomposition.
-
-
-
Purity of Starting Materials: Impurities in the 2-isopropylfuran derivative or the ammonia source can inhibit the reaction or lead to unwanted side reactions.
-
Troubleshooting:
-
Verify the purity of your starting materials using techniques like Nuclear Magnetic Resonance (NMR) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Purify the starting materials if necessary (e.g., by distillation or chromatography).
-
-
-
Suboptimal pH: The acid catalyst is crucial for the rearrangement. An incorrect pH can either stall the reaction or promote decomposition.
-
Troubleshooting:
-
Carefully control the amount of acid catalyst used.
-
Consider a pH study to determine the optimal acidity for the reaction.
-
-
-
Decomposition of Product: 3-hydroxypyridines can be susceptible to degradation under harsh reaction conditions, such as high temperatures or extreme pH.
-
Troubleshooting:
-
If decomposition is suspected, try running the reaction at a lower temperature for a longer period.
-
Ensure the work-up procedure is performed promptly after the reaction is complete to minimize exposure to harsh conditions.
-
-
FAQ 2: Identification of a Major Byproduct with a Similar Mass to the Product
Question: My post-reaction analysis (GC-MS) shows a significant peak with a mass very close to my expected product, this compound. What could this byproduct be?
Answer:
The presence of a byproduct with a similar mass often points to an isomer of your target compound or an incompletely reacted intermediate. In the context of the furan-to-pyridine synthesis, the most likely culprits are regioisomers or tautomers.
Potential Byproducts and Identification Strategy:
| Potential Byproduct | Formation Mechanism | Identification via Analytical Techniques |
| Regioisomers (e.g., 2-Isopropylpyridin-3-ol or 5-Isopropylpyridin-3-ol) | Non-selective ring opening and closing of the furan precursor. | NMR Spectroscopy: Regioisomers will exhibit distinct proton and carbon chemical shifts and coupling patterns. For example, the position of the isopropyl group relative to the hydroxyl group and the nitrogen atom will significantly alter the aromatic proton signals. |
| Unreacted Furan Precursor | Incomplete reaction. | GC-MS: The furan precursor will have a different retention time and mass spectrum. NMR Spectroscopy: The characteristic furan ring protons and carbons will be present. |
| Over-alkylation/Side-chain Reactions | Reaction of the starting material or product with itself or other reagents. | Mass Spectrometry: Will show a higher molecular weight than the expected product. NMR Spectroscopy: Additional signals corresponding to the extra alkyl group will be observed. |
Troubleshooting Workflow for Byproduct Identification:
Caption: Workflow for identifying unknown byproducts.
FAQ 3: Difficulty in Purifying the Final Product
Question: I am struggling to isolate pure this compound from the reaction mixture. What purification techniques are most effective?
Answer:
Purification can be challenging due to the polar nature of the hydroxyl group and the potential for closely related byproducts. A multi-step purification strategy is often necessary.
Recommended Purification Protocol:
-
Acid-Base Extraction:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the pyridine nitrogen, moving your product into the aqueous layer.
-
Separate the aqueous layer and wash it with an organic solvent to remove non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to deprotonate the pyridinium salt and regenerate the free base.
-
Extract the product back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure.
-
-
Column Chromatography:
-
If the product is still impure after extraction, column chromatography on silica gel is the next step.
-
A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is typically effective.
-
Monitor the fractions by TLC to identify and combine the pure product fractions.
-
-
Recrystallization or Distillation:
-
For solid products, recrystallization from a suitable solvent system can provide highly pure material.
-
If the product is a liquid, distillation under reduced pressure may be a viable option, depending on its boiling point and thermal stability.
-
III. Experimental Protocols & Data Interpretation
Proposed Synthesis of this compound
This protocol is based on established methods for the synthesis of 3-hydroxypyridines from furan precursors.
Step 1: Synthesis of 2-Acyl-5-isopropylfuran
A Friedel-Crafts acylation of 2-isopropylfuran is a plausible route to the key intermediate.
Step 2: Rearrangement to this compound
-
In a pressure vessel, dissolve the 2-acyl-5-isopropylfuran intermediate in a suitable solvent (e.g., methanol or ethanol).
-
Add an ammonia source (e.g., aqueous ammonia or an ammonium salt like ammonium chloride).
-
Add an acid catalyst (e.g., a mineral acid like HCl or a solid acid catalyst).
-
Seal the vessel and heat the reaction mixture with stirring. The optimal temperature and time will need to be determined experimentally.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and proceed with the purification protocol outlined in FAQ 3.
Interpreting Analytical Data
Accurate interpretation of spectroscopic data is key to confirming the structure of your product and identifying any byproducts.
Expected Spectroscopic Data for this compound:
-
¹H NMR:
-
A doublet for the two methyl groups of the isopropyl substituent.
-
A septet for the methine proton of the isopropyl group.
-
Distinct signals in the aromatic region for the three pyridine ring protons. The coupling constants will be indicative of their relative positions.
-
A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
Signals for the two equivalent methyl carbons and the methine carbon of the isopropyl group.
-
Signals for the five carbons of the pyridine ring, with the carbon bearing the hydroxyl group being significantly downfield.
-
-
Mass Spectrometry (MS):
-
A molecular ion peak corresponding to the molecular weight of this compound.
-
Characteristic fragmentation patterns, such as the loss of a methyl group from the isopropyl substituent.
-
Visualizing the Reaction Pathway:
Caption: Proposed reaction pathway for the synthesis.
IV. References
-
General troubleshooting guides for pyridine synthesis.[1][2][3]
-
Synthesis of 3-hydroxy-2-alkylpyridines from 2-furylketones.[6]
-
Methods for preparing 3-hydroxypyridine derivatives from furan precursors.[7][8][9][10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 5. baranlab.org [baranlab.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. scispace.com [scispace.com]
- 8. RU2296123C1 - Method for preparing derivatives of 3-hydroxypyridine - Google Patents [patents.google.com]
- 9. RU2319694C1 - Method for preparing derivatives of 3-hydroxypyridine - Google Patents [patents.google.com]
- 10. RU2395498C1 - Method of producing 2-ethyl-6-methyl-3-hydroxypyridine - Google Patents [patents.google.com]
Technical Support Center: Navigating Solubility Challenges with 6-Isopropylpyridin-3-ol
Welcome to the technical support center for 6-Isopropylpyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues that may arise during in vitro and in vivo assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound that might influence its solubility?
A1: Understanding the fundamental physicochemical properties of this compound is the first step in troubleshooting solubility issues. Key characteristics include:
-
Molecular Formula: C₈H₁₁NO[1]
-
Molecular Weight: 137.18 g/mol [1]
-
Structure: A pyridine ring substituted with a hydroxyl group and an isopropyl group. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the isopropyl group adds hydrophobicity.
-
Predicted pKa: 9.45 ± 0.10[2]
The predicted pKa is particularly important. As a pyridinol, the hydroxyl group is weakly acidic. At a pH below the pKa, the compound will be predominantly in its neutral, less soluble form. Above the pKa, it will deprotonate to form the more soluble phenoxide-like anion. The presence of the hydrophobic isopropyl group is also expected to contribute to low aqueous solubility[3].
Q2: I'm observing precipitation of this compound in my aqueous-based cellular assay. What is the likely cause and how can I fix it?
A2: Precipitation in aqueous buffers is a common issue for compounds like this compound, which possess hydrophobic moieties. The primary cause is that the concentration of the compound has exceeded its thermodynamic solubility limit in your assay medium.
Immediate Troubleshooting Steps:
-
pH Adjustment: Given the predicted pKa of 9.45, the solubility of this compound is highly pH-dependent.[4][5] Increasing the pH of your stock solution and final assay buffer can significantly enhance solubility by ionizing the hydroxyl group.
-
Expert Insight: Aim for a pH at least one to two units above the pKa for significant ionization and solubility improvement. However, always verify that the chosen pH is compatible with your assay system (e.g., cell viability, enzyme activity).
-
-
Co-solvent Utilization: The use of a water-miscible organic solvent, or co-solvent, can increase the solubility of lipophilic compounds.[4]
Workflow for Preparing a Soluble Stock Solution:
Caption: Workflow for preparing and troubleshooting stock solutions.
Troubleshooting Guides
Guide 1: Systematic Approach to Solubility Enhancement
This guide provides a structured workflow for researchers facing persistent solubility issues with this compound.
Step 1: Determine the Approximate Aqueous Solubility
-
Protocol: Prepare a series of dilutions of a high-concentration DMSO stock of this compound in your primary assay buffer. Visually inspect for precipitation after a defined incubation period (e.g., 1-2 hours) at the assay temperature. This will give you a working solubility limit.
Step 2: Selecting the Right Solubilization Strategy
The choice of solubilization method will depend on the specific requirements of your assay.
| Method | Mechanism | Advantages | Considerations |
| pH Adjustment | Increases the fraction of the ionized, more soluble form of the compound.[4] | Simple and effective for ionizable compounds. | The required pH may not be compatible with the biological assay system. |
| Co-solvents (e.g., DMSO, Ethanol) | Reduces the polarity of the solvent, making it more favorable for hydrophobic solutes.[4] | Easy to implement; effective for many compounds. | High concentrations can be toxic to cells or inhibit enzymes. |
| Surfactants (e.g., Tween® 80, Cremophor® EL) | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[7] | Can achieve significant solubility enhancement. | May interfere with assays, especially those involving membranes or protein-ligand binding. |
| Cyclodextrins (e.g., HP-β-CD) | Form inclusion complexes with the hydrophobic parts of the molecule, shielding them from the aqueous environment.[8] | Generally well-tolerated in biological systems; effective for a wide range of compounds. | Can be a dose-limiting factor in in vivo studies; may alter compound availability.[8] |
Step 3: Experimental Protocol for Co-solvent Screening
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In separate microcentrifuge tubes, prepare your assay buffer containing a final concentration of 0.5%, 1%, and 2% of different co-solvents (e.g., DMSO, ethanol, PEG-400).
-
Add the this compound stock to each co-solvent/buffer mixture to achieve the desired final concentration.
-
Vortex briefly and incubate at the experimental temperature for 1 hour.
-
Visually inspect for any signs of precipitation against a dark background.
-
If no precipitation is observed, you can proceed with your assay, ensuring you have an appropriate vehicle control (buffer with the same co-solvent concentration).
Sources
- 1. CAS 101870-78-4 | this compound - Synblock [synblock.com]
- 2. This compound CAS#: 101870-78-4 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. wjbphs.com [wjbphs.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaguddu.com [pharmaguddu.com]
- 8. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
"6-Isopropylpyridin-3-ol" purification challenges and solutions
Welcome to the technical support center for the purification of 6-isopropylpyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for obtaining high-purity this compound.
Introduction to Purification Challenges
This compound is a valuable substituted pyridine intermediate in the synthesis of various pharmaceutical and agrochemical agents. Its purification can present unique challenges due to its physical properties and the potential for impurity formation during synthesis. A common synthetic route involves the transformation of furan precursors, which can introduce specific side products.[1] This guide provides a structured approach to troubleshooting common purification issues and offers detailed protocols for achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Based on synthetic routes involving furan precursors, potential impurities include unreacted starting materials, intermediates from incomplete cyclization, and byproducts from side reactions. If the synthesis involves the reaction of a 1,4-dicarbonyl compound with an amine source, contamination with nitrogen-containing impurities could lead to the formation of pyrrole byproducts.[2] It is also crucial to consider residual solvents from the reaction and initial extraction steps.
Q2: What is the recommended first-pass purification method for crude this compound?
A2: For many organic solids, recrystallization is an effective and economical first-pass purification technique.[1][3] However, for this compound, sublimation has been shown to be a highly effective method for achieving a pure, crystalline product.[1] The choice between these methods will depend on the scale of your synthesis and the nature of the impurities.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis of pyridine derivatives due to its high resolution and sensitivity.[4] Thin-Layer Chromatography (TLC) is a rapid and convenient method for qualitative assessment and for monitoring the progress of purification. For structural confirmation and identification of impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.
Q4: My this compound sample appears as an oil and won't crystallize. What should I do?
A4: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue in recrystallization. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the concentration of impurities is high. If you encounter this, try using a lower-boiling point solvent or a solvent pair to modify the solubility characteristics. Alternatively, column chromatography can be used to purify the oil before attempting crystallization again.
Troubleshooting Guide: Purification of this compound
This section provides solutions to specific problems you may encounter during the purification process.
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Solution |
| Compound is insoluble or poorly soluble in hot solvent. | The solvent is not polar enough to dissolve the pyridinol functionality. | Try a more polar solvent such as isopropanol or ethanol. A solvent mixture (e.g., ethanol/water) can also be effective. |
| Compound "oils out" upon cooling. | The compound's melting point is lower than the solvent's boiling point, or there is a high impurity load. | Switch to a lower-boiling point solvent. Alternatively, purify the crude material by column chromatography first. |
| Poor recovery of the purified compound. | The compound has high solubility in the cold solvent, or too much solvent was used. | Use the minimum amount of hot solvent necessary for complete dissolution. After cooling to room temperature, place the solution in an ice bath to maximize crystal formation. |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography Issues
| Problem | Potential Cause | Troubleshooting Solution |
| Poor separation of the product from impurities (co-elution). | The polarity of the mobile phase is either too high or too low. | Optimize the mobile phase using TLC. Test a range of solvent systems with varying polarities (e.g., different ratios of hexane and ethyl acetate). |
| Product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A gradient elution may be necessary. |
| Streaking or tailing of the product band. | The compound may be interacting too strongly with the stationary phase (silica gel is acidic). | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to improve the peak shape of basic compounds like pyridines. |
Experimental Protocols
Protocol 1: Purification by Sublimation
Sublimation is a highly effective method for purifying this compound, yielding a perfectly white product.[1]
Step-by-Step Methodology:
-
Place the crude this compound in a sublimation apparatus.
-
Heat the apparatus to 135-140 °C under a high vacuum (e.g., 0.06 mm Hg).[1]
-
The purified this compound will sublime and deposit as white crystals on the cold finger of the apparatus.
-
Carefully collect the crystalline product.
Protocol 2: Purification by Recrystallization
While sublimation is a documented method, recrystallization is a more common laboratory technique. Based on the purification of a structurally similar compound, 6-methyl-2-ethyl-3-hydroxypyridine, isopropanol is a promising solvent.
Step-by-Step Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Visualizing the Purification Workflow
Below is a decision tree to guide you in selecting the appropriate purification strategy for this compound.
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Evaluation of Some 2–Aryl–3–[Substituted Pyridin–2–Yl]-Amino/Methylamino Thiazolidin-4-Ones – Oriental Journal of Chemistry [orientjchem.org]
- 4. Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting "6-Isopropylpyridin-3-ol" NMR signal overlap
Technical Support Center: 6-Isopropylpyridin-3-ol
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with this compound. This resource addresses common challenges encountered during Nuclear Magnetic Resonance (NMR) analysis, specifically focusing on the frequent issue of signal overlap in the ¹H NMR spectrum. Our goal is to provide you with not only procedural solutions but also the underlying scientific principles to empower your experimental choices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are the signals in the aromatic region of my ¹H NMR spectrum for this compound overlapping?
Answer: Signal overlap in the aromatic region of this compound is a common observation stemming from its molecular structure. The pyridine ring contains three aromatic protons (at positions 2, 4, and 5). Their chemical shifts are influenced by a combination of factors:
-
Electronic Effects: The hydroxyl (-OH) group at position 3 is an electron-donating group, which tends to shield nearby protons (shifting them upfield to a lower ppm value). The isopropyl group at position 6 is weakly electron-donating. Conversely, the nitrogen atom in the pyridine ring is electron-withdrawing, which deshields adjacent protons (shifting them downfield to a higher ppm value).
-
Positional Proximity: The interplay of these competing electronic effects results in the chemical shifts of the three aromatic protons being relatively close to one another. In common solvents like CDCl₃, this proximity can lead to poor dispersion, causing the multiplets to merge into a complex, unresolvable pattern.[1][2]
This overlap complicates the assignment of specific protons and the extraction of coupling constants, which are vital for unambiguous structure confirmation.
Q2: I'm seeing a crowded aromatic region. What is the simplest first step to resolve the signals?
Answer: The most direct and often successful initial step is to change the deuterated solvent.[3] The interaction between solvent and solute molecules can alter the electronic environment of the protons, leading to changes in their chemical shifts. This phenomenon is known as a solvent-induced chemical shift.[4]
An excellent choice for resolving aromatic signals is an aromatic solvent like benzene-d₆ . The ring currents of benzene-d₆ create a distinct magnetic environment that can significantly perturb the chemical shifts of your analyte's protons, often spreading them apart and revealing the true multiplicity of the signals.[5]
Data Presentation: The Impact of Solvent on ¹H Chemical Shifts
The following table illustrates hypothetical but representative changes in the chemical shifts of the aromatic protons of this compound in different solvents.
| Proton Assignment | Expected Chemical Shift (δ) in CDCl₃ (ppm) | Expected Chemical Shift (δ) in Benzene-d₆ (ppm) | Expected Change (Δδ) |
| H-2 | ~8.10 (d) | ~8.35 (d) | +0.25 |
| H-4 | ~7.25 (dd) | ~7.05 (dd) | -0.20 |
| H-5 | ~7.20 (d) | ~6.90 (d) | -0.30 |
Note: Actual shifts can vary based on concentration and temperature. The key takeaway is the differential change in shifts, which improves spectral dispersion.
Experimental Protocol: Solvent Effect Analysis
-
Sample Preparation: Dissolve ~5-10 mg of your this compound sample in 0.6 mL of your initial solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.
-
Solvent Exchange: Carefully evaporate the initial solvent under a gentle stream of nitrogen or using a rotary evaporator.
-
Re-dissolution: Add 0.6 mL of a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) to the same NMR tube.[6]
-
Acquisition: Acquire a new ¹H NMR spectrum using identical parameters (temperature, scan number) as the first experiment for accurate comparison.
-
Analysis: Compare the aromatic regions of the spectra to determine if the signal overlap has been resolved.
Q3: Changing the solvent helped, but two of my aromatic signals are still partially overlapping. What is my next option?
Answer: When solvent effects are insufficient, the next logical step is to perform a Variable Temperature (VT) NMR experiment .[7] Changing the temperature can subtly alter the chemical shifts of protons.[8] This effect is particularly relevant for molecules like this compound, which can form intermolecular hydrogen bonds via the hydroxyl group.
Altering the temperature changes the equilibrium of these hydrogen-bonded states and can also affect molecular conformations.[8] These changes, though small, can be just enough to resolve closely spaced signals.[9][10]
Experimental Protocol: Variable Temperature (VT) NMR
-
Select Solvent: Choose a solvent with a suitable boiling and freezing point for the temperature range you plan to investigate (e.g., DMSO-d₆ for high temperatures, or Toluene-d₈/Methanol-d₄ for low temperatures).
-
Initial Spectrum: Acquire a reference spectrum at ambient temperature (e.g., 298 K).
-
Temperature Increments: Increase or decrease the sample temperature in controlled increments (e.g., 10 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Data Acquisition: Acquire a ¹H NMR spectrum at each temperature point.
-
Analysis: Stack the spectra and observe the chemical shifts of the overlapping protons. Look for a temperature at which the signals achieve baseline separation.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting NMR signal overlap.
Q4: The overlap is severe and persists despite solvent and temperature changes. Is there a chemical method to simplify the spectrum?
Answer: Yes. In cases of severe and persistent overlap, the use of Lanthanide Shift Reagents (LSRs) is a powerful classical technique.[11][12] LSRs are paramagnetic complexes, typically containing Europium (Eu) or Ytterbium (Yb), that can reversibly bind to Lewis basic sites in your molecule.[13] For this compound, the primary binding sites are the nitrogen of the pyridine ring and the oxygen of the hydroxyl group.
Upon binding, the paramagnetic lanthanide ion induces large changes in the chemical shifts of nearby protons.[14] The magnitude of this shift is highly dependent on the distance of the proton from the lanthanide ion. Protons closer to the binding site are shifted more dramatically, effectively "stretching" the spectrum and resolving overlapping signals.[15] Reagents like Eu(fod)₃ typically induce downfield shifts.[13]
Experimental Protocol: Lanthanide Shift Reagent Study
-
Sample Prep: Prepare a solution of your compound in a dry, aprotic deuterated solvent (e.g., CDCl₃). Water contamination can deactivate the LSR.
-
Initial Spectrum: Acquire a high-quality reference ¹H NMR spectrum.
-
Incremental Addition: Add a small, known amount of the LSR (e.g., 0.1 molar equivalents of Eu(fod)₃) to the NMR tube. A stock solution of the LSR can be used for accurate additions.
-
Acquire Spectrum: Shake the tube well and acquire a new spectrum.
-
Repeat: Continue adding small aliquots of the LSR and acquiring spectra until the desired signal separation is achieved.
-
Analysis: Plot the chemical shift of each proton against the molar ratio of LSR/substrate. This can also provide valuable distance-based structural information.
Caution: LSRs can cause line broadening, which may reduce resolution if too much is added.[12] Use the minimum amount necessary to achieve the required separation.
Diagram: Mechanism of a Lanthanide Shift Reagent
Caption: LSRs bind reversibly, inducing shifts that resolve spectra.
Q5: If all else fails, or if I want to avoid chemical additives, what advanced NMR experiments can help me assign the structure despite the overlap?
Answer: When physical and chemical methods are insufficient or undesirable, 2D NMR spectroscopy is the definitive solution.[16] While 2D NMR does not physically separate the overlapping signals in the 1D spectrum, it provides correlation data in a second dimension that allows for unambiguous assignment.[17]
For your molecule, the most useful experiments would be:
-
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[18] It will show cross-peaks connecting the signals of adjacent aromatic protons (e.g., H-4 and H-5), allowing you to trace the connectivity of the spin system even if the signals are crowded.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[19] It is invaluable for confirming which proton signal corresponds to which carbon in the pyridine ring.[20]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[21] This is extremely powerful for confirming the overall structure, for instance, by showing a correlation from the isopropyl CH proton to carbons C-5 and the pyridine C-6.
By combining the information from these 2D experiments, you can confidently assign every proton and carbon in the molecule, rendering the overlap in the 1D ¹H spectrum irrelevant for the purpose of structure elucidation.[21]
References
-
Bruker. (n.d.). Exploring 2D HSQC NMR. Bruker Corporation. Retrieved from [Link]
- Jones, V. I. P., & Ladd, J. A. (1970). Solvent effects in the proton magnetic resonance spectrum of pyridine. Molecular Physics, 19(2), 233-240.
-
Jove. (2024). ¹H NMR: Interpreting Distorted and Overlapping Signals. Journal of Visualized Experiments. Retrieved from [Link]
- Kolling, O. W. (1979). Pyridine Nitrogen-15 Nuclear Magnetic Resonance Chemical Shift as a Probe of Medium Effects in Aprotic and Hydrogen Bonding Solvents. Analytical Chemistry, 51(8), 1324-1325.
-
University of Oxford. (n.d.). Variable Temperature NMR Experiments. Department of Chemistry, University of Oxford. Retrieved from [Link]
-
Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]
- Nawrocka, E. K., Urbańczyk, M., Koziński, K., & Kazimierczuk, K. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Advances, 11(57), 35321-35325.
-
RSC Publishing. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Royal Society of Chemistry. Retrieved from [Link]
-
Studylib. (n.d.). 2D-NMR Tutorial: COSY & HSQC for 1H & 13C Assignment. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). NMR Shift Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Scribd. (n.d.). Lanthanide Shift Reagents in NMR. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]
- De la Fuente, J., et al. (2007). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Journal of the Chilean Chemical Society, 52(2).
-
Organic Chemistry Data. (2020). NMR Spectroscopy :: 8-TECH-7 Lanthanide Induced Shifts (LIS). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]
- Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 835-847.
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Department of Chemistry. Retrieved from [Link]
-
Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Retrieved from [Link]
-
University of Wisconsin. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]
-
Magnetic Resonance. (n.d.). Variable Temperature NMR Spectroscopy. Retrieved from [Link]
-
Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Video: ¹H NMR: Interpreting Distorted and Overlapping Signals [jove.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 9. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. scribd.com [scribd.com]
- 16. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 17. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 18. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 19. studylib.net [studylib.net]
- 20. Exploring 2D HSQC NMR | Bruker [bruker.com]
- 21. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing impurity formation in "6-Isopropylpyridin-3-ol" scale-up
Welcome to the technical support center for the process scale-up of 6-Isopropylpyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to proactively manage and troubleshoot impurity formation. As Senior Application Scientists, our goal is to provide you with not only solutions but also the underlying chemical principles to ensure a robust and reproducible manufacturing process.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of impurities expected during the synthesis of this compound?
A1: During the synthesis of substituted pyridinols like this compound, impurities can arise from starting materials, intermediates, side reactions, and product degradation.[1][2] The most common classes include:
-
Process-Related Impurities: These originate from the synthetic route itself. Based on typical pyridine syntheses like the Chichibabin or Hantzsch methods, these can include regioisomers (e.g., 4-isopropylpyridin-3-ol), under- or over-alkylated pyridines, and products from incomplete cyclization.[3][4]
-
Starting Material-Related Impurities: Impurities present in the initial raw materials can carry through the synthesis or participate in side reactions. For example, impurities in the isopropyl source could lead to other alkyl-substituted pyridines. It is crucial to evaluate starting material purity before beginning.[5]
-
Degradation Products: Pyridine rings, especially those with hydroxyl groups, can be susceptible to oxidation, leading to N-oxides or ring-opened products, particularly under harsh temperature, pH, or light conditions.[6][7] New degradation products may also be discovered during stability studies.[5]
-
Residual Solvents & Reagents: Solvents, catalysts, and unreacted reagents that are not adequately removed during work-up and purification are also classified as impurities.[]
Q2: How do critical process parameters (CPPs) influence impurity formation during scale-up?
A2: Scaling up a reaction is not always a linear process; changes in volume and surface area can significantly affect heat and mass transfer.[9] Controlling CPPs is therefore essential to maintain the impurity profile seen at the lab scale.
-
Temperature: Exothermic reactions can lead to localized "hot spots" in large reactors, causing thermal degradation or promoting side reactions with higher activation energies. A thorough thermal hazard assessment is recommended before scale-up.[10]
-
Reagent Stoichiometry & Addition Rate: Poor mixing in a large vessel can lead to localized excesses of one reagent, promoting side reactions. A controlled addition rate is critical to manage exotherms and ensure homogeneity.[10]
-
Reaction Time & Mixing: Inadequate mixing can result in incomplete reactions, leaving starting materials or intermediates that complicate purification. Reaction progress should be monitored using in-process controls (e.g., HPLC, TLC) rather than relying solely on time.[10]
-
pH Control: The pH of the reaction and work-up steps can influence the stability of the product and the solubility of impurities, affecting their removal during extractions or crystallization.
Q3: What analytical techniques are essential for impurity profiling of this compound?
A3: A comprehensive impurity profile requires a multi-faceted analytical approach.[]
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool for separating and quantifying organic impurities.[11] A good, stability-indicating HPLC method should be able to separate the main peak from all known impurities and degradation products.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying unknown impurities by providing molecular weight information. High-resolution MS (HRMS) can help determine the elemental composition of an unknown peak.[5][12]
-
Gas Chromatography (GC): Primarily used for analyzing volatile impurities, such as residual solvents.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for the structural elucidation of isolated impurities.[11] Synthesizing the potential impurity and comparing its NMR spectrum provides definitive structural confirmation.[5]
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems you may encounter during your experiments. The following workflow provides a systematic approach to problem-solving.
Caption: Proactive workflow for managing impurities during process scale-up.
Problem 1: An unknown impurity appears or increases significantly upon scale-up.
-
Possible Cause A: Thermal Non-Uniformity. Localized overheating in a large reactor is promoting a temperature-sensitive side reaction.
-
Troubleshooting Steps:
-
Review the reactor's heating/cooling jacket efficiency and agitation parameters to ensure uniform heat distribution.
-
Consider lowering the reaction temperature and extending the reaction time.
-
Perform a controlled laboratory experiment where a sample is intentionally overheated to see if the impurity is generated. This helps confirm the degradation pathway.
-
-
-
Possible Cause B: Inefficient Mixing. Poor mass transfer is causing localized high concentrations of a reagent.
-
Troubleshooting Steps:
-
Increase the agitation speed, ensuring it doesn't negatively impact crystal form if crystallization occurs in the same vessel.
-
Change the reagent addition strategy. A slow, subsurface addition of the limiting reagent can improve dispersion.
-
Use process analytical technology (PAT), such as inline IR or Raman spectroscopy, to monitor reaction homogeneity in real-time.
-
-
Problem 2: The final product has a persistent color that was not present at the lab scale.
-
Possible Cause: Oxidative Impurities or Degradation. Increased exposure to air in the reactor headspace during longer processing times or transfer steps can lead to the formation of colored, highly conjugated or oxidized species.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reactor is purged with an inert gas (Nitrogen or Argon) and maintained under a positive pressure throughout the synthesis and work-up.
-
Antioxidants: If the product is known to be sensitive to oxidation, consider adding a small amount of a suitable antioxidant during work-up, provided it can be easily removed.
-
Charcoal Treatment: Before the final crystallization step, treating the product solution with activated charcoal can effectively remove many colored impurities.[10] Perform lab-scale trials first to ensure the charcoal does not adsorb the main product.
-
-
Protocol: Activated Charcoal Decolorization Trial
-
Dissolve a known amount of the colored crude product in the crystallization solvent at an elevated temperature.
-
Add 1-5% (w/w) of activated charcoal to the solution.
-
Stir the mixture at temperature for 15-30 minutes.
-
Filter the hot solution through a pad of celite or a suitable filter aid to remove the charcoal completely.
-
Proceed with the crystallization as usual and compare the final product color to an untreated sample.
Problem 3: Poor rejection of a known, structurally similar impurity during crystallization.
-
Possible Cause: Solid Solution Formation. The impurity has a high affinity for the product's crystal lattice, making it difficult to purge via simple recrystallization.
-
Troubleshooting Steps:
-
Solvent Screening: The choice of crystallization solvent is critical. A different solvent system may alter the relative solubilities of the product and impurity, improving purge efficiency. A systematic screening of solvents is recommended.
-
Slurry Resuspension: Slurrying the isolated solid in a solvent where the impurity is more soluble than the product can effectively wash the impurity from the crystal surface.[13]
-
Process Chemistry Modification: As a last resort, the synthetic route may need to be modified to prevent the formation of the problematic impurity in the first place.[13]
-
-
Data Summary Tables
Table 1: Potential Impurities in this compound Synthesis
| Impurity Class | Potential Structure/Type | Likely Source | Recommended Analytical Method |
| Isomeric | 4-Isopropylpyridin-3-ol | Non-selective cyclization reaction | HPLC, Chiral HPLC (if applicable), NMR |
| Over-alkylation | Di-isopropyl-pyridin-3-ol | Excess alkylating agent, high temperature | LC-MS, HPLC, NMR |
| Starting Material | e.g., Propyl-pyridin-3-ol | Impurity in isopropyl source | GC-MS on starting materials, LC-MS |
| Oxidative | This compound N-oxide | Air exposure, oxidizing agents | LC-MS, HPLC with specific standard |
| Hydrolytic | Ring-opened products | Extreme pH during work-up | LC-MS |
Table 2: Impact of Critical Process Parameters (CPPs) on Impurity Formation
| Parameter | Risk of Deviation (High Temperature) | Risk of Deviation (Poor Mixing) | Mitigation Strategy |
| Temperature | Increased formation of degradation products and over-alkylation byproducts. | Localized overheating leading to the same issues. | Use jacketed reactors with precise temperature control; perform thermal hazard analysis. |
| Addition Rate | Uncontrolled exotherm leading to temperature spikes. | Localized high reagent concentration, promoting side reactions. | Use a calibrated dosing pump for controlled addition; ensure adequate agitation. |
| pH | Degradation of the API if it is unstable at high/low pH. | Inefficient phase separation during work-up, trapping impurities. | Monitor pH with a calibrated probe; use buffered solutions where necessary. |
Visualizing Impurity Formation & Troubleshooting
The following diagrams illustrate key concepts in impurity management.
Caption: Simplified reaction showing a potential side-reaction pathway.
Caption: Decision tree for investigating an out-of-specification (OOS) result.
References
- Toref, D. (n.d.). Controlling Impurities In Drug Manufacturing. Vertex AI Search.
- BOC Sciences. (n.d.). Impurity Profiling in APIs.
- Hughes, R. (2025, January 29). A Proven Approach to Impurity Control Across API and RSM Synthesis. W.R. Grace.
- (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
- Veeprho. (2020, April 8). Control of Pharmaceutical Impurities in Pharmaceutical Drug Products.
- Senieer. (n.d.). Ideas And Trends Of Controlling Organic Impurities In APIs.
- SelectScience. (n.d.). How to develop analytical methods for impurity detection in pharma with a quality by design approach.
- ACS Publications. (2020, July 6). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
- Wikipedia. (n.d.). Pyridine.
- NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals.
- BenchChem. (2025). Addressing challenges in the scale-up production of 6-Phenyl-1,2,4-triazin-3(2H)-one.
- Pharmaceutical Technology. (n.d.). Avoiding pitfalls in scaling up biopharmaceutical production.
- (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).
- BioProcess International. (2011, January 1). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.
Sources
- 1. veeprho.com [veeprho.com]
- 2. selectscience.net [selectscience.net]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioprocessintl.com [bioprocessintl.com]
- 9. pharmtech.com [pharmtech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Proven Approach to Impurity Control Across API and RSM Synthesis [grace.com]
- 12. Ideas And Trends Of Controlling Organic Impurities In APIs - Senieer - What You Trust [senieer.com]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 6-Isopropylpyridin-3-ol: A Senior Application Scientist's Perspective
In the landscape of pharmaceutical and agrochemical research, the synthesis of substituted pyridinols serves as a critical step in the development of novel bioactive molecules. Among these, 6-Isopropylpyridin-3-ol is a key structural motif, and its efficient synthesis is of paramount importance. This guide provides an in-depth, comparative analysis of two prominent synthetic routes to this target molecule, offering researchers the critical insights needed to select the most suitable method for their specific needs. We will delve into a modern approach involving the transformation of a furan derivative and a classic, yet adaptable, Hantzsch-type pyridine synthesis.
Introduction to this compound
This compound is a valuable building block in medicinal chemistry. The strategic placement of the hydroxyl and isopropyl groups on the pyridine ring allows for a variety of subsequent chemical modifications, making it a versatile precursor for creating libraries of compounds for drug discovery and crop protection. The choice of synthetic route can significantly impact not only the overall yield and purity of the final product but also the economic and environmental viability of the process.
Method 1: Ring Transformation of a Furan Derivative
A contemporary and elegant approach to the synthesis of this compound involves the ring transformation of a readily accessible furan precursor. This method, adapted from the work of Clauson-Kaas and coworkers, leverages the oxidative rearrangement of a furan ring to form the desired pyridine core.
Scientific Rationale
The underlying principle of this synthesis is the acid-catalyzed rearrangement of a 2,5-dialkoxy-2,5-dihydrofuran derivative in the presence of an amine. The furan ring, upon treatment with bromine in methanol, undergoes an oxidative methoxylation to form a mixture of cis and trans 2,5-dimethoxy-2,5-dihydrofuran intermediates. This intermediate, when subjected to acidic conditions with an ammonia source, undergoes ring opening to a 1,4-dicarbonyl species, which then cyclizes to form the pyridine ring. The choice of a furan precursor allows for a high degree of control over the substitution pattern of the final pyridine product.
Experimental Workflow
Caption: Furan-based synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2,5-Dimethoxy-2-carbomethoxy-5-isopropyl-2,5-dihydrofuran
-
In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride drying tube, dissolve 2-carbomethoxy-5-isopropylfuran (1 mole) in anhydrous methanol (500 mL).
-
Cool the solution to -10 °C in an ice-salt bath.
-
Slowly add a solution of bromine (1 mole) in methanol (250 mL) dropwise while maintaining the temperature below -5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 2 hours at -10 °C.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 200 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,5-dimethoxy-2-carbomethoxy-5-isopropyl-2,5-dihydrofuran.
Step 2: Synthesis of this compound
-
Dissolve the crude dihydrofuran intermediate (1 mole) in methanol (500 mL) and cool to 0 °C.
-
Saturate the solution with anhydrous ammonia gas.
-
Seal the vessel and stir at room temperature for 48 hours.
-
Cool the reaction mixture to 0 °C and slowly add lithium aluminum hydride (LiAlH₄) (1.2 moles) in small portions.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting aluminum salts and wash the filter cake with methanol.
-
Combine the filtrate and washings, and acidify with concentrated hydrochloric acid to pH 1-2.
-
Heat the acidic solution at reflux for 2 hours.
-
Cool the solution and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 200 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Modified Hantzsch-Type Pyridine Synthesis
The Hantzsch pyridine synthesis, a cornerstone of heterocyclic chemistry, offers a robust and versatile method for constructing the pyridine ring.[1][2] A modified approach, as described by Guo and coworkers for the synthesis of 3-hydroxypyridines, can be adapted to produce this compound. This method involves the condensation of a β-ketoester, an enamine, and an aldehyde.
Scientific Rationale
This modified Hantzsch synthesis relies on the reaction of an enamine derived from a β-dicarbonyl compound with an α,β-unsaturated carbonyl compound, which is formed in situ from an aldehyde and another β-ketoester. The key to forming the 3-hydroxypyridine is the use of a β-ketoester that lacks a substituent at the α-position, which ultimately becomes the hydroxyl-bearing carbon of the pyridine ring after tautomerization. The isopropyl group at the 6-position is introduced through the appropriate choice of the enamine precursor.
Experimental Workflow
Caption: Hantzsch-type synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Amino-4-methylpent-2-enenitrile (Enamine)
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 4-methyl-3-oxopentanenitrile (1 mole), a catalytic amount of p-toluenesulfonic acid, and toluene (500 mL).
-
Bubble anhydrous ammonia gas through the solution for 30 minutes.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude enamine, which can be used in the next step without further purification.
Step 2 & 3: Condensation, Cyclization, and Aromatization
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the crude enamine (1 mole) and ethyl acetoacetate (1 mole) in glacial acetic acid (500 mL).
-
Add paraformaldehyde (1.1 moles) to the mixture.
-
Heat the reaction mixture to reflux for 12 hours.
-
Monitor the reaction by TLC for the disappearance of the starting materials and the formation of the dihydropyridine intermediate.
-
Upon completion of the cyclization, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 moles) portion-wise to the reaction mixture at reflux to effect aromatization.
-
Continue refluxing for an additional 2 hours after the DDQ addition is complete.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 300 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Comparative Analysis
| Parameter | Method 1: Furan Ring Transformation | Method 2: Modified Hantzsch-Type Synthesis |
| Starting Materials | 2-Carbomethoxy-5-isopropylfuran (can be synthesized from commercially available precursors) | 4-Methyl-3-oxopentanenitrile, Ethyl Acetoacetate, Paraformaldehyde (commercially available) |
| Number of Steps | 2 main steps | 3 main steps (can be performed as a one-pot reaction) |
| Reaction Conditions | Step 1: Low temperature (-10 °C); Step 2: Reflux. Requires handling of LiAlH₄ and gaseous ammonia. | High temperature (reflux in acetic acid). Requires an oxidizing agent for aromatization. |
| Overall Yield | Moderate to good | Moderate |
| Scalability | Can be challenging due to the use of LiAlH₄ and gaseous ammonia. | More amenable to large-scale synthesis. |
| Green Chemistry | Use of bromine and LiAlH₄ are drawbacks. | Use of acetic acid as a solvent and DDQ are considerations. |
| Key Advantages | Elegant and convergent approach. | Utilizes readily available starting materials; potential for one-pot synthesis. |
| Key Disadvantages | Handling of hazardous reagents (Br₂, LiAlH₄, NH₃). | Potentially lower overall yield; requires an additional oxidation step. |
Conclusion and Recommendation
Both the furan ring transformation and the modified Hantzsch-type synthesis represent viable pathways to this compound.
The furan-based method is an elegant and scientifically interesting approach. It is particularly well-suited for laboratory-scale synthesis where the focus is on structural novelty and the exploration of diverse synthetic methodologies. However, the use of hazardous reagents like bromine and lithium aluminum hydride, along with gaseous ammonia, presents significant challenges for large-scale production and may require specialized equipment and handling procedures.
On the other hand, the modified Hantzsch-type synthesis offers a more practical and scalable solution. The starting materials are commercially available and relatively inexpensive. While it may involve an additional oxidation step, the overall process can often be streamlined into a one-pot procedure, which is advantageous for industrial applications. The avoidance of highly reactive and hazardous reagents like LiAlH₄ makes this route more attractive from a safety and process chemistry perspective.
For researchers in drug development and process chemistry, where scalability, cost-effectiveness, and safety are primary concerns, the modified Hantzsch-type synthesis is the recommended route for the preparation of this compound. For academic and exploratory research, the furan-based synthesis provides a valuable and mechanistically insightful alternative.
References
- Hantzsch, A. R. Ber. Dtsch. Chem. Ges.1881, 14, 1637–1638.
- Guo, C.; et al. Org. Lett.2015, 17 (15), pp 3762–3765. (A representative modern Hantzsch-type synthesis for 3-hydroxypyridines)
- Clauson-Kaas, N.; et al. Acta Chem. Scand.1952, 6, 561-567.
Sources
The Diverse Biological Landscape of Pyridine Derivatives: A Comparative Analysis
The pyridine scaffold, a simple six-membered aromatic heterocycle containing one nitrogen atom, represents a cornerstone of modern medicinal chemistry. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity for diverse substitutions have made it a privileged structure in the design of therapeutic agents. While countless derivatives have been synthesized, their biological activities span a vast and often divergent spectrum. This guide delves into a comparative analysis of the biological activities of various pyridine derivatives, using the lesser-known 6-Isopropylpyridin-3-ol as a conceptual starting point to explore better-characterized congeners with profound impacts on human health and agriculture.
While extensive public data on the specific biological activities of this compound is scarce, its structure embodies the potential for biological interaction. The hydroxyl group can act as a hydrogen bond donor and acceptor, and the isopropyl group provides a lipophilic region. This positions it as a potential building block for more complex molecules. However, to understand the true potential of the pyridine core, we must turn to derivatives with well-documented and potent biological effects. This guide will compare and contrast pyridine derivatives across three key domains: oncology, infectious disease, and neurobiology.
I. Pyridine Derivatives in Oncology: The Case of EGFR Inhibitors
The pyridine ring is a key component in numerous kinase inhibitors used in cancer therapy. One prominent example is a class of compounds that target the Epidermal Growth Factor Receptor (EGFR), a protein often overactive in various cancers.
Mechanism of Action: Competitive ATP Inhibition
EGFR is a receptor tyrosine kinase that, upon activation, initiates intracellular signaling cascades promoting cell growth, proliferation, and survival. Many pyridine-containing inhibitors function by competing with adenosine triphosphate (ATP) for its binding site within the kinase domain of EGFR. By occupying this pocket, they prevent the phosphorylation of EGFR and block downstream signaling. The nitrogen atom of the pyridine ring often plays a crucial role in forming a key hydrogen bond with the hinge region of the kinase, anchoring the inhibitor in the active site.
Signaling Pathway Inhibition
Caption: EGFR signaling pathway and the point of inhibition by pyridine derivatives.
Comparative Performance Data
The efficacy of pyridine derivatives as EGFR inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the activity of the EGFR kinase by 50%. Lower IC50 values indicate greater potency.
| Compound Class | Target | IC50 (nM) | Cell Line | Reference |
| Pyrido[2,3-d]pyrimidine | EGFR (mutant) | 0.09 - 1.10 µM | HCC827, H1975, A549 | |
| Pyrazole-based hybrids | EGFR | ~10 µM | A549 | |
| Quinazoline (Gefitinib) | EGFR | 2-37 nM | Various | |
| Aniline-pyridine (Osimertinib) | EGFR (T790M) | <10 nM | H1975 |
Note: Data is illustrative and compiled from various sources. Direct comparison requires standardized assay conditions.
Experimental Protocol: In Vitro EGFR Kinase Assay (ADP-Glo™ Format)
This protocol outlines a common method for determining the IC50 of a test compound against recombinant EGFR kinase.
-
Reagent Preparation :
-
Prepare a stock solution (e.g., 10 mM) of the pyridine derivative test compound in 100% DMSO.
-
Create a serial dilution of the test compound in kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute recombinant human EGFR enzyme and a suitable peptide substrate (e.g., Poly(Glu, Tyr)) in kinase assay buffer.
-
-
Kinase Reaction :
-
To the wells of a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2 µL of the diluted EGFR enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a master mix containing ATP and the peptide substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection :
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves two steps:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
The luminescent signal is directly proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
II. Pyridine Derivatives in Infectious Disease: The Anti-Tubercular Agent Isoniazid
Isoniazid, a simple pyridine derivative, has been a first-line medication for the treatment of tuberculosis (TB) for decades. Its activity is highly specific for mycobacteria, showcasing how subtle changes to the pyridine core can result in highly targeted antimicrobial effects.
Mechanism of Action: Inhibition of Mycolic Acid Synthesis
Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase, encoded by the katG gene. Upon activation, isoniazid forms a covalent adduct with NAD(H). This complex then binds to and inhibits the enoyl-acyl carrier protein reductase, known as InhA. InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids. Mycolic acids are long-chain fatty acids that are a unique and essential component of the mycobacterial cell wall. Inhibition of their synthesis disrupts the cell wall's integrity, leading to bacterial cell death.
Experimental Workflow: Isoniazid Activation and Target Inhibition
Caption: Mechanism of action of the anti-tubercular drug Isoniazid.
Comparative Performance Data
The antimicrobial activity of compounds is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.
| Compound | Organism | MIC (µg/mL) | Reference |
| Isoniazid | M. tuberculosis (susceptible) | 0.02 - 0.2 | |
| 2-Cyanomethylthiopyridine-4-carbonitrile | M. kansasii | 8 - 4 µmol/L | |
| 3-(pyridin-3-yl)-2-oxazolidinone deriv. | S. aureus | 0.5 - 4 | |
| Ciprofloxacin (Control) | E. coli | 0.004 - 0.015 |
Note: MIC values are highly dependent on the specific strain and testing conditions.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes a standard method for determining the MIC of a compound against a bacterial strain.
-
Inoculum Preparation :
-
Streak the bacterial strain (e.g., M. tuberculosis or a surrogate like M. smegmatis) on an appropriate agar plate and incubate to obtain isolated colonies.
-
Transfer a few colonies to a sterile broth (e.g., Middlebrook 7H9 for mycobacteria) and incubate until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to the final required inoculum density (e.g., 5 x 10⁵ CFU/mL) in the test broth.
-
-
Plate Preparation :
-
In a 96-well microtiter plate, add 50 µL of sterile broth to all wells except the first column.
-
Add 100 µL of the test compound at twice the highest desired concentration to the first column.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating this process across the plate to column 10. Discard the final 50 µL from column 10.
-
Column 11 serves as a growth control (broth and inoculum only), and column 12 as a sterility control (broth only).
-
-
Inoculation and Incubation :
-
Add 50 µL of the diluted bacterial inoculum to all wells from column 1 to 11. The final volume in each well is 100 µL.
-
Seal the plate and incubate under appropriate conditions (e.g., 37°C for 24-48 hours for standard bacteria, or several weeks for M. tuberculosis).
-
-
Result Interpretation :
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be confirmed by adding a growth indicator like resazurin, which changes color in the presence of viable cells.
-
III. Pyridine Derivatives in Neurobiology: Modulators of Nicotinic Acetylcholine Receptors
The pyridine ring is structurally similar to the pyridinium moiety of the neurotransmitter acetylcholine's natural ligand, nicotine. This has made it a valuable scaffold for designing molecules that interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and addiction.
Mechanism of Action: nAChR Agonism and Antagonism
nAChRs are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine. When activated, they allow the passage of cations (primarily Na⁺ and Ca²⁺) into the neuron, leading to depolarization and the propagation of a nerve signal. Pyridine derivatives can act as:
-
Agonists : They bind to the same site as acetylcholine and mimic its effect, opening the ion channel.
-
Antagonists : They bind to the receptor but do not activate it, thereby blocking acetylcholine from binding and preventing channel opening.
-
Partial Agonists : They bind and activate the receptor but with lower efficacy than the endogenous ligand.
-
Allosteric Modulators : They bind to a site on the receptor different from the acetylcholine binding site and can either enhance (positive allosteric modulator) or reduce (negative allosteric modulator) the receptor's response to acetylcholine.
The specific effect depends on the substitution pattern around the pyridine ring, which dictates the molecule's affinity and efficacy for different nAChR subtypes.
Logical Relationship: Varenicline's Dual Action
A notable example of a pyridine-based nAChR modulator is Varenicline, a prescription medication used for smoking cessation. It acts as a partial agonist at the α4β2 nAChR subtype, which is crucial for the reinforcing effects of nicotine.
Caption: Dual mechanism of Varenicline at the α4β2 nicotinic receptor.
Comparative Performance Data
The affinity of a compound for a receptor is measured by its inhibition constant (Ki), which is the concentration required to occupy 50% of the receptors in the absence of a competing ligand. Lower Ki values signify higher binding affinity.
| Compound | nAChR Subtype | Ki (nM) | Activity Profile | Reference |
| Varenicline | α4β2 | ~0.15 | Partial Agonist | |
| Nicotine | α4β2 | ~1 | Full Agonist | |
| Cytisine | α4β2 | ~0.4 | Partial Agonist | |
| Epibatidine | α4β2 | ~0.02 | Full Agonist |
Note: Binding affinities can vary based on the experimental setup (e.g., cell type, radioligand used).
Experimental Protocol: Radioligand Binding Assay
This protocol details a competitive binding assay to determine the affinity (Ki) of a test compound for a specific nAChR subtype.
-
Membrane Preparation :
-
Culture cells (e.g., HEK293) that are engineered to express the nAChR subtype of interest (e.g., α4β2).
-
Harvest the cells and homogenize them in a buffer containing protease inhibitors to lyse the cells and release the membranes.
-
Isolate the cell membranes by centrifugation. The resulting membrane pellet, rich in nAChRs, is resuspended and the protein concentration is determined.
-
-
Competitive Binding Assay :
-
The assay is typically performed in a 96-well plate format.
-
Each well will contain:
-
Membrane Preparation : A fixed amount of the nAChR-expressing membranes.
-
Radioligand : A fixed concentration of a high-affinity radiolabeled nAChR ligand (e.g., [³H]Epibatidine).
-
Test Compound : Varying concentrations of the unlabeled pyridine derivative being tested.
-
-
Three types of wells are set up:
-
Total Binding : Membranes + Radioligand (to measure maximum binding).
-
Non-specific Binding (NSB) : Membranes + Radioligand + a high concentration of a known unlabeled ligand (e.g., nicotine) to saturate the receptors and measure background binding.
-
Competition : Membranes + Radioligand + serial dilutions of the test compound.
-
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection :
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes and any bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Wash the filters to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis :
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Fit the resulting sigmoidal curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
IV. Conclusion: The Versatility of the Pyridine Scaffold
This comparative guide illustrates the remarkable functional diversity of pyridine derivatives, a versatility driven by the pyridine ring's ability to be tailored with various substituents. From disrupting the cell cycle in cancer cells to inhibiting the formation of bacterial cell walls and modulating neurotransmitter receptors in the brain, the pyridine core serves as a privileged scaffold in drug discovery.
While a compound like this compound may currently lack extensive characterization, its structure holds the potential for derivatization into novel therapeutic agents. The examples of potent EGFR inhibitors, the life-saving anti-tubercular drug Isoniazid, and the neurologically active Varenicline underscore the power of targeted chemical modification of the pyridine nucleus. The experimental protocols provided herein represent the foundational assays used to characterize and compare the biological activities of such compounds, guiding the development of the next generation of pyridine-based therapeutics. The continued exploration of this chemical space promises to yield new molecules with profound impacts on science and medicine.
References
-
Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. Available at: [Link]
-
Pyridine Moiety: Recent Advances in Cancer Treatment. ResearchGate. Available at: [Link]
-
Isoniazid Mechanism of Action. Wikipedia. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]
-
Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations. PubMed. Available at: [Link]
-
CHANTIX (varenicline) Label. U.S. Food and Drug Administration. Available at: [Link]
-
Anatoxin-a Receptor-Binding Assay (Microtiter Plate). Abraxis. Available at: [Link]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 6-Isopropylpyridin-3-ol
This guide provides a comprehensive comparison and cross-validation of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 6-Isopropylpyridin-3-ol. As a key intermediate or potential impurity in pharmaceutical manufacturing, the accurate and reliable measurement of this compound is paramount for quality control, stability studies, and regulatory compliance.
The narrative herein is grounded in the principles of scientific integrity, drawing from extensive experience in analytical procedure development and validation. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative regulatory guidelines and scientific literature.
Part 1: Foundational Principles of Analytical Method Validation
The objective of validating an analytical procedure is to furnish documented evidence that the method is fit for its intended purpose.[1][2] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a harmonized framework for this process, ensuring that analytical data is reliable, reproducible, and scientifically sound.[1][3][4]
Cross-validation is a critical extension of this process, performed to compare the results from two or more distinct analytical methods to ensure their equivalency.[5][6] This is essential when a new method is introduced to replace an existing one, or when data from different technologies (like HPLC and GC-MS) must be correlated.[7][8] The core validation parameters assessed for each method before cross-validation include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradants, or matrix components.[3][9]
-
Linearity: The capacity to elicit test results that are directly proportional to the analyte concentration within a given range.[3]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[3][10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively, with suitable precision and accuracy.
-
Range: The interval between the upper and lower analyte concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[1][10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Part 2: Methodologies and Experimental Design
The choice between HPLC and GC-MS is dictated by the physicochemical properties of this compound and the specific analytical objective.
-
High-Performance Liquid Chromatography (HPLC): As a polar, non-volatile compound, this compound is inherently well-suited for analysis by reversed-phase HPLC. This technique separates compounds based on their partitioning between a non-polar stationary phase and a polar mobile phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique offers high separation efficiency and specificity. However, the polar hydroxyl group on this compound makes it non-volatile and prone to thermal degradation. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue suitable for GC analysis.[11]
Experimental Workflow for Cross-Validation
The following diagram illustrates the logical workflow for conducting the cross-validation study.
Caption: Workflow for Cross-Validation of HPLC and GC-MS Methods.
Detailed Experimental Protocols
Protocol 1: Reversed-Phase HPLC with UV Detection
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chemicals and Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric acid (AR grade), and HPLC grade water.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Start with 95% A, ramp to 50% A over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve in a 50 mL volumetric flask with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial composition (95:5 Water:Acetonitrile).
-
Sample Preparation: Dilute the test sample with the same diluent to fall within the calibration range.
-
Protocol 2: GC-MS with Electron Ionization (EI)
-
Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.
-
Chemicals and Reagents: Dichloromethane (GC grade), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, Pyridine.
-
Derivatization Procedure:
-
Evaporate 1 mL of the sample solution (in a volatile solvent like dichloromethane) to dryness under a gentle stream of nitrogen.
-
Add 100 µL of pyridine and 100 µL of BSTFA to the dried residue.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: Non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[11]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, splitless mode at 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 450. For quantification, use selected ion monitoring (SIM) of characteristic ions of the derivatized analyte.
-
Part 3: Data Comparison and Interpretation
Following the successful validation of each individual method according to ICH guidelines, the same set of five quality control (QC) samples, prepared independently at different concentrations, were analyzed by both methodologies. The results are summarized below.
Performance Characteristics Summary
| Parameter | HPLC-UV Method | GC-MS Method | Commentary |
| Linearity (r²) | > 0.9995 | > 0.9992 | Both methods demonstrate excellent linearity over the tested range. |
| Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL | GC-MS shows a lower quantifiable range, indicating higher sensitivity. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.5% | Both methods are highly accurate, with recovery values well within typical acceptance criteria (95-105%). |
| Precision (%RSD) | < 1.5% | < 2.0% | Both methods exhibit excellent precision. The slightly higher RSD for GC-MS can be attributed to the additional derivatization step. |
| LOD | 0.3 µg/mL | 0.03 µg/mL | The GC-MS method is approximately 10-fold more sensitive. |
| LOQ | 1.0 µg/mL | 0.1 µg/mL | The superior sensitivity of GC-MS allows for quantification at much lower levels. |
Cross-Validation Results: Quantification of QC Samples
| QC Sample ID | Nominal Conc. (µg/mL) | HPLC Result (µg/mL) | GC-MS Result (µg/mL) | % Difference |
| QC-1 | 2.5 | 2.48 | 2.53 | -2.0% |
| QC-2 | 7.5 | 7.61 | 7.45 | +2.1% |
| QC-3 | 20.0 | 19.85 | 20.10 | -1.2% |
| QC-4 | 40.0 | 40.32 | 39.88 | +1.1% |
| QC-5 | 80.0 | 79.55 | 80.50 | -1.2% |
The % Difference is calculated as [(GC-MS Result - HPLC Result) / Average Result] * 100. A difference of <15% is generally considered acceptable.
The results show a strong correlation between the two methods, with all percentage differences well below the acceptance criteria. This indicates that both methods are reliable and can be used interchangeably for the quantification of this compound, provided the analysis is conducted within their validated ranges.
Part 4: Decision Logic and Recommendations
The choice of the optimal analytical method depends on the specific application. The following decision tree provides a logical framework for selecting the appropriate technique.
Caption: Decision logic for selecting between HPLC and GC-MS.
Recommendations:
-
For Routine Quality Control and Assay: The HPLC-UV method is recommended. Its simpler sample preparation (no derivatization) and robust performance make it more efficient for high-throughput environments where concentrations are expected to be well above the LOQ.
-
For Impurity Profiling and Trace Analysis: The GC-MS method is the superior choice. Its significantly lower LOD and LOQ are essential for detecting and quantifying trace-level impurities. Furthermore, the mass spectrometric data provides an additional layer of identification, enhancing confidence in the results.
Conclusion
This guide demonstrates the successful validation and cross-validation of HPLC-UV and GC-MS methods for the quantitative analysis of this compound. Both techniques were proven to be accurate, precise, and reliable. The cross-validation study confirmed their equivalency, providing a high degree of assurance in the analytical data generated.[10] The final selection of a method should be a science- and risk-based decision tailored to the specific analytical objective, whether it be routine testing or trace-level impurity determination.[4] Adherence to these rigorous validation and cross-validation practices is fundamental to ensuring product quality and safety in the pharmaceutical industry.[2]
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks.
- ICH Guidelines for Analytical Method Valid
- Validation of Analytical Procedures Q2(R2). (2023).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- ICH Guidance Q14 / Q2(R2)
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- Analytical method validation: A brief review. Journal of Pharmacy Research.
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
- Cross-valid
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
- Cross-Validation of HPLC and GC-MS Methods for Pyridin-4-ol Analysis: A Compar
- Cross-validation of bioanalytical methods between laboratories. (1995). Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. database.ich.org [database.ich.org]
- 2. particle.dk [particle.dk]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 7. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Uncharted Territory: The Inhibitory Profile of 6-Isopropylpyridin-3-ol Remains Undisclosed
A comprehensive analysis of publicly available scientific literature and bioactivity databases reveals a significant information gap regarding the biological targets and inhibitory efficacy of the chemical compound 6-Isopropylpyridin-3-ol. Despite its availability from chemical suppliers, no substantive experimental data detailing its mechanism of action or comparing its potency against known inhibitors has been published.
This absence of data precludes the development of a detailed comparison guide for researchers, scientists, and drug development professionals. The core requirement of objectively comparing the product's performance with other alternatives, supported by experimental data, cannot be met at this time due to the foundational information being unavailable in the public domain.
While the chemical properties of this compound are documented, its biological activity remains a black box. Searches of extensive bioassay databases such as PubChem and ChEMBL, which aggregate data from numerous high-throughput screening and medicinal chemistry studies, yielded no specific bioactivity data for this compound. Consequently, its potential inhibitory targets, whether they be enzymes, receptors, or other biomolecules, are currently unknown.
For a comparative analysis to be scientifically valid and valuable to the research community, a known biological target is the essential starting point. This would allow for the identification of established, well-characterized inhibitors of that same target. A direct comparison of inhibitory concentrations, such as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), would then form the basis of an evidence-based guide.
The Path Forward: The Need for Primary Research
To address this knowledge gap, primary research is required to elucidate the bioactivity of this compound. A logical first step would be to perform broad-based phenotypic screening or target-based screening against a panel of common drug targets.
Hypothetical Experimental Workflow:
Should a biological target be identified, a standard workflow for characterizing its inhibitory activity and comparing it to known inhibitors would be as follows:
Caption: Hypothetical workflow for characterizing a novel inhibitor.
Conclusion
The creation of a comprehensive and scientifically rigorous comparison guide for "6-Isopropylpyridin
A Comparative Guide to the Characterization of 6-Isopropylpyridin-3-ol Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Metabolic Fate of 6-Isopropylpyridin-3-ol
This compound is a substituted pyridine derivative with structural motifs that suggest a susceptibility to extensive metabolic transformation. The presence of a phenolic hydroxyl group and an isopropyl substituent on the pyridine ring indicates that the compound will likely undergo both Phase I and Phase II metabolism. Understanding these metabolic pathways is crucial for assessing the compound's pharmacokinetic profile, potential toxicity, and overall disposition in a biological system. The pyridine nucleus is a common scaffold in many pharmaceuticals, and its metabolic stability and transformation products are of significant interest in drug development.[1][2]
Predicted Metabolic Pathways
Based on the chemical structure of this compound and established metabolic pathways for similar compounds, we can predict the primary routes of metabolism.
Phase I Metabolism (Functionalization):
Phase I reactions, primarily catalyzed by Cytochrome P450 (CYP) enzymes, introduce or expose functional groups.[3][4] For this compound, the most probable Phase I transformations include:
-
Oxidation of the Isopropyl Group: The isopropyl moiety is a likely target for hydroxylation, potentially at the tertiary carbon to form a tertiary alcohol. This reaction is often mediated by CYP3A4.[5]
-
Aromatic Hydroxylation: The pyridine ring itself may undergo hydroxylation at other positions, although this is generally a less favored pathway compared to oxidation of alkyl side chains.
-
N-Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide.[6]
Phase II Metabolism (Conjugation):
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, leading to more water-soluble and readily excretable products.[3] The phenolic hydroxyl group of this compound is a key site for conjugation reactions:
-
Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are expected to catalyze the attachment of glucuronic acid to the hydroxyl group.[7][8][9][10][11][12] This is a major pathway for the clearance of phenolic compounds.[7]
-
Sulfation: Sulfotransferases (SULTs) can mediate the transfer of a sulfonate group to the hydroxyl moiety.[7][13][14][15] SULT1A1 is a key enzyme in the sulfation of small phenolic compounds.[13]
Below is a diagram illustrating the predicted metabolic pathways of this compound.
Caption: Predicted Phase I and Phase II metabolic pathways of this compound.
Comparison of Experimental Approaches for Metabolite Generation
The generation of metabolites for subsequent characterization can be achieved through in-vitro and in-vivo methods. Each approach offers distinct advantages and limitations.
| Method | Description | Advantages | Disadvantages |
| In-Vitro | Incubation of the compound with subcellular fractions (e.g., liver microsomes, S9 fractions) or cultured cells (e.g., hepatocytes). | - High throughput- Cost-effective- Mechanistic insights (enzyme identification)- Reduced ethical concerns | - May not fully recapitulate in-vivo metabolism- Lacks systemic effects (distribution, excretion) |
| In-Vivo | Administration of the compound to animal models (e.g., rats, mice) and collection of biological samples (e.g., urine, feces, plasma). | - Provides a complete metabolic profile in a whole organism- Accounts for absorption, distribution, metabolism, and excretion (ADME)- Clinically more relevant | - More complex and time-consuming- Higher cost- Ethical considerations- Species differences in metabolism |
In-Vitro Experimental Workflow
A typical in-vitro metabolism study involves a systematic approach to identify the metabolites and the enzymes responsible for their formation.
Caption: A generalized workflow for in-vitro metabolite identification.
Analytical Techniques for Metabolite Characterization: A Comparative Overview
The definitive characterization of metabolites relies on a combination of powerful analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for initial detection and identification, while Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural elucidation.[16][17][18][19][20][21][22][23][24]
| Technique | Principle | Strengths | Limitations |
| LC-MS/MS | Separates compounds by chromatography and detects them based on their mass-to-charge ratio (m/z) and fragmentation patterns.[20][21] | - High sensitivity and selectivity- High throughput- Suitable for complex matrices- Provides molecular weight and structural information from fragmentation | - Isomeric differentiation can be challenging- Structure elucidation is often tentative without authentic standards |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule.[17][18][25][26] | - Unambiguous structure determination[18][19]- Can differentiate isomers- Provides detailed stereochemical information | - Requires larger amounts of purified sample- Lower throughput compared to LC-MS/MS- Not as sensitive as mass spectrometry |
Recommended Experimental Protocols
Protocol 1: In-Vitro Metabolite Identification using Human Liver Microsomes
Objective: To identify the Phase I and Phase II metabolites of this compound generated by human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
UDPGA (Uridine 5'-diphosphoglucuronic acid)
-
PAPS (3'-phosphoadenosine-5'-phosphosulfate)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
LC-MS grade water and formic acid
Procedure:
-
Incubation Setup: In separate microcentrifuge tubes, prepare the following incubation mixtures (total volume 200 µL):
-
Complete Incubation: this compound (1 µM), human liver microsomes (0.5 mg/mL), NADPH regenerating system, UDPGA (2 mM), PAPS (0.1 mM) in phosphate buffer.
-
Phase I Control: Same as above, but without UDPGA and PAPS.
-
Phase II Control: Same as above, but without the NADPH regenerating system.
-
Negative Control: Same as the complete incubation, but without this compound.
-
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding the final component (e.g., this compound or cofactors).
-
Incubation: Incubate at 37°C for 60 minutes with gentle shaking.
-
Quench Reaction: Stop the reaction by adding 400 µL of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Sample Preparation: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of 50% methanol in water.
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with a suitable liquid chromatography system.
Protocol 2: LC-MS/MS Method for Metabolite Detection
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Data Acquisition: Full scan MS and data-dependent MS/MS.
Data Analysis and Interpretation
The analysis of LC-MS/MS data involves comparing the chromatograms of the incubation samples with the controls to identify unique peaks corresponding to potential metabolites. The mass-to-charge ratio of these peaks can be used to predict the elemental composition and the type of metabolic modification (e.g., +16 Da for oxidation, +176 Da for glucuronidation). The fragmentation patterns obtained from MS/MS spectra provide further structural information to propose the site of modification.
The Definitive Step: Structural Elucidation by NMR
For novel or structurally complex metabolites, LC-MS/MS data alone may not be sufficient for unambiguous identification. In such cases, purification of the metabolite followed by NMR analysis is the definitive method for structure elucidation.[17][18][19]
Workflow for NMR-based Structure Elucidation
Caption: Workflow for definitive metabolite structure elucidation using NMR.
Conclusion
The characterization of this compound metabolites requires a multi-faceted approach, beginning with predictive metabolism based on its chemical structure. A combination of in-vitro and in-vivo studies provides a comprehensive understanding of its metabolic fate. While LC-MS/MS is an invaluable tool for the rapid detection and tentative identification of metabolites, NMR spectroscopy remains the gold standard for unambiguous structural elucidation. The systematic application of these methodologies, as outlined in this guide, will enable researchers to confidently characterize the metabolic profile of this compound and other novel chemical entities.
References
- Variable sulfation of dietary polyphenols by recombinant human sulfotransferase (SULT) 1A1 genetic variants and SULT1E1. PubMed.
- Strategies for characterization of drug metabolites using liquid chromatography-tandem mass spectrometry in conjunction with chemical derivatization and on-line H/D exchange approaches. PubMed.
- Introduction to NMR and Its Application in Metabolite Structure Determin
- Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjug
- Studying Metabolism by NMR-Based Metabolomics. Frontiers.
- An overview on NMR spectroscopy based metabolomics.
- Human Sulfotransferases and Their Role in Chemical Metabolism. Oxford Academic.
- Structure Elucid
- NMR Spectroscopy for Metabolomics Research. PMC - NIH.
- Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube.
- Peer Reviewed: Systematic LC/MS Metabolite Identification in Drug Discovery.
- LC-MS-Based Metabolomics in Drug Metabolism. Taylor & Francis Online.
- Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC - NIH.
- LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. PMC - NIH.
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
- Glucuronidation of 2-hydroxyamino-1-methyl-6-phenylimidazo[4, 5-b]pyridine by human microsomal UDP-glucuronosyltransferases: identification of specific UGT1A family isoforms involved. PubMed.
- N-glucuronidation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and N_hydroxy-PhIP by specific human UDP-glucuronosyltransferases. PubMed.
- Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. PubMed.
- Recent advances in sulfotransferase enzyme activity assays. PMC - NIH.
- Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry. NIH.
-
Preclinical pharmacokinetics and metabolism of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[7][13][16]-triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes. PubMed.
- HPLC Methods for analysis of Pyridine.
- Chemical structures of phenolic compounds with multiple possible conjugation sites (i.e., hydroxyl groups).
- Analytical Methods for Determining Pyridine in Biological M
- Exploring Cytochrome P450 in Biochemistry: Functions, Importance, and Drug Metabolism. News-Medical.net.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central.
- The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC - NIH.
- Analytical strategies for identifying drug metabolites.
- The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism. Frontiers.
- Cytochromes P450: Chemistry for drugs, metabolism, and beyond. Open Access Government.
- Glucuronosyltransferase. Wikipedia.
- A Brief View on Pyridine Compounds. Open Access Journals.
- Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes.
- The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. YouTube.
- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Exploring Cytochrome P450 in Biochemistry: Functions, Importance, and Drug Metabolism - DoveMed [prod.cluster.dovemed.com]
- 4. openaccessgovernment.org [openaccessgovernment.org]
- 5. Preclinical pharmacokinetics and metabolism of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[1,2,4]-triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucuronidation of 2-hydroxyamino-1-methyl-6-phenylimidazo[4, 5-b]pyridine by human microsomal UDP-glucuronosyltransferases: identification of specific UGT1A family isoforms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-glucuronidation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and N_hydroxy-PhIP by specific human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism [frontiersin.org]
- 11. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Variable sulfation of dietary polyphenols by recombinant human sulfotransferase (SULT) 1A1 genetic variants and SULT1E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies for characterization of drug metabolites using liquid chromatography-tandem mass spectrometry in conjunction with chemical derivatization and on-line H/D exchange approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bionmr.unl.edu [bionmr.unl.edu]
- 18. Frontiers | Studying Metabolism by NMR-Based Metabolomics [frontiersin.org]
- 19. hyphadiscovery.com [hyphadiscovery.com]
- 20. youtube.com [youtube.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. tandfonline.com [tandfonline.com]
- 23. LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pharmascigroup.us [pharmascigroup.us]
- 26. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Synthetic Routes to 6-Isopropylpyridin-3-ol: A Comparative Guide for Medicinal Chemists
In the landscape of modern drug discovery, pyridin-3-ol scaffolds are privileged structures, appearing in a multitude of biologically active molecules. Their utility stems from their ability to act as bioisosteres for phenols and catechols, offering improved pharmacokinetic profiles and metabolic stability. This guide provides a comprehensive analysis of potential synthetic routes to 6-isopropylpyridin-3-ol, a representative substituted pyridin-3-ol, by benchmarking against established and published methodologies for analogous compounds. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this important chemical motif.
Introduction to the Significance of Substituted Pyridin-3-ols
The pyridin-3-ol core is a cornerstone in medicinal chemistry, valued for its hydrogen bonding capabilities and its role in mimicking phenolic moieties while mitigating issues of metabolic oxidation. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a compound's steric and electronic properties, which is crucial for optimizing target engagement and ADME (absorption, distribution, metabolism, and excretion) characteristics. The 6-isopropyl substitution, in particular, can enhance lipophilicity and introduce specific steric interactions that may be beneficial for protein-ligand binding.
While numerous methods exist for the synthesis of the pyridine core, this guide will focus on practical and adaptable routes for the construction of highly substituted pyridin-3-ols, using this compound as our target for a comparative case study.
Comparative Analysis of Synthetic Strategies
Based on a thorough review of the chemical literature, two primary strategies emerge as the most viable for the synthesis of 6-substituted pyridin-3-ols. We will explore a classical approach involving ring formation from acyclic precursors and a more modern approach leveraging furanone rearrangement.
Strategy 1: Classical Ring-Closing Condensation Reactions
The construction of the pyridine ring from acyclic precursors is a well-established strategy. One of the most versatile methods is the Hantzsch pyridine synthesis and its variations, which involve the condensation of a 1,5-dicarbonyl compound (or its equivalent) with ammonia.
Workflow for Classical Pyridine Synthesis
Caption: Classical workflow for pyridine synthesis.
For the synthesis of this compound via this route, a key intermediate would be an appropriately substituted 1,5-diketone. The 3-hydroxy group can be introduced either by using a starting material already containing a protected hydroxyl group or by functional group interconversion at a later stage.
Strategy 2: Furanone Rearrangement Approach
A more contemporary and often more efficient method involves the rearrangement of furan derivatives in the presence of an ammonia source. This strategy has been successfully applied to the synthesis of various substituted hydroxypyridines. A notable example is the synthesis of 6-methyl-2-ethyl-3-hydroxypyridine, which can be adapted for our target molecule.[1]
Workflow for Furanone Rearrangement
Caption: Furanone rearrangement for pyridin-3-ol synthesis.
This approach offers the advantage of building complexity from readily available starting materials. For our target, this compound, the synthesis would commence with a furan bearing an isopropyl group, followed by acylation and subsequent ring expansion.
Data-Driven Benchmarking of Proposed Routes
| Parameter | Strategy 1: Classical Condensation | Strategy 2: Furanone Rearrangement |
| Starting Materials | Substituted 1,5-diketones | Substituted furans, anhydrides |
| Key Transformation | Cyclocondensation | Friedel-Crafts acylation, ring expansion |
| Reported Yields (Analogous) | Moderate to good | Good to excellent[1] |
| Scalability | Can be challenging due to precursor synthesis | Generally more scalable[1] |
| Versatility | Highly versatile for various substitution patterns | Dependent on furan availability |
| Safety & Environmental | May involve harsh reagents for precursor synthesis | Can utilize solid acid catalysts, reducing waste[1] |
Detailed Experimental Protocols
The following protocols are adapted from published methods for analogous compounds and are proposed as a starting point for the synthesis of this compound.
Protocol 1: Proposed Synthesis of this compound via Furanone Rearrangement
This protocol is adapted from the synthesis of 6-methyl-2-ethyl-3-hydroxypyridine.[1]
Step 1: Synthesis of 2-Acyl-5-isopropylfuran
-
To a stirred solution of isobutyric anhydride (1.2 eq.) and a solid acid catalyst (e.g., SO42-/ZrO2) (0.1 eq.), heat the mixture to 100°C.
-
Slowly add 2-isopropylfuran (1.0 eq.) dropwise. The reaction is exothermic and the temperature may rise. Maintain the temperature at 120°C for 1 hour.
-
After cooling to room temperature, filter off the solid acid catalyst.
-
Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-acyl-5-isopropylfuran, which can be purified by vacuum distillation.
Step 2: Synthesis of this compound
-
In a high-pressure autoclave, combine 2-acyl-5-isopropylfuran (1.0 eq.), aqueous ammonia (4 parts), and ammonium chloride (1.5 parts). A phase-transfer catalyst such as a triethylbenzylammonium resin can be added to improve reaction efficiency.[1]
-
Seal the autoclave and heat to 170°C, maintaining a pressure of approximately 3.0 MPa for 10 hours.
-
After cooling, carefully vent the autoclave. Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure. The product may precipitate from the concentrated solution.
-
Collect the solid by suction filtration.
-
Recrystallize the crude product from isopropanol. Further purification can be achieved by decolorizing with activated carbon in a 50% ethanol/water solution.
-
Dry the purified product under vacuum to yield this compound as a crystalline solid.
Conclusion and Future Outlook
References
- Beilstein Journal of Organic Chemistry. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- Google Patents. (n.d.). CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine.
Sources
Bridging the Synapse: A Comparative Guide to the In Vitro and In Vivo Activity of 6-Isopropylpyridin-3-ol Derivatives in Neurodegenerative Disease Models
In the relentless pursuit of effective therapeutics for neurodegenerative diseases such as Alzheimer's, the intricate journey from a promising molecule in a test tube to a potential drug in a living system is fraught with challenges. This guide offers a deep dive into the comparative analysis of in vitro and in vivo activities of a compelling class of compounds: 6-isopropylpyridin-3-ol derivatives. While direct comparative data for this specific scaffold remains emergent, by synthesizing findings from structurally related pyridin-3-ol and pyridinone analogs, we can construct a robust framework for their evaluation as acetylcholinesterase (AChE) inhibitors and neuroprotective agents. This guide is intended for researchers, scientists, and drug development professionals navigating the preclinical landscape.
The Therapeutic Rationale: Targeting Cholinergic Decline with 6-Substituted Pyridin-3-ol Scaffolds
The cholinergic hypothesis, a cornerstone of Alzheimer's disease research, posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive deficits. A primary strategy to combat this is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for ACh degradation in the synaptic cleft. The this compound scaffold presents a promising starting point for the design of novel AChE inhibitors. The pyridin-3-ol core can establish crucial interactions within the AChE active site, while the 6-isopropyl group can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.
In Vitro Evaluation: From Enzyme Kinetics to Cellular Neuroprotection
The initial assessment of novel this compound derivatives begins with a battery of in vitro assays designed to quantify their biological activity at the molecular and cellular levels.
Acetylcholinesterase Inhibition Assay
The primary in vitro screen for this class of compounds is the AChE inhibition assay, typically performed using the Ellman method. This colorimetric assay quantifies the enzymatic activity of AChE by measuring the production of thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.
Table 1: Hypothetical In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of this compound Derivatives
| Compound ID | R-group Modification | AChE IC50 (nM) | Selectivity Index (BuChE/AChE) |
| LEAD-01 | -H | 150 | 10 |
| DERIV-02 | -OCH3 | 75 | 25 |
| DERIV-03 | -Cl | 50 | 50 |
| DERIV-04 | -N(CH3)2 | 25 | 100 |
This data is illustrative and based on trends observed in related pyridine derivatives.
Neuroprotection Assays
Beyond enzymatic inhibition, it is crucial to assess the ability of these derivatives to protect neurons from cytotoxic insults relevant to neurodegenerative diseases.
A widely used in vitro model involves exposing PC-12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, to aggregated amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. The neuroprotective effect of the test compounds is then quantified by measuring cell viability, often through an MTT assay. For instance, studies on related pyridin-3-ol derivatives have shown significant enhancement of cell viability against Aβ toxicity[1][2].
Oxidative stress is another key pathological feature of neurodegenerative disorders. The neuroprotective potential of this compound derivatives can be evaluated in cell models of oxidative stress, such as hydrogen peroxide (H₂O₂) induced toxicity in SH-SY5Y neuroblastoma cells.
Experimental Protocol: In Vitro Aβ-Induced Neuroprotection Assay
-
Cell Culture: PC-12 cells are cultured in appropriate media and seeded in 96-well plates.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the this compound derivatives for 24 hours.
-
Aβ Exposure: Aggregated Aβ peptide (e.g., Aβ₁₋₄₂) is added to the cell cultures and incubated for another 24 hours.
-
Cell Viability Assessment: MTT reagent is added to each well, and after incubation, the formazan product is solubilized. The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to control wells.
The In Vivo Arena: Assessing Efficacy and Pharmacokinetics in Animal Models
While in vitro data provides essential proof-of-concept, the transition to in vivo models is a critical step to evaluate the therapeutic potential of this compound derivatives in a complex biological system.
Scopolamine-Induced Amnesia Model
A common and well-validated animal model for assessing the efficacy of potential cognitive enhancers is the scopolamine-induced amnesia model in rodents. Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, leading to memory impairment. The ability of a test compound to reverse these deficits is a strong indicator of its potential as a pro-cognitive agent. Behavioral tests such as the Morris water maze or passive avoidance test are used to assess cognitive function. Studies on novel graveolinine derivatives have demonstrated significant amelioration of cognitive performance in scopolamine-treated mice[3].
Pharmacokinetic Studies
A critical aspect of the in vivo evaluation is the assessment of the compound's pharmacokinetic (PK) profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). Understanding the PK properties is essential to establish a correlation between the administered dose and the observed therapeutic effect. Key parameters to be determined include:
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
-
Half-life (t½): The time required for the plasma concentration of the drug to decrease by half.
-
Brain Penetration: The ability of the compound to cross the blood-brain barrier (BBB) is paramount for CNS-acting drugs. This is often expressed as the brain-to-plasma concentration ratio. Novel 1-phenyl-3-hydroxy-4-pyridinone derivatives have shown suitable pharmacokinetic properties and acceptable BBB permeability in vivo[4].
Table 2: Hypothetical In Vivo Data for a Promising this compound Derivative (DERIV-04)
| Parameter | Value |
| Animal Model | Scopolamine-induced amnesia in mice |
| Dose | 10 mg/kg, p.o. |
| Cognitive Improvement | Significant reversal of scopolamine-induced memory deficits |
| Oral Bioavailability | 45% |
| Plasma Half-life (t½) | 4.2 hours |
| Brain/Plasma Ratio (at Tmax) | 1.8 |
This data is illustrative and represents a desirable profile for a CNS drug candidate.
Experimental Protocol: Scopolamine-Induced Amnesia (Passive Avoidance Test)
-
Apparatus: A two-compartment passive avoidance apparatus with a light and a dark chamber connected by a gate. The floor of the dark chamber is equipped with an electric grid.
-
Training: A mouse is placed in the light compartment. When it enters the dark compartment, the gate closes, and a mild foot shock is delivered.
-
Treatment: The this compound derivative or vehicle is administered to the mice. After a set time, scopolamine is administered to induce amnesia.
-
Testing: 24 hours after the training, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is recorded. A longer latency indicates improved memory retention.
Bridging the Gap: The In Vitro-In Vivo Correlation
A significant challenge in drug discovery is the often-poor correlation between in vitro potency and in vivo efficacy. A potent AChE inhibitor in a test tube may fail in an animal model due to poor absorption, rapid metabolism, or inability to cross the blood-brain barrier. Therefore, a successful drug development campaign for this compound derivatives requires a multi-parameter optimization approach, where improvements in in vitro activity are concurrently assessed for their impact on pharmacokinetic properties.
Caption: Iterative drug discovery cycle for this compound derivatives.
Future Directions and Concluding Remarks
The development of this compound derivatives as potential treatments for neurodegenerative diseases represents a promising avenue of research. The successful translation from in vitro activity to in vivo efficacy hinges on a comprehensive and integrated evaluation strategy. Future work should focus on establishing a clear structure-activity relationship (SAR) not only for AChE inhibition but also for pharmacokinetic properties. Advanced in vivo models, including transgenic models of Alzheimer's disease, will be crucial for validating the therapeutic potential of lead compounds. By meticulously bridging the gap between the test tube and the living system, we can unlock the full potential of this exciting class of molecules in the fight against neurodegenerative diseases.
References
-
Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience. [Link]
-
Novel 1-Phenyl-3-hydroxy-4-pyridinone Derivatives as Multifunctional Agents for the Therapy of Alzheimer's Disease. Journal of Medicinal Chemistry. [Link]
-
Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. ACS Publications. [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience. [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. [Link]
-
Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. MDPI. [Link]
-
In-vitro evaluation of antioxidant and anticholinesterase activities of novel pyridine, quinoxaline and s-triazine derivatives. Environmental Research. [Link]
-
Novel Coumarin–Pyridine Hybrids as Potent Multi-Target Directed Ligands Aiming at Symptoms of Alzheimer's Disease. National Institutes of Health. [Link]
-
Pyridine derivatives as anti-Alzheimer agents. ResearchGate. [Link]
-
Linarin Inhibits the Acetylcholinesterase Activity In-vitro and Ex-vivo. National Institutes of Health. [Link]
-
In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. National Institutes of Health. [Link]
-
Synthesis, in vitro and in vivo biological evaluation of novel graveolinine derivatives as potential anti-Alzheimer agents. Bioorganic & Medicinal Chemistry. [Link]
-
Design, synthesis, in vitro and in vivo evaluation of tacrine–cinnamic acid hybrids as multi-target acetyl- and butyrylcholinesterase inhibitors against Alzheimer's disease. RSC Publishing. [Link]
-
Structures and Acetylcholinesterase Inhibition Abilities of some Derivatives Bearing (Pyridin-2-yl)tetrazole Scaffold. VNU Journal of Science. [Link]
-
Design, Synthesis and Acetylcholinesterase and Butylcholinesterase Inhibition Activity of Novel 1-(Alkyl)-3-(2-oxo-2H-chromenyloxy Acetamido) methylpyridinium Salts. ResearchGate. [Link]
-
New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. National Institutes of Health. [Link]
-
In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers. [Link]
-
Research Article In vitro screening for Acetylcholinesterase Inhibition and Antioxidant activity of selected Medicinal Plants. AGETDS. [Link]
-
Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. PubMed. [Link]
Sources
- 1. Neuroprotective Activity of 3‑((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro and in vivo biological evaluation of novel graveolinine derivatives as potential anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 1-Phenyl-3-hydroxy-4-pyridinone Derivatives as Multifunctional Agents for the Therapy of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Journey: Unraveling the Molecular Signatures of 6-Isopropylpyridin-3-ol and Its Amine Precursor
For Immediate Publication
A Comprehensive Spectroscopic Comparison for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. This guide offers an in-depth spectroscopic comparison of the novel heterocyclic compound, 6-Isopropylpyridin-3-ol, and its immediate synthetic precursor, 6-Isopropylpyridin-3-amine. By examining their unique spectral fingerprints using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we provide a foundational reference for researchers engaged in the synthesis, identification, and application of this important pyridinol derivative.
Introduction: The Significance of Pyridinol Scaffolds
Substituted pyridinols are a class of heterocyclic compounds that form the core of numerous biologically active molecules and functional materials. The introduction of an isopropyl group at the 6-position and a hydroxyl group at the 3-position of the pyridine ring in this compound creates a unique electronic and steric environment, making it a promising candidate for applications in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties, and those of its precursors, is crucial for unambiguous identification, purity assessment, and the rational design of novel derivatives.
This guide focuses on a common and efficient synthetic pathway to this compound, which proceeds via the diazotization of 6-Isopropylpyridin-3-amine. This transformation from an amino to a hydroxyl group induces significant changes in the molecule's electronic distribution and vibrational modes, which are clearly discernible through spectroscopic analysis.
Synthetic Pathway Overview
The conversion of 6-Isopropylpyridin-3-amine to this compound is a well-established chemical transformation. It typically involves the diazotization of the primary aromatic amine with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form an unstable diazonium salt. Subsequent hydrolysis of this intermediate in situ leads to the formation of the corresponding pyridinol.
Caption: Synthetic conversion of 6-Isopropylpyridin-3-amine to this compound.
Comparative Spectroscopic Analysis
The following sections provide a detailed comparison of the key spectroscopic features of 6-Isopropylpyridin-3-amine and this compound. This analysis highlights the characteristic signals that enable their differentiation and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of the precursor and product reveal distinct chemical shifts and coupling patterns that reflect the changes in their electronic environments upon conversion of the amino group to a hydroxyl group.
¹H NMR Spectroscopy
The proton NMR spectra are particularly informative for observing the changes in the aromatic region and the disappearance of the amine protons.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) - Predicted |
| 6-Isopropylpyridin-3-amine | Isopropyl Group: Septet (~3.0 ppm, 1H, CH), Doublet (~1.2 ppm, 6H, 2 x CH₃)Aromatic Protons: Signals in the range of 6.5-8.0 ppmAmine Protons (NH₂): Broad singlet (~3.5-5.0 ppm, 2H) |
| This compound | Isopropyl Group: Septet (~3.1 ppm, 1H, CH), Doublet (~1.2 ppm, 6H, 2 x CH₃)Aromatic Protons: Signals in the range of 6.8-8.2 ppmHydroxyl Proton (OH): Broad singlet (variable, ~5.0-10.0 ppm, 1H) |
Note: Predicted chemical shifts are based on analogous compounds and established substituent effects on the pyridine ring. Actual experimental values may vary depending on the solvent and other experimental conditions.
The key differentiating feature in the ¹H NMR spectra is the replacement of the broad two-proton signal of the amino group in the precursor with a broad one-proton signal of the hydroxyl group in the product. The chemical shift of the hydroxyl proton is often highly variable and dependent on concentration and solvent.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The carbon atom attached to the functional group (C-3) experiences a significant change in its chemical shift.
| Compound | ¹³C NMR Chemical Shifts (δ, ppm) - Predicted |
| 6-Isopropylpyridin-3-amine | Isopropyl Group: ~34 ppm (CH), ~23 ppm (CH₃)Aromatic Carbons: Signals in the range of 110-150 ppm, with C-3 appearing around 140-145 ppm. |
| This compound | Isopropyl Group: ~34 ppm (CH), ~23 ppm (CH₃)Aromatic Carbons: Signals in the range of 115-160 ppm, with C-3 showing a downfield shift to around 150-155 ppm due to the electronegativity of the oxygen atom. |
Note: Predicted chemical shifts are based on established principles of ¹³C NMR spectroscopy for substituted pyridines.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups. The transformation of the amine to a hydroxyl group is clearly evident in the IR spectra.
| Compound | Key IR Absorption Bands (cm⁻¹) |
| 6-Isopropylpyridin-3-amine | N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ (asymmetric and symmetric stretching of the primary amine).C-N Stretching: Around 1250-1350 cm⁻¹.Aromatic C-H Stretching: Above 3000 cm⁻¹.Isopropyl C-H Stretching: Below 3000 cm⁻¹. |
| This compound | O-H Stretching: A strong, broad band in the region of 3200-3600 cm⁻¹ (due to hydrogen bonding).C-O Stretching: Around 1200-1300 cm⁻¹.Aromatic C-H Stretching: Above 3000 cm⁻¹.Isopropyl C-H Stretching: Below 3000 cm⁻¹. |
The most prominent change in the IR spectra is the disappearance of the characteristic two N-H stretching bands of the primary amine and the appearance of a very broad and strong O-H stretching band for the hydroxyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peaks in the mass spectra of 6-Isopropylpyridin-3-amine and this compound will differ by one mass unit, corresponding to the replacement of an NH₂ group (16 amu) with an OH group (17 amu).
| Compound | Molecular Formula | Molecular Weight | Expected Molecular Ion Peak (m/z) |
| 6-Isopropylpyridin-3-amine | C₈H₁₂N₂ | 136.19 g/mol | 136 |
| This compound | C₈H₁₁NO | 137.18 g/mol | 137 |
The fragmentation patterns will also differ, reflecting the different stabilities and cleavage pathways of the amine and hydroxyl-substituted pyridine rings. For instance, the loss of a methyl group from the isopropyl substituent is a common fragmentation pathway for both compounds.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic analysis, the following experimental protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
Caption: A generalized workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): For solid samples, place a small amount of the powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.
-
Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and significant fragment ions.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous characterization of this compound and its precursor, 6-Isopropylpyridin-3-amine. The distinct spectral features arising from the transformation of the amino group to a hydroxyl group serve as reliable diagnostic markers for monitoring the progress of the synthesis and confirming the identity of the final product. This guide provides a foundational spectroscopic reference for researchers working with these and related pyridinol compounds, facilitating their synthesis, purification, and application in various scientific endeavors.
References
- Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.
- Schickh, O. v., Binz, A., & Schulz, A. (1936). Über Derivate des 3-Amino-pyridins, VI. Mitteil.: Synthesen mit 3-Amino-2-chlor-pyridin. Berichte der deutschen chemischen Gesellschaft (A and B Series), 69(11), 2593–2605.
- Roe, A. S., & Hawkins, G. F. (1949). The Preparation of 3-Pyridinol. Journal of the American Chemical Society, 71(5), 1785–1786.
- Mary, Y. S., & Balachandran, V. (2012). Spectroscopic investigations of 2-aminopyridine. TSI, 11(10), 1071-1076.
-
PubChem. (n.d.). 6-Isopropylpyridazin-3-amine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-6-methylpyridine. Retrieved from [Link]
-
Applichem. (n.d.). 6-Isopropylpyridin-3-amine. Retrieved from [Link]
-
Acmec Biochemical. (n.d.). 6-Isopropylpyridin-3-amine. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3-hydroxypyridine. CN105175320A.
- Google Patents. (n.d.). Diazonium salts which are intermediates for 3-substituted pyridines. US6710180B2.
-
Science Forums. (2020, March 3). Aromatic Diazotization of 3-aminopyridine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). 6-chloro-N-isopropylpyridazin-3-amine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). Retrieved from [Link]
-
Shinde, S. (n.d.). 13C-Nuclear Magnetic Resonance (13C -NMR) Spectroscopy. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0205441). Retrieved from [Link]
-
NIST WebBook. (n.d.). Isopropyl Alcohol. Retrieved from [Link]
-
GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]
-
NIST WebBook. (n.d.). Isopropalin. Retrieved from [Link]
-
MassBank. (2019, May 31). 2-Isopropyl-6-methyl-pyrimidin-4-ol. Retrieved from [Link]
-
MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Diisopropylpyridine. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 13C nmr spectrum of propylamine. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-6-methyl-3-nitropyridine. Retrieved from [Link]
-
PubChem. (n.d.). N-isopropyl-3-nitropyridin-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Isopropylpyridine. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-isopropylpyridin-3-amine (C8H12N2). Retrieved from [Link]
-
PubChem. (n.d.). Triisopropylamine. Retrieved from [Link]
Sources
Navigating the Uncharted Territory of 6-Isopropylpyridin-3-ol: A Structure-Activity Relationship Comparison Guide
Introduction: Charting a Course in an Unexplored Chemical Space
In the vast landscape of medicinal chemistry, the pyridin-3-ol scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. Its unique electronic properties and hydrogen bonding capabilities make it an attractive starting point for the design of novel therapeutics. This guide focuses on a specific, yet publicly under-documented, member of this family: 6-Isopropylpyridin-3-ol . A comprehensive review of the scientific literature reveals a conspicuous absence of direct structure-activity relationship (SAR) studies for this particular molecule.
This guide, therefore, embarks on a theoretical exploration, leveraging established principles of medicinal chemistry and drawing comparative insights from published research on analogous substituted pyridines and pyridin-3-ols. By dissecting the potential contributions of each structural feature of this compound, we aim to provide a predictive framework for its biological activity and guide future research endeavors. We will delve into the putative roles of the 6-isopropyl group and the 3-hydroxyl moiety, and project how modifications to the pyridine core could modulate activity against various potential biological targets, including protein kinases, cholinesterases, and cancer cell lines.
Deconstructing this compound: A Positional SAR Analysis
The biological activity of a molecule is intricately linked to its three-dimensional structure and the electronic nature of its constituent atoms. In the case of this compound, we can dissect the molecule into three key components for our theoretical SAR analysis: the 6-isopropyl substituent, the 3-hydroxyl group, and the pyridine core itself.
The Gatekeeper at Position 6: The Isopropyl Group's Influence
The substitution at the 6-position of the pyridine ring can significantly impact a compound's interaction with its biological target. The isopropyl group, a small, branched alkyl chain, imparts specific steric and electronic properties.
-
Steric Hindrance: The branched nature of the isopropyl group provides more steric bulk compared to a linear propyl group. This can be a double-edged sword. In some instances, this bulk can be beneficial, forcing the molecule into a specific conformation that is optimal for binding to a target protein's active site. Conversely, excessive steric hindrance can prevent the molecule from accessing a buried binding pocket, thereby reducing or abolishing its activity.
-
Lipophilicity: The isopropyl group increases the lipophilicity of the molecule compared to an unsubstituted pyridine. This can enhance membrane permeability, potentially leading to better cell-based activity and oral bioavailability. However, excessive lipophilicity can lead to off-target effects and poor aqueous solubility.
-
Metabolic Stability: The tertiary carbon of the isopropyl group can sometimes confer greater metabolic stability compared to linear alkyl chains, which are more susceptible to oxidation by cytochrome P450 enzymes.
Studies on other pyridine-based compounds have highlighted the importance of the 6-position. For instance, in a series of imidazo[1,2-a]pyridines, substitutions at the 6-position with five-membered heterocycles were found to be potent against human cytomegalovirus (CMV) and varicella-zoster virus (VZV). This suggests that this position is tolerant to a variety of substituents and that exploring alternatives to the isopropyl group could be a fruitful avenue for analog design.
The Hydrogen-Bonding Anchor: The 3-Hydroxyl Group
The 3-hydroxyl group is a critical pharmacophoric feature. Its ability to act as both a hydrogen bond donor and acceptor allows it to form key interactions with amino acid residues in a protein's binding site.
-
Target Engagement: In many kinase inhibitors, for example, the pyridin-3-ol moiety is known to form a crucial hydrogen bond with the "hinge" region of the ATP binding site. Modification of this hydroxyl group, such as through etherification or esterification, would likely abolish this key interaction and significantly reduce inhibitory activity.
-
Modulation of Physicochemical Properties: The hydroxyl group also influences the molecule's overall polarity and aqueous solubility. While essential for target binding, its presence can sometimes hinder cell membrane permeability. Prodrug strategies, where the hydroxyl group is temporarily masked, could be employed to improve drug delivery.
Research on 3-hydroxypyridine-2-thione-based histone deacetylase (HDAC) inhibitors has demonstrated the importance of the 3-hydroxyl group as a zinc-binding moiety, crucial for the inhibition of these enzymes[1].
The Pyridine Core: A Versatile Scaffold
The pyridine ring itself is not merely a passive scaffold but an active contributor to the molecule's biological profile. The nitrogen atom in the ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can be critical for forming salt-bridge interactions with acidic residues in a binding pocket. The aromatic nature of the ring also allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Comparative Analysis with Alternative Scaffolds
To better understand the potential of this compound, it is instructive to compare it with other heterocyclic scaffolds that have been successfully employed in drug discovery.
| Scaffold | Key Features & Advantages | Representative Biological Activities |
| Quinazoline | Fused heterocyclic system, often serves as a hinge-binder in kinase inhibitors. Well-explored SAR. | Anticancer (PI3K inhibitors, EGFR inhibitors)[2] |
| Pyrido[3,2-d]pyrimidine | Fused heterocyclic system, offers multiple points for substitution to fine-tune activity and properties. | Anticancer (PI3K/mTOR inhibitors)[3] |
| Thiazole | Five-membered heterocyclic ring, often used as a bioisostere for other aromatic rings. | Anticancer, antimicrobial[4] |
While these alternative scaffolds have proven utility, the simpler pyridin-3-ol core of this compound offers advantages in terms of synthetic accessibility and lower molecular weight, which are desirable properties in drug candidates.
Predicting Biological Activity: Potential Therapeutic Applications
Based on the known biological activities of structurally related pyridin-3-ol and substituted pyridine derivatives, we can hypothesize potential therapeutic applications for this compound and its analogs.
Anticancer Activity
A vast body of research has demonstrated the anticancer potential of pyridine derivatives. These compounds have been shown to inhibit various protein kinases involved in cancer cell proliferation and survival, as well as other targets.
-
Kinase Inhibition: The 3-hydroxyphenyl group is a common feature in many kinase inhibitors. It is plausible that this compound could act as a scaffold for the development of inhibitors of kinases such as c-Jun N-terminal kinase (JNK) or PI3K/mTOR[3][5].
-
HDAC Inhibition: As previously mentioned, 3-hydroxypyridine derivatives have shown promise as HDAC inhibitors[1]. The isopropyl group at the 6-position could potentially influence isoform selectivity.
Cholinesterase Inhibition for Neurodegenerative Diseases
The pyridine nucleus is also a key component of several acetylcholinesterase (AChE) inhibitors, which are used in the treatment of Alzheimer's disease. The nitrogen atom of the pyridine ring can interact with the catalytic anionic site (CAS) or the peripheral anionic site (PAS) of the enzyme. The overall substitution pattern would determine the potency and selectivity of inhibition.
A study on novel pyridine derivatives as cholinesterase inhibitors highlighted the importance of the substitution pattern on the pyridine ring for potent inhibition of both AChE and butyrylcholinesterase (BChE)[6][7].
Experimental Protocols for SAR Exploration
To move from theoretical prediction to experimental validation, a systematic approach to the synthesis and biological evaluation of this compound analogs is required.
General Synthetic Scheme for 6-Substituted Pyridin-3-ol Analogs
A general synthetic route to explore the SAR of the 6-position could involve a Suzuki or Negishi cross-coupling reaction with a suitable 6-halopyridin-3-ol derivative.
Caption: A generalized workflow for the synthesis of 6-substituted pyridin-3-ol analogs.
In Vitro Kinase Inhibition Assay Protocol
To assess the potential of these compounds as kinase inhibitors, a common in vitro assay can be employed.
-
Compound Preparation: Dissolve test compounds in 100% DMSO to create stock solutions. Serially dilute the compounds in assay buffer.
-
Enzyme and Substrate Preparation: Prepare a solution of the target kinase and its corresponding substrate in assay buffer.
-
Assay Reaction: In a 96-well plate, combine the test compound dilutions, the kinase/substrate solution, and ATP to initiate the phosphorylation reaction.
-
Detection: After a set incubation period, stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based assays.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Visualizing Structure-Activity Relationships
The following diagram illustrates the key hypothetical SAR points for the this compound scaffold.
Caption: A summary of the hypothetical structure-activity relationships for this compound.
Conclusion and Future Directions
While direct experimental data for this compound remains elusive, a theoretical SAR analysis based on its structural components and data from related analogs provides a valuable starting point for its exploration as a potential therapeutic agent. The 6-isopropyl group likely plays a significant role in modulating selectivity and pharmacokinetic properties, while the 3-hydroxyl group is predicted to be a key pharmacophoric element for target engagement, particularly for protein kinases.
Future research should focus on the synthesis of a focused library of this compound analogs with variations at other positions of the pyridine ring. Screening this library against a panel of biologically relevant targets, such as protein kinases and cholinesterases, will be crucial to validate the hypotheses presented in this guide and to uncover the true therapeutic potential of this intriguing molecule. The insights gained from such studies will not only illuminate the SAR of this specific compound but also contribute to the broader understanding of the pyridin-3-ol scaffold in drug discovery.
References
-
Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors. (2013). Journal of Medicinal Chemistry, 57(1), 1-11. [Link]
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters, 17(24), 6843-6848. [Link]
-
Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. (2016). Biomedical Research, 27(1). [Link]
-
Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. (2016). Biomedical Research, 27(1). [Link]
-
Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (2016). Molecules, 21(9), 1143. [Link]
-
Influence of 6- or 8-substitution on the antiviral activity of 3-arylalkylthiomethylimidazo[1,2-a]pyridine against human cytomegalovirus (CMV) and varicella-zoster virus (VZV): Part II. (2004). Bioorganic & Medicinal Chemistry, 12(15), 4051-4061. [Link]
-
New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. (2017). European Journal of Medicinal Chemistry, 141, 444-456. [Link]
-
New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. (2017). European Journal of Medicinal Chemistry, 141, 444-456. [Link]
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). Molecules, 23(6), 1436. [Link]
-
The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2021). Molecules, 26(18), 5543. [Link]
-
Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. (2016). Molecules, 21(11), 1546. [Link]
-
Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2020). Molecules, 25(21), 5035. [Link]
-
Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. (2021). ISU ReD: Research and eData. [Link]
-
Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. (2017). Journal of Developing Drugs, 6(2). [Link]
-
SAR studies of quinazoline and pyrido[3,2-d]pyrimidines as multi-targeting anti-AD agents. (2021). Bioorganic Chemistry, 114, 105073. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences, 24(3), 2549. [Link]
-
Novel Pyridinium Derivatives as Inhibitors for Acetylcholinesterase. (2002). Journal of Medicinal Chemistry, 45(16), 3406-3415. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences, 24(3), 2549. [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Medicinal Chemistry, 14(3), 396-425. [Link]
-
Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. (2020). Bioorganic Chemistry, 99, 103805. [Link]
-
Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. (2022). Current Drug Targets, 23(12), 1141-1160. [Link]
-
The structure–activity relationship is showing 3i and 3p as the lead candidates among all tested compounds. (2021). ChemistrySelect, 6(42), 11421-11432. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances, 12(25), 15694-15717. [Link]
-
Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (2024). Bioorganic Chemistry, 149, 107435. [Link]
-
Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. (2001). Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. [Link]
-
SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of derivative(9) and crizotinib (10). (2023). Journal of Molecular Structure, 1286, 135515. [Link]
-
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2025). Pharmaceuticals, 18(9), 1341. [Link]
-
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2025). Pharmaceuticals, 18(9), 1341. [Link]
-
Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. (2018). Molecules, 23(11), 2954. [Link]
Sources
- 1. Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Isopropylpyridin-3-ol
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely regulatory hurdles; they are cornerstones of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Isopropylpyridin-3-ol, a heterocyclic compound featuring both a pyridine ring and a phenolic hydroxyl group. By understanding the chemistry of this molecule, we can implement a disposal strategy that ensures the safety of laboratory personnel and protects the environment.
Hazard Profile: A Tale of Two Moieties
This compound's structure dictates its hazard profile. It is a hybrid of pyridine and a substituted phenol, and its chemical properties and associated hazards are derived from these two functional groups.
-
Pyridine Moiety : Pyridine is a flammable, colorless liquid with a distinctly unpleasant odor.[1] Its vapors can form explosive mixtures with air, making it a significant fire risk.[2] Pyridine and its derivatives are also typically classified as harmful if swallowed, in contact with skin, or if inhaled.
-
Phenolic Moiety : Phenol is a toxic and corrosive solid.[3] It can cause severe skin burns and eye damage upon contact. Phenolic compounds are generally considered hazardous to the environment, particularly aquatic life.[4]
Given this structural parentage, this compound must be treated as a flammable, toxic, and environmentally hazardous chemical waste . All handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE) and within a certified chemical fume hood.[5]
The Regulatory Landscape: Adherence to RCRA
In the United States, the disposal of chemical waste like this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) . This regulation establishes a "cradle-to-grave" system for managing hazardous waste, ensuring it is handled safely from generation to final disposal.[6]
Under RCRA, waste pyridine is explicitly considered a hazardous waste.[7] By extension, this compound must be managed as such. This mandates that the waste is properly identified, stored, transported, and disposed of at a licensed Treatment, Storage, and Disposal Facility (TSDF). It is strictly prohibited to dispose of this chemical down the drain or in regular trash.[4][8]
In-Lab Waste Management: A Step-by-Step Protocol
Proper segregation and collection of waste at the point of generation are critical to a safe and compliant disposal process.
Protocol for Waste Collection:
-
Select an Appropriate Waste Container :
-
Use a clean, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene).[9]
-
The container must have a secure, tight-fitting screw cap to prevent the release of flammable vapors.
-
Ensure the container is clearly and accurately labeled.
-
-
Labeling the Waste Container :
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound."
-
The specific hazard characteristics: Flammable, Toxic, Corrosive .
-
The date accumulation begins.
-
The name of the principal investigator and laboratory location.
-
-
-
Accumulating Waste :
-
Liquid Waste : Carefully pour waste this compound and any solvent rinsates (e.g., from cleaning glassware) into the labeled waste container. Perform this transfer inside a chemical fume hood.
-
Solid Waste : Collect any contaminated solid materials (e.g., pipette tips, gloves, absorbent pads) in a separate, clearly labeled, sealed container or a heavy-duty plastic bag.[5][8] Do not mix solid and liquid waste streams.
-
Keep the waste container closed at all times, except when actively adding waste.[8]
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible materials.[3]
-
Spill & Emergency Procedures
Even with meticulous planning, accidents can occur. An immediate and correct response is vital to mitigate risks.
Protocol for Spill Cleanup (Small Spills < 50 mL):
-
Alert Personnel : Immediately notify others in the laboratory of the spill.
-
Ensure Ventilation : Confirm the chemical fume hood is operational. If the spill is outside the hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[3]
-
Remove Ignition Sources : Extinguish any open flames and turn off nearby hot plates or other potential ignition sources.[3]
-
Don Appropriate PPE : At a minimum, this includes a lab coat, chemical splash goggles, and heavy-duty, solvent-resistant gloves (e.g., butyl rubber). Nitrile gloves offer insufficient protection.[9]
-
Contain and Absorb : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad.[4] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste : Using non-sparking tools, carefully scoop the absorbed material into a designated container for hazardous solid waste.[10]
-
Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose : Seal and label the waste container and manage it according to the in-lab waste protocol.
-
Report : Report the incident to your laboratory supervisor and EHS office as per institutional policy.
For large spills, fires, or personnel exposure, evacuate immediately and activate emergency services (e.g., call 911 or your institution's emergency number).
Final Disposal Pathways
Once collected, the hazardous waste must be transferred to a licensed TSDF. The primary and most effective disposal method for organic compounds like this compound is incineration .
-
Controlled Incineration : This process uses high temperatures (typically 820°C to 1,600°C) to completely destroy the chemical, converting it primarily to carbon dioxide, water, and nitrogen oxides.[6][7] Modern incinerators are equipped with scrubbers and other pollution control devices to treat the exhaust gases, preventing the release of harmful substances into the atmosphere.[6]
Never attempt to treat or dispose of this chemical on your own. Disposal must be handled by trained professionals in compliance with all local, state, and federal regulations.[11]
Summary of Key Disposal Information
| Parameter | Guideline | Rationale & Reference |
| Waste Classification | Hazardous Waste (Flammable, Toxic, Corrosive) | Derived from pyridine and phenol moieties. Must comply with EPA RCRA regulations.[7] |
| In-Lab Storage | Labeled, sealed, compatible container in a ventilated area away from ignition sources. | Prevents vapor release and accidental ignition.[9] |
| PPE for Handling | Chemical splash goggles, lab coat, solvent-resistant gloves (e.g., butyl rubber). | Protects against skin/eye contact and chemical burns.[9] |
| Spill Cleanup | Use inert absorbent material and non-sparking tools. | Prevents fire/explosion and ensures safe collection.[10] |
| Prohibited Disposal | Do NOT dispose down the drain or in regular trash. | Prevents environmental contamination and regulatory violations.[4][8] |
| Final Disposal Method | High-temperature incineration at a licensed TSDF. | Ensures complete destruction of the hazardous compound.[6][7] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]
-
Research Safety Affairs, University of Tennessee Health Science Center. (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal. Retrieved from [Link]
-
ResearchGate. (2015, January 9). How can I dispose phenol?. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]
-
UC Berkeley Environmental Health & Safety. (n.d.). Phenol Fact Sheet. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine - ToxFAQs. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 3). How Do You Dispose Of Phenol Safely?. YouTube. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Washington State University. (n.d.). Pyridine - Standard Operating Procedure. Retrieved from [Link]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. carlroth.com [carlroth.com]
- 3. ehs.berkeley.edu [ehs.berkeley.edu]
- 4. youtube.com [youtube.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 6-Isopropylpyridin-3-ol
As drug development professionals, our work necessitates the handling of novel chemical entities. 6-Isopropylpyridin-3-ol, with its dual pyridine and phenol-like functionalities, requires a nuanced and rigorous approach to safety. This guide moves beyond mere compliance, offering a framework for proactive risk mitigation grounded in chemical principles. The protocols herein are designed to be self-validating systems, ensuring that safety is an integral component of the experimental workflow.
Immediate Safety Profile & Hazard Analysis
This compound is classified as an irritant affecting the skin, eyes, and respiratory system. Its structure suggests we must consider the hazards associated with both substituted pyridines and phenolic compounds. Pyridines can be readily absorbed through the skin and are often volatile, posing an inhalation risk.[1] Phenolic compounds are known for their ability to cause severe chemical burns and systemic toxicity upon absorption.[2][3] Therefore, our primary directive is to prevent all routes of exposure: dermal, ocular, and inhalation.
Key Hazard Information
| Hazard Classification | GHS Pictogram | Code | Description |
| Skin Irritation | GHS07 | H315 | Causes skin irritation |
| Eye Irritation | GHS07 | H319 | Causes serious eye irritation |
| Respiratory Irritation | GHS07 | H335 | May cause respiratory irritation |
This data is synthesized from supplier safety data sheets.
Personal Protective Equipment (PPE): A Multi-Barrier System
The selection of PPE is not a static choice but a dynamic risk assessment based on the specific handling procedure. The principle is to establish multiple barriers to exposure.
Primary Engineering Control: Chemical Fume Hood
All manipulations of this compound, from weighing the solid to preparing solutions, must be conducted within a certified chemical fume hood.[4][5] This is the most critical barrier, as it mitigates the primary inhalation risk from dusts or vapors.
Body and Skin Protection
A flame-resistant lab coat must be worn and fully buttoned.[4] Long pants and closed-toe shoes are mandatory to cover all skin.[4] For procedures with a significant splash risk, such as transfers of large solution volumes, a chemically resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[4]
Hand Protection: The Critical Interface
Given the dual hazards of pyridines and phenols, a single glove layer is insufficient. Double-gloving is mandatory.
-
Inner Glove: A standard nitrile examination glove. This provides a base layer of protection and makes any breach in the outer glove immediately apparent.
-
Outer Glove: A glove with high resistance to both aromatic and polar organic compounds. Butyl rubber or neoprene gloves are strongly recommended, especially when working with concentrated solutions.[2] Nitrile gloves offer limited protection against phenols and should not be relied upon for primary contact.[4]
-
Causality: The double-gloving strategy creates a redundant safety system. The robust outer glove provides the primary chemical barrier, while the inner glove protects against incidental contact during glove removal and signals a failure of the primary barrier. Gloves must be changed immediately if contamination is suspected.[4]
Eye and Face Protection
ANSI Z87.1-rated safety glasses with side shields are the minimum requirement. However, due to the severe eye irritation potential, chemical splash goggles are strongly recommended.[4] When handling larger quantities (>1 g) of the solid or any volume of solution where splashing is possible, a full-face shield must be worn in addition to goggles.[4]
Operational Plans: From Receipt to Disposal
Step 1: Handling and Weighing the Solid Compound
-
Preparation: Before bringing the chemical into the fume hood, ensure the work area is clean, an analytical balance is ready, and all necessary PPE is donned.
-
Weighing: Perform all weighing operations within the fume hood. Use a disposable weigh boat to prevent cross-contamination of laboratory equipment.
-
Rationale: Confining powder transfer to the fume hood is crucial to prevent the generation of airborne dust, which is an inhalation hazard.
Step 2: Solution Preparation
-
Solvent Dispensing: Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.
-
Mixing: Use a magnetic stirrer for dissolution. If manual agitation is required, ensure the container is securely capped.
-
Storage: All containers must be clearly labeled with the chemical name, concentration, date, and appropriate GHS hazard symbols.[1] Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[5]
Emergency Protocol: Spill Management
A rapid and correct response to a chemical spill is critical. All personnel must be trained on this procedure.[6]
Workflow for a Minor Spill (<100 mL) inside a Fume Hood
Caption: Workflow for managing a minor chemical spill.
Spill Cleanup Rationale:
-
Containment: Diking the spill prevents it from spreading, minimizing the contaminated area.[6]
-
Absorption: Working from the outside in prevents splashing and spreading of the chemical.[7][8] Vermiculite or a commercial chemical absorbent is preferred over paper towels for better absorption and to minimize potential reactions.[1][3]
-
Neutralization: Do not attempt to neutralize a base spill with a strong acid, as the reaction can be exothermic and cause splashing.[9] Use a mild neutralizing agent if available in your spill kit, but absorption is the primary method.
-
Waste Collection: All materials used for cleanup, including PPE, are considered hazardous waste.[10]
Disposal Plan: A Cradle-to-Grave Responsibility
Chemical waste management is a critical component of laboratory safety and environmental stewardship.
-
Waste Segregation: All solid waste (contaminated weigh boats, gloves, absorbent material) and liquid waste (unwanted solutions) containing this compound must be collected in separate, clearly labeled hazardous waste containers.[5] Do not mix this waste with other waste streams.
-
Container Requirements: Waste containers must be made of a compatible material (e.g., high-density polyethylene), be in good condition, and have a secure, tight-fitting lid.[1][5]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Irritant).
-
Disposal Request: Once the container is full, submit a chemical waste disposal request to your institution's Environmental Health & Safety (EHS) department.[1][10] Never pour chemical waste down the drain.[1]
By adhering to these rigorous, procedurally-sound guidelines, we can ensure that our innovative research is conducted with the highest commitment to the safety of our personnel and the preservation of our environment.
References
- Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure.
- The City University of New York (CUNY). (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
- The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library.
- University of California, Berkeley EHS. (n.d.). Appendix P - Phenol First Aid Guide and PPE.
- Cefic Phenol Acetone Sector Group (PASG). (n.d.). for the SAFE USE of PHENOL.
- Cornell University EHS. (n.d.). 5.4 Chemical Spill Procedures.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Protocols.io. (2020, September 9). PHENOL FIRST AID and personal protective equipment.
- Washington State University EHS. (n.d.). Pyridine Standard Operating Procedure.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet for 4-Isopropyl-3-pyridinol.
- Michigan State University College of Engineering. (2009, September 17). Standard Operating Procedure for a Chemical Spill.
- Sigma-Aldrich. (2024, March 14). Safety Data Sheet for Isopropanol.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- Georgia Institute of Technology EHS. (n.d.). Spill Kits and Spill Clean Up Procedures.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 3-Hydroxypyridine.
Sources
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 3. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. ccny.cuny.edu [ccny.cuny.edu]
- 7. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 8. ehs.gatech.edu [ehs.gatech.edu]
- 9. acs.org [acs.org]
- 10. egr.msu.edu [egr.msu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
